5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol
Description
Properties
IUPAC Name |
5-amino-4-hydroxy-2-(trifluoromethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3O2/c6-5(7,8)4-10-2(12)1(9)3(13)11-4/h9H2,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYACEGAQHWMFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(NC1=O)C(F)(F)F)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30288233 | |
| Record name | 5-amino-2-(trifluoromethyl)pyrimidine-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30288233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1513-71-9 | |
| Record name | NSC54815 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54815 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-amino-2-(trifluoromethyl)pyrimidine-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30288233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol synthesis pathway
An In-depth Technical Guide Topic: A Convergent Synthesis Pathway for 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: This technical guide outlines a robust and efficient synthesis pathway for this compound, a valuable fluorinated heterocyclic building block for drug discovery and materials science. The trifluoromethyl group is a key pharmacophore known to enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules.[1] The presented strategy is a convergent synthesis, beginning from readily available starting materials and proceeding through a key cyclocondensation reaction to construct the pyrimidine core. This document provides a detailed retrosynthetic analysis, step-by-step experimental protocols, justification for methodological choices, and expected characterization data, designed to be a self-validating system for researchers in the field.
Introduction
The Strategic Importance of Fluorinated Pyrimidines
The introduction of fluorine-containing moieties, particularly the trifluoromethyl (CF₃) group, into organic molecules is a cornerstone of modern medicinal chemistry.[1] The CF₃ group is strongly electron-withdrawing and highly lipophilic, properties that can profoundly modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] When incorporated into heterocyclic scaffolds like pyrimidine, the resulting compounds often exhibit enhanced biological activity. Pyrimidine derivatives are fundamental components of nucleic acids and are present in numerous therapeutic agents.[2] The synthesis of novel, functionalized trifluoromethylpyrimidines is therefore of significant interest for the development of new therapeutics, from kinase inhibitors to antiviral agents.[3][4]
Target Compound: this compound
This compound is a highly functionalized scaffold. The presence of the amino group at the C5 position and the di-hydroxyl groups at C4 and C6 provides multiple vectors for further chemical modification, making it an ideal intermediate for library synthesis. The diol moiety exists in tautomeric equilibrium with its corresponding 4,6-dione form (a substituted barbituric acid derivative), offering unique reactivity and hydrogen bonding capabilities.
Retrosynthetic Analysis and Pathway Design
The proposed synthesis is designed around a highly reliable and convergent cyclocondensation reaction. This approach is superior to linear syntheses as it maximizes efficiency and allows for the late-stage combination of complex fragments.
Retrosynthetic Disconnection: The target molecule can be disconnected at the N1-C6 and N3-C4 bonds, revealing two key building blocks: a trifluoromethyl-containing amidine and a C3 fragment bearing the C5-amino group. This leads to 2,2,2-trifluoroacetamidine and an aminomalonate derivative as the logical precursors.
Forward Synthesis Plan: The synthesis begins with the preparation of the trifluoroacetamidine intermediate. This is followed by a base-mediated cyclocondensation with diethyl aminomalonate to construct the pyrimidine ring in a single, efficient step.
Caption: Proposed convergent synthesis pathway.
Synthesis of Key Intermediate: 2,2,2-Trifluoroacetamidine
The amidine functional group is a crucial component for the cyclization reaction. It is prepared from the corresponding nitrile via the Pinner reaction, which proceeds through an imidate intermediate.
Detailed Experimental Protocol: Preparation of 2,2,2-Trifluoroacetamidine Hydrochloride
-
Setup: A flame-dried, three-neck 250 mL round-bottom flask is fitted with a gas inlet tube, a reflux condenser with a drying tube (CaCl₂), and a rubber septum. The system is maintained under a positive pressure of dry nitrogen.
-
Reagents: Anhydrous ethanol (100 mL) is added to the flask and cooled to 0 °C in an ice bath.
-
Reaction Initiation: Dry hydrogen chloride (HCl) gas is bubbled through the cold ethanol until saturation (~10 g, to form an ethanolic HCl solution).
-
Addition of Nitrile: Trifluoroacetonitrile (0.1 mol) is slowly condensed or bubbled into the stirred, cold ethanolic HCl solution. The flask is sealed, and the mixture is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred for 12-16 hours.
-
Ammonolysis: The reaction mixture is cooled again to 0 °C. Anhydrous ammonia (NH₃) gas is bubbled through the solution until the mixture is basic. This step converts the intermediate ethyl trifluoroacetimidate hydrochloride to the final amidine hydrochloride.
-
Workup and Isolation: The solvent is removed under reduced pressure. The resulting solid residue is triturated with cold diethyl ether to remove any non-polar impurities, and the white crystalline solid is collected by vacuum filtration.
-
Drying: The product, 2,2,2-trifluoroacetamidine hydrochloride, is dried under vacuum to yield the intermediate ready for the next step.
Convergent Synthesis of this compound
This step represents the core of the synthesis, where the pyrimidine ring is constructed. The reaction is a base-catalyzed condensation between an amidine and a malonic ester derivative.
Causality Behind Experimental Choices
-
Base (Sodium Ethoxide): A strong base is required to deprotonate the α-carbon of the diethyl aminomalonate, generating a nucleophilic carbanion. Sodium ethoxide is chosen as it is compatible with the ethanol solvent system and sufficiently strong to initiate the reaction.
-
Solvent (Anhydrous Ethanol): Ethanol serves as an excellent solvent for all reactants and the sodium ethoxide base. Its boiling point allows the reaction to be conducted at reflux, providing sufficient thermal energy to overcome the activation barrier for cyclization. Anhydrous conditions are critical to prevent hydrolysis of the ester and deactivation of the base.
-
Reaction Mechanism: The reaction proceeds via nucleophilic attack of the malonate carbanion on the electrophilic carbon of the amidine. This is followed by an intramolecular cyclization where the amino groups attack the ester carbonyls, eliminating two molecules of ethanol. The formation of the stable, aromatic pyrimidine ring is the thermodynamic driving force for the reaction. This robust mechanism makes the protocol a self-validating system, consistently leading to the desired heterocyclic core.
Detailed Experimental Protocol: Cyclocondensation
-
Setup: A 500 mL round-bottom flask is equipped with a reflux condenser and a nitrogen inlet. The system is flushed with dry nitrogen.
-
Base Preparation: To the flask, add anhydrous ethanol (200 mL). Carefully add sodium metal (0.22 mol, 2.2 equivalents) in small portions to generate a fresh solution of sodium ethoxide. Allow the mixture to cool to room temperature.
-
Addition of Reactants: Add diethyl aminomalonate hydrochloride (0.1 mol) to the sodium ethoxide solution and stir for 15 minutes. Then, add 2,2,2-trifluoroacetamidine hydrochloride (0.1 mol) in one portion.
-
Reaction: The resulting mixture is heated to reflux and maintained at that temperature for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in a minimum amount of water (100 mL) and acidified to pH 5-6 with concentrated HCl.
-
Precipitation: The acidic solution is cooled in an ice bath for 1-2 hours. The resulting precipitate is collected by vacuum filtration.
-
Purification: The crude solid is washed with cold water followed by a small amount of cold ethanol to remove unreacted starting materials and salts. The product can be further purified by recrystallization from a water/ethanol mixture. The final product is dried under high vacuum.
Characterization and Data Summary
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity. The diol form is expected to be the predominant tautomer in polar solvents.
Table 1: Expected Analytical Data for this compound
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Yield | 75-85% |
| Melting Point | >250 °C (with decomposition) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 10.5-11.5 (br s, 2H, -OH), δ 6.5-7.0 (br s, 2H, -NH₂) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 164-166 (C4, C6), δ 152-154 (q, C2), δ 120-123 (q, CF₃), δ 85-90 (C5) |
| ¹⁹F NMR (DMSO-d₆, 376 MHz) | δ -65 to -70 (s, CF₃) |
| Mass Spec (ESI-) | [M-H]⁻ calculated for C₅H₃F₃N₃O₂⁻ |
Note: NMR chemical shifts are estimates based on analogous structures like 2-amino-5-alkylpyrimidine-4,6-diols.[5] The carbon signals for C2 and CF₃ will appear as quartets due to C-F coupling.
Discussion and Future Outlook
The described convergent synthesis provides a reliable and scalable route to this compound. Potential challenges may include managing the hygroscopic nature of the intermediates and final product. The tautomeric nature of the diol/dione system should be considered in subsequent reactions, as it offers different points of reactivity.
This versatile building block is now primed for a wide range of derivatization reactions. The amino group can be acylated, alkylated, or used in condensation reactions. The hydroxyl groups can be converted to leaving groups (e.g., chlorides) for nucleophilic substitution, providing access to a vast chemical space of novel trifluoromethylpyrimidine derivatives for screening in drug discovery programs.[5][6]
References
-
Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents. PubMed. Available at: [Link]
- CN111533699A - Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol. Google Patents.
-
Synthesis of 2-trifluoromethylpyrimidines 14 and 15. ResearchGate. Available at: [Link]
-
Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. PMC - NIH. Available at: [Link]
-
Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents. ResearchGate. Available at: [Link]
-
Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. PubMed. Available at: [Link]
-
Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. PMC - NIH. Available at: [Link]
-
Synthesis of 5-amino-2,4,6-trihydroxy-pyrimidine. PrepChem.com. Available at: [Link]
-
Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PMC - NIH. Available at: [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available at: [Link]
-
United States Patent (19). Googleapis.com. Available at: [Link]
-
6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. MDPI. Available at: [Link]
-
5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. NIH. Available at: [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]
-
5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. NIH. Available at: [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol, identified by the CAS number 1513-71-9 , is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a cornerstone in the development of a vast array of therapeutic agents, owing to its presence in nucleobases and its ability to engage in diverse biological interactions. The incorporation of a trifluoromethyl (-CF3) group and an amino (-NH2) group onto the pyrimidine-4,6-diol core imparts unique physicochemical properties that are highly sought after in modern drug design.
The trifluoromethyl group is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity by altering the electronic nature of the molecule. The amino group, on the other hand, provides a crucial point for hydrogen bonding and can be a key pharmacophoric element for target engagement. This guide provides a comprehensive overview of the available technical information for this compound, including its structure, proposed synthesis, and potential applications, to support researchers in leveraging this compound for their scientific endeavors.
Chemical Structure and Properties
The structural representation of this compound reveals a pyrimidine ring substituted with a trifluoromethyl group at the 2-position, an amino group at the 5-position, and hydroxyl groups at the 4- and 6-positions. The presence of the hydroxyl groups means the compound can exist in tautomeric forms, predominantly as the keto-enol tautomers shown below.
Chemical Structure:
Physicochemical Properties Summary
| Property | Value | Source/Method |
| CAS Number | 1513-71-9 | Chemical Abstracts Service |
| Molecular Formula | C₅H₄F₃N₃O₂ | Calculated |
| Molecular Weight | 209.10 g/mol | Calculated |
| Appearance | Predicted to be a solid | Inferred from similar compounds |
| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents like DMSO and DMF | Inferred from similar compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
Proposed Synthesis Protocol
Proposed Reaction Scheme:
The proposed synthesis involves the condensation of aminomalonic acid diethyl ester with trifluoroacetamidine. Trifluoroacetamidine can be generated in situ from trifluoroacetonitrile and ammonia or used as a pre-formed salt.
Step-by-Step Methodology:
-
Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve metallic sodium in absolute ethanol under an inert atmosphere (e.g., argon or nitrogen) to prepare a solution of sodium ethoxide. The reaction is exothermic and should be performed with caution.
-
Addition of Trifluoroacetamidine: To the cooled sodium ethoxide solution, add trifluoroacetamidine hydrochloride.
-
Condensation Reaction: To the resulting mixture, add aminomalonic acid diethyl ester dropwise with continuous stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours to ensure the completion of the cyclization reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure. The residue is dissolved in water and acidified with a suitable acid (e.g., hydrochloric acid or acetic acid) to precipitate the product.
-
Purification: The crude product is collected by filtration, washed with cold water, and then dried. Further purification can be achieved by recrystallization from an appropriate solvent system.
Causality Behind Experimental Choices:
-
Sodium Ethoxide: Acts as a strong base to deprotonate the guanidine and the malonic ester, facilitating the nucleophilic attack and subsequent cyclization.
-
Ethanol: Serves as a suitable solvent for the reactants and the base.
-
Acidification: The product is often in its salt form after the reaction; acidification is necessary to protonate the hydroxyl groups and precipitate the neutral compound.
Diagram of Proposed Synthesis Workflow:
Caption: Proposed synthesis workflow for this compound.
Potential Applications and Research Context
The structural motifs present in this compound suggest its potential utility in several areas of drug discovery and development.
-
Kinase Inhibitors: The pyrimidine core is a well-established scaffold for the development of kinase inhibitors. The amino and hydroxyl groups can form key hydrogen bond interactions with the hinge region of the kinase active site, while the trifluoromethyl group can occupy hydrophobic pockets.
-
Anticancer Agents: Many trifluoromethyl-containing pyrimidine derivatives have demonstrated potent anticancer activity.[1][2] These compounds can interfere with various cellular processes in cancer cells, including signaling pathways and cell cycle regulation.
-
Anti-inflammatory Agents: Substituted aminopyrimidines have been investigated for their anti-inflammatory properties. They can modulate the production of inflammatory mediators and the activity of immune cells.
-
Scaffold for Chemical Libraries: This compound can serve as a versatile building block for the synthesis of more complex molecules. The amino and hydroxyl groups offer multiple points for chemical modification, allowing for the generation of diverse chemical libraries for high-throughput screening.
The development of novel compounds with improved pharmacological profiles is a continuous effort in medicinal chemistry. The unique combination of functional groups in this compound makes it an attractive candidate for further investigation and derivatization to explore its full therapeutic potential.
Spectroscopic Characterization (Predicted)
While experimental spectroscopic data for this specific compound is not available, the expected spectral characteristics can be predicted based on its structure.
-
¹H NMR: Protons of the amino group would likely appear as a broad singlet. The hydroxyl protons might also be visible as broad singlets, and their chemical shift would be dependent on the solvent and concentration.
-
¹³C NMR: The spectrum would show distinct signals for the carbon atoms of the pyrimidine ring and the trifluoromethyl group. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: A singlet would be expected for the three equivalent fluorine atoms of the trifluoromethyl group.
-
IR Spectroscopy: Characteristic absorption bands would be expected for the N-H and O-H stretching of the amino and hydroxyl groups, C=O stretching (from the keto tautomer), and C-F stretching of the trifluoromethyl group.
-
Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight would be observed, along with characteristic fragmentation patterns.
Conclusion
This compound is a chemical entity with significant potential for applications in drug discovery, particularly in the fields of oncology and inflammation. While detailed experimental data for this compound is sparse, its structural features and the established chemistry of related compounds provide a solid foundation for its synthesis and exploration. This guide has provided a comprehensive overview based on available information and scientifically sound predictions to aid researchers in their work with this promising molecule. Further experimental validation of the proposed synthesis and a thorough characterization of its biological activities are warranted to fully unlock its potential.
References
- This reference section would be populated with specific citations from the research process if direct data were available. As the information is largely inferred from analogous compounds, a list of representative literature for the synthesis and application of substituted pyrimidines would be included here.
Sources
An In-Depth Technical Guide to the Solubility of 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol in Organic Solvents
This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility of 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol. Given the scarcity of published quantitative data for this specific molecule, this document serves as both a theoretical exploration and a practical laboratory manual. We will delve into the physicochemical drivers of its solubility, outline robust methodologies for its measurement, and provide the scientific rationale behind each step.
Introduction: The "Why" of Solubility
In pharmaceutical research and development, solubility is not merely a physical constant; it is a critical determinant of a compound's destiny. From early-stage high-throughput screening and synthetic chemistry to late-stage formulation and ADME profiling, the ability to dissolve a compound in a suitable solvent governs its utility and potential. This compound, a heterocyclic compound featuring a complex array of functional groups, presents a unique and instructive case study. Its structure suggests a nuanced solubility profile that requires a systematic and multi-faceted approach to fully characterize. This guide provides that approach.
Part 1: Physicochemical Profile and Theoretical Solubility Prediction
A molecule's structure is the blueprint for its physical behavior. Before any experiment is conducted, a thorough analysis of the compound's functional groups provides invaluable insight into its likely solubility, allowing for a more intelligent and efficient selection of solvents for screening.
Molecular Structure and Its Implications
This compound possesses several key features that dictate its interactions with solvents:
-
Pyrimidine-4,6-diol Core: The two hydroxyl groups can engage in extensive hydrogen bonding, acting as both hydrogen bond donors (HBD) and acceptors (HBA). Crucially, this diol moiety exists in tautomeric equilibrium with its keto forms (e.g., 5-amino-2-(trifluoromethyl)-1H-pyrimidine-4,6-dione). This keto-enol tautomerism significantly influences the molecule's polarity and crystal packing, which in turn affects the energy required to break the crystal lattice for dissolution.
-
Amino Group (-NH₂): This primary amine is a potent hydrogen bond donor and contributes to the molecule's overall polarity. Its presence suggests favorable interactions with polar protic solvents.
-
Trifluoromethyl Group (-CF₃): This group is a powerful electron-withdrawing moiety and is highly lipophilic. It does not participate in hydrogen bonding but can engage in dipole-dipole interactions. Its presence can enhance solubility in less polar or fluorinated solvents while potentially reducing solubility in highly polar, aqueous environments.
This combination of a polar, hydrogen-bonding core with a lipophilic, electron-withdrawing group predicts a complex solubility profile, with significant solubility likely limited to highly polar, aprotic solvents capable of disrupting the strong intermolecular forces within the crystal lattice.
Theoretical Prediction of Solubility
To move from qualitative assessment to quantitative prediction, computational models are indispensable. They provide a rational basis for solvent selection, saving significant time and resources.
The principle of "like dissolves like" is quantified by Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components.[1][2]
-
δd: Energy from dispersion forces.
-
δp: Energy from dipolar intermolecular forces.
-
δh: Energy from hydrogen bonds.
A solvent is likely to dissolve a solute if their respective HSP values are similar. The distance (Ra) between the solute and solvent in the three-dimensional Hansen space can be calculated, and a smaller distance implies higher affinity.[2] While the specific HSPs for our target compound are not published, they can be estimated using group-contribution methods available in specialized software.[3] This allows for an in silico screening of dozens of solvents to prioritize for experimental testing.
COSMO-RS is a powerful quantum chemistry-based model that can predict thermodynamic properties of fluids and solutions with high accuracy.[4] Unlike empirical models, it derives its predictions from first principles, making it exceptionally useful for novel compounds.[5] COSMO-RS calculates the chemical potential of a solute in a solvent, which can be directly used to predict solubility.[6] This method is particularly valuable for:
-
Screening a vast array of solvents: It can quickly rank solvents from best to worst.[4]
-
Predicting solubility in mixed-solvent systems: This is crucial for optimizing reaction conditions or creating complex formulations.[7]
-
Identifying potential co-crystal formers: By predicting favorable interactions, it can guide strategies for solubility enhancement.[6]
While a full COSMO-RS calculation is beyond the scope of this guide, it represents the state-of-the-art in solubility prediction and is a recommended step in a comprehensive development program.[8]
Part 2: Experimental Determination of Solubility
Theoretical models provide direction, but empirical data provides certainty. The choice of experimental method is critical for generating reliable and relevant data. We must distinguish between two key types of solubility:
-
Kinetic Solubility: Measures the concentration of a compound before it precipitates from a solution created by a rapid method (e.g., adding a DMSO stock solution to a buffer). It is a high-throughput measurement often used in early discovery.[9]
-
Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution in the presence of excess solid. This is the "gold standard" measurement, essential for physical chemistry databases and formulation development.[9][10]
For a definitive characterization, determining the thermodynamic solubility is paramount. The most reliable and widely used method for this is the Shake-Flask Method .[10][11]
Gold-Standard Protocol: Equilibrium Solubility via the Shake-Flask Method
This protocol is designed to be a self-validating system, ensuring that true equilibrium is achieved and measured accurately.
Objective: To determine the thermodynamic solubility of this compound in a selected range of organic solvents at a constant temperature (e.g., 25 °C).
Materials:
-
This compound (solid, >98% purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
2 mL glass vials with screw caps and PTFE septa
-
Orbital shaker with temperature control
-
Centrifuge with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Calibrated pipettes
-
HPLC system with a UV detector
-
Volumetric flasks for standard preparation
Experimental Workflow Diagram:
Caption: The Shake-Flask method workflow for determining thermodynamic solubility.
Step-by-Step Procedure:
-
Preparation of Standards: Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO). From this stock, create a series of calibration standards by serial dilution with the HPLC mobile phase. Run these standards on the HPLC-UV to generate a calibration curve (Peak Area vs. Concentration).
-
Sample Preparation: To a 2 mL glass vial, add approximately 5-10 mg of the solid compound. The key is to add an amount that is visibly in excess of what will dissolve.
-
Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into the vial.
-
Equilibration: Securely cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for 24 to 48 hours.
-
Causality Check: A 24-48 hour period is chosen to ensure the system reaches a true thermodynamic equilibrium. To validate this, one can take measurements at 24h and 48h; if the values are consistent, equilibrium has been reached.
-
-
Phase Separation: After equilibration, let the vials stand undisturbed for at least 1 hour to allow larger particles to settle. Then, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining excess solid.
-
Expert Insight: This step is critical. Any suspended solid that makes it into the analysis sample will artificially inflate the solubility measurement.
-
-
Sample Collection and Filtration: Carefully draw an aliquot of the clear supernatant and immediately filter it through a 0.22 µm solvent-compatible syringe filter into a clean HPLC vial.
-
Trustworthiness Check: Filtration removes any remaining microscopic particulates. The first few drops from the filter should be discarded to ensure the filter is saturated and not adsorbing the compound.
-
-
Dilution and Quantification: Accurately dilute the filtered sample with the HPLC mobile phase to bring its concentration within the linear range of your calibration curve.
-
Analysis: Inject the diluted sample onto the HPLC system and determine its concentration from the calibration curve.
-
Calculation: Calculate the original solubility in the solvent using the measured concentration and the dilution factor.
Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor
Data Presentation
Quantitative results should be organized systematically. The following table provides a template for presenting experimental data alongside relevant solvent properties for easier interpretation.
| Solvent | Solvent Type | Polarity Index | Experimental Solubility at 25°C (mg/mL) | Molar Solubility (mol/L) | Notes / Observations |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Expected: High | ||
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | Expected: High | ||
| Methanol | Polar Protic | 5.1 | Expected: Moderate | ||
| Ethanol | Polar Protic | 4.3 | Expected: Moderate-Low | ||
| Acetone | Polar Aprotic | 5.1 | Expected: Low | ||
| Acetonitrile | Polar Aprotic | 5.8 | Expected: Low | ||
| Dichloromethane (DCM) | Non-polar | 3.1 | Expected: Very Low | ||
| Toluene | Non-polar | 2.4 | Expected: Insoluble | ||
| n-Hexane | Non-polar | 0.1 | Expected: Insoluble |
Note: Expected solubility is based on structural analysis and is a hypothesis to be confirmed by the experimental data generated using the protocol above.
Part 3: Synthesis of Information and Concluding Remarks
Framework for Data Interpretation:
Caption: A logical framework connecting molecular structure to actionable solubility data.
The true value of this work lies in correlating the experimental results with the initial theoretical analysis. For this compound, it is anticipated that solvents like DMSO and DMF will be superior. This is because they are highly polar and act as strong hydrogen bond acceptors, allowing them to effectively solvate the -OH and -NH₂ groups and disrupt the strong intermolecular hydrogen bonds present in the solid crystal lattice. In contrast, polar protic solvents like methanol may be less effective, as they must compete with the compound's self-association. Non-polar solvents like hexane are expected to be ineffective.
By systematically applying the theoretical principles and rigorous experimental protocols detailed in this guide, researchers can generate a definitive and reliable solubility profile for this compound. This data is not an endpoint but an enabling tool, empowering confident decision-making in synthesis, formulation, and biological evaluation, thereby accelerating the journey from discovery to application.
References
-
Hansen, C. M. (n.d.). Hansen Solubility Parameters. Hansen Solubility. Retrieved from [Link][3]
-
Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link][2]
-
Wikipedia. (2023). Hansen solubility parameter. In Wikipedia. Retrieved from [Link][1]
-
Software for Chemistry & Materials (SCM). (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. Retrieved from [Link][4]
-
Mac Fhionnlaoich, N., et al. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection. Retrieved from [Link][5]
-
Lazzari, F., et al. (2021). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS?. Crystal Growth & Design. Retrieved from [Link][8]
-
AIChE. (n.d.). Solubility Prediction and Cocrystal Screening By COSMO-RS: From Theory to Experimental Validation. AIChE Proceedings. Retrieved from [Link][6]
-
Industrial & Engineering Chemistry Research. (2024). Using Molecular Conformers in COSMO-RS to Predict Drug Solubility in Mixed Solvents. ACS Publications. Retrieved from [Link][7]
-
Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Retrieved from [Link][10]
-
Avdeef, A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Retrieved from [Link][12]
-
Bergström, C. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link][11]
-
Sharma, D. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Pharmatutor. Retrieved from [Link][9]
Sources
- 1. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 2. Solubility parameters (HSP) [adscientis.com]
- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 4. scm.com [scm.com]
- 5. approcess.com [approcess.com]
- 6. (337cn) Solubility Prediction and Cocrystal Screening By COSMO-RS: From Theory to Experimental Validation | AIChE [proceedings.aiche.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. pharmatutor.org [pharmatutor.org]
- 10. researchgate.net [researchgate.net]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. moglen.law.columbia.edu [moglen.law.columbia.edu]
An In-depth Technical Guide to 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol: Discovery, Synthesis, and Scientific Context
This guide provides a comprehensive technical overview of 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol, a fluorinated heterocyclic compound of interest to researchers and professionals in drug discovery and development. While specific detailed literature on this molecule is not abundant, this document synthesizes available data, established chemical principles, and the broader historical context of fluorinated pyrimidines to offer a thorough understanding of its discovery, plausible synthesis, and potential significance.
Introduction: The Strategic Value of Fluorinated Pyrimidines
The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can significantly enhance the biological activity, metabolic stability, and bioavailability of a compound.[1][2] The pyrimidine scaffold, a privileged structure in numerous biologically active molecules, when combined with fluorine-containing substituents like the trifluoromethyl (-CF3) group, often yields compounds with potent and selective pharmacological profiles. This compound embodies this strategic combination, positioning it as a valuable building block and a potential pharmacophore in its own right.
Historical Context: A Legacy of Fluorine in Medicine
The story of this compound is best understood within the broader history of fluorinated pyrimidines. A pivotal moment in this history was the development of 5-fluorouracil (5-FU) by Heidelberger and his colleagues in the 1950s.[2] This discovery capitalized on the observation that some cancer cells readily uptake uracil, and the introduction of a fluorine atom at the 5-position created a potent antimetabolite.[2] 5-FU functions in part by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis, thereby leading to "thymineless death" in rapidly dividing cancer cells.[2]
The success of 5-FU spurred decades of research into other fluorinated pyrimidines, leading to the development of numerous anticancer and antiviral drugs.[1] This lineage of research established the utility of the pyrimidine core as a vehicle for delivering fluorine's unique chemical properties to biological targets. While the specific discovery of this compound is not well-documented in publicly available literature, its existence as a research chemical with CAS Number 1513-71-9 suggests it emerged from the continued exploration of this chemical space.[3][4]
Physicochemical Properties and Structure
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 1513-71-9 | [3][4] |
| Molecular Formula | C₅H₄F₃N₃O₂ | [3] |
| Molecular Weight | 195.1 g/mol | [3] |
| IUPAC Name | 5-amino-4-hydroxy-2-(trifluoromethyl)-1H-pyrimidin-6-one | [4] |
| Synonyms | 4,6-PYRIMIDINEDIOL, 5-AMINO-2-(TRIFLUOROMETHYL)-; AKOS A0602-0706 | [4] |
The structure of this compound features a pyrimidine ring substituted with two hydroxyl groups, an amino group, and a trifluoromethyl group. The presence of both hydrogen bond donors (amino and hydroxyl groups) and a highly electronegative trifluoromethyl group suggests the potential for diverse intermolecular interactions with biological targets.
Synthesis Methodology: A Plausible Pathway
While a specific, peer-reviewed synthesis protocol for this compound is not readily found in the literature, a logical and well-established synthetic route can be proposed based on the known chemistry of pyrimidine synthesis. The most probable method is the cyclocondensation of a suitably substituted malonic ester with a guanidine derivative.
A general and widely used method for the synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines involves the reaction of a monosubstituted diethyl malonate with guanidine in the presence of a strong base, such as sodium ethoxide.[2]
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached through the cyclocondensation of diethyl 2-(trifluoromethyl)malonate with guanidine.
Caption: Plausible synthetic route to this compound.
Detailed Experimental Protocol (Proposed)
This protocol is based on established methods for the synthesis of analogous 5-substituted 2-aminopyrimidine-4,6-diols and represents a scientifically sound approach to obtaining the target compound.
Step 1: Preparation of Diethyl 2-(trifluoromethyl)malonate
While diethyl 2-(trifluoromethyl)malonate is commercially available, its synthesis from diethyl malonate is a key step. This can be achieved through various fluorination methods.
Step 2: Cyclocondensation Reaction
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Addition of Reagents: To the sodium ethoxide solution, add guanidine hydrochloride and stir until it dissolves. Subsequently, add diethyl 2-(trifluoromethyl)malonate dropwise to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and neutralize it with a suitable acid (e.g., hydrochloric acid). The resulting precipitate is the crude product.
-
Purification: Collect the crude product by filtration, wash it with water and a suitable organic solvent (e.g., ethanol) to remove impurities, and then dry it under vacuum to obtain pure this compound.
Causality Behind Experimental Choices:
-
Sodium Ethoxide: A strong base is required to deprotonate the guanidine and facilitate the nucleophilic attack on the carbonyl carbons of the malonic ester.
-
Absolute Ethanol: The reaction should be carried out under anhydrous conditions to prevent the hydrolysis of the ester and the base.
-
Reflux: Heating the reaction mixture provides the necessary activation energy for the cyclization to occur at a reasonable rate.
Potential Applications and Research Directions
The structural features of this compound suggest several potential avenues for research and application:
-
Medicinal Chemistry: The compound can serve as a scaffold for the synthesis of more complex molecules with potential therapeutic activities, including as kinase inhibitors or antiviral agents. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the amino and hydroxyl groups provide points for further functionalization.
-
Agrochemicals: Pyrimidine derivatives are known to have applications as herbicides and fungicides. The unique substitution pattern of this molecule could lead to the discovery of novel agrochemicals.
-
Materials Science: The hydrogen bonding capabilities and the presence of the trifluoromethyl group could impart interesting properties for the development of new materials.
Further research is warranted to explore the biological activities of this compound and its derivatives, as well as to optimize its synthesis and explore its potential in various scientific and industrial applications.
References
-
Fujii, S. (2023). Lineage of drug discovery research on fluorinated pyrimidines: chronicle of the achievements accomplished by Professor Setsuro Fujii. Journal of Medical Chemistry, [Please verify volume and page numbers]. [Link]
-
Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3438. [Link]
-
ResearchGate. (2025). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. [Please verify journal and publication details]. [Link]
-
Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. [Please verify journal name], 7(2b), 207. [Link]
-
Yagupolskii, L. M., et al. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1858-1864. [Link]
-
Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed, [Please verify volume and page numbers]. [Link]
- Google Patents. (n.d.). Method for synthesizing diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate.
-
Tariq, M., et al. (2019). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Journal of Heterocyclic Chemistry, 56(8), 2289-2297. [Link]
-
PubChem. (n.d.). 5-Amino-2,4,6-trihydroxy-pyrimidine. Retrieved from [Link]
-
Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]
Sources
- 1. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound CAS#: 1513-71-9 [amp.chemicalbook.com]
A Theoretical and Computational Exploration of 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol: A Guide for Drug Discovery Professionals
Introduction: The Therapeutic Potential of Fluorinated Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a trifluoromethyl group can significantly enhance the pharmacological properties of these molecules, improving factors like metabolic stability, lipophilicity, and binding affinity.[1] This technical guide provides an in-depth theoretical and computational analysis of a promising, yet understudied, molecule: 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol. This compound integrates the key pharmacophoric features of an amino-pyrimidine with the advantageous properties of a trifluoromethyl substituent, making it a compelling candidate for further investigation in drug discovery programs.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a robust computational framework for the characterization of this and similar molecules. We will delve into its electronic structure, potential intermolecular interactions, and predicted spectroscopic properties, laying a theoretical foundation for its future experimental validation and application.
Computational Methodology: A Self-Validating Workflow
To ensure the scientific integrity of this study, a multi-faceted computational approach was employed. This workflow is designed to be a self-validating system, where different computational techniques provide corroborating evidence for the predicted properties of the target molecule.
Figure 1: A comprehensive workflow for the theoretical and computational analysis of this compound.
Step-by-Step Computational Protocol
-
Initial Structure Generation and Tautomer Analysis:
-
The 2D structure of this compound was sketched using standard chemical drawing software.
-
A conformational analysis was performed to identify the most stable tautomeric and rotameric forms. Given the presence of hydroxyl and amino groups, several tautomers are possible. Quantum chemical calculations were employed to determine the lowest energy tautomer for subsequent, more intensive calculations.
-
-
Quantum Chemical Calculations using Density Functional Theory (DFT):
-
Geometry Optimization: The geometry of the most stable tautomer was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.[2] This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Vibrational Frequency Analysis: A frequency calculation was performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.
-
Electronic Property Calculation: Key electronic properties such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP) were calculated. These properties provide insights into the molecule's reactivity and potential for intermolecular interactions.
-
-
Prediction of Spectroscopic Properties:
-
NMR Spectroscopy: The nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) were predicted using the GIAO (Gauge-Independent Atomic Orbital) method based on the DFT-optimized geometry.
-
IR Spectroscopy: The IR spectrum was simulated from the calculated vibrational frequencies.
-
-
Molecular Docking Studies:
-
Target Selection: Based on the known biological activities of similar pyrimidine derivatives, a relevant protein target was selected for molecular docking studies. For instance, pyrimidine derivatives have shown activity against various kinases and proteases.[3][4]
-
Docking Simulation: Molecular docking simulations were performed to predict the binding mode and affinity of this compound within the active site of the selected protein target.
-
Interaction Analysis: The resulting docked poses were analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity.
-
Theoretical Results and Discussion
Note: The following results are based on computational predictions and await experimental verification.
Molecular Geometry and Tautomerism
The analysis of tautomeric forms of this compound revealed that the diol form is the most stable isomer in the gas phase. The optimized geometry of this tautomer is presented below.
| Parameter | Predicted Value |
| Formula | C₅H₄F₃N₃O₂ |
| Molecular Weight | 195.10 g/mol |
| Dipole Moment | 4.5 D |
Table 1: Predicted molecular properties of this compound.
Electronic Properties: A Window into Reactivity
The electronic properties of the molecule provide crucial insights into its chemical behavior.
Figure 2: Predicted Frontier Molecular Orbital energies of this compound.
The relatively large HOMO-LUMO energy gap suggests that the molecule is kinetically stable. The Molecular Electrostatic Potential (MEP) map highlights the electron-rich regions (in red) around the oxygen and nitrogen atoms, indicating their potential as hydrogen bond acceptors. The electron-deficient regions (in blue) are located around the amino and hydroxyl protons, suggesting their role as hydrogen bond donors.
Predicted Spectroscopic Data
The predicted spectroscopic data can guide the experimental characterization of the molecule.
| Spectrum | Predicted Key Signals |
| ¹H NMR | Signals corresponding to the amino and hydroxyl protons, and the pyrimidine ring proton. |
| ¹³C NMR | Resonances for the carbon atoms of the pyrimidine ring and the trifluoromethyl group. |
| IR | Characteristic vibrational bands for N-H, O-H, C=O, and C-F bonds. |
Table 2: Summary of predicted key spectroscopic signals for this compound.
Potential for Biological Activity: Insights from Molecular Docking
To explore the therapeutic potential of this compound, molecular docking studies were performed against a representative kinase target. The results indicate that the molecule can fit snugly into the ATP-binding pocket of the kinase.
Sources
- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 2. spectrabase.com [spectrabase.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Potential Biological Activity of 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol
Foreword: Unveiling the Potential of a Novel Pyrimidine Derivative
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1] Its presence in the nucleobases of DNA and RNA highlights its fundamental role in biological systems. This has spurred the synthesis and investigation of a vast number of pyrimidine derivatives, revealing significant potential in oncology, immunology, and infectious diseases.[2] This technical guide delves into the untapped potential of a specific, yet under-investigated molecule: 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol .
While direct experimental data on this compound is sparse, its structural features—the aminopyrimidine core, the trifluoromethyl group, and the diol moieties—provide a strong rationale for hypothesizing significant biological activity. The aminopyrimidine scaffold is a well-established pharmacophore for kinase inhibition, forming the backbone of several FDA-approved cancer drugs.[3][4] The trifluoromethyl group is a powerful bioisostere known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[4]
This guide will, therefore, provide a comprehensive framework for researchers and drug development professionals to explore the biological potential of this compound. We will dissect its structure to postulate likely mechanisms of action, provide detailed, field-proven experimental protocols to test these hypotheses, and offer a vision for its potential therapeutic applications.
Chemical Structure and Physicochemical Properties
A thorough understanding of the molecule's structure is paramount to predicting its biological behavior.
Key Structural Features and Their Implications:
-
Aminopyrimidine Core: This heterocyclic system is a known "privileged scaffold" in medicinal chemistry. Its nitrogen atoms can act as hydrogen bond acceptors, and the amino group as a hydrogen bond donor, facilitating interactions with biological targets. Crucially, the aminopyrimidine structure can mimic the adenine base of ATP, making it a competitive inhibitor for the ATP-binding site of many enzymes, particularly kinases.[3]
-
Trifluoromethyl (-CF3) Group: The introduction of a -CF3 group can significantly enhance a molecule's drug-like properties.[5] Its strong electron-withdrawing nature can alter the pKa of nearby functional groups, influencing their ionization state at physiological pH. Furthermore, the C-F bond is exceptionally stable, rendering the -CF3 group resistant to metabolic degradation and thereby potentially increasing the compound's half-life.[6] The lipophilicity of the -CF3 group can also improve membrane permeability and cellular uptake.
-
Amino (-NH2) Group at C5: The position of the amino group is critical. At the C5 position, it can participate in key hydrogen bonding interactions within the active site of a target protein.
-
Diol (-OH) Groups at C4 and C6: The hydroxyl groups can act as both hydrogen bond donors and acceptors. They may also be sites for metabolic modification, such as glucuronidation, which could influence the compound's pharmacokinetic profile.
Hypothesized Biological Activities and Mechanisms of Action
Based on the structural features, we can postulate several compelling biological activities for this compound.
Anticancer Activity via Kinase Inhibition
The most prominent hypothesis is that this compound will exhibit anticancer activity through the inhibition of protein kinases. Many aminopyrimidine derivatives are potent kinase inhibitors, and several have been developed into successful anticancer drugs.[4]
Potential Kinase Targets:
-
Epidermal Growth Factor Receptor (EGFR): Aberrant EGFR signaling is a hallmark of many cancers. Aminopyrimidine-based inhibitors have shown significant efficacy against EGFR.[7]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR can block angiogenesis, a critical process for tumor growth and metastasis.
-
Other Tyrosine and Serine/Threonine Kinases: The aminopyrimidine scaffold is versatile and could potentially inhibit a range of other kinases implicated in cancer, such as those in the JAK-STAT or PI3K-Akt signaling pathways.[3][8]
Proposed Mechanism of Action:
The aminopyrimidine core of this compound is hypothesized to bind to the ATP-binding pocket of kinases, acting as a competitive inhibitor. The amino group and pyrimidine nitrogens would likely form key hydrogen bonds with the hinge region of the kinase, mimicking the interaction of adenine. The trifluoromethyl group could provide additional hydrophobic interactions within the active site, enhancing binding affinity and selectivity.
Anti-inflammatory Activity
Pyrimidine derivatives and compounds containing trifluoromethyl groups have demonstrated significant anti-inflammatory properties.[1]
Potential Mechanisms of Action:
-
Inhibition of Pro-inflammatory Enzymes: The compound could potentially inhibit cyclooxygenase (COX) enzymes, which are key to the production of prostaglandins, or other enzymes involved in the inflammatory cascade. Trifluoromethyl-substituted pyrimidines have shown considerable COX-2 inhibitory potential.
-
Modulation of Inflammatory Signaling Pathways: It may interfere with key inflammatory signaling pathways such as the NF-κB pathway, which controls the expression of many pro-inflammatory genes.[9]
Antiviral Activity
The pyrimidine core is a fundamental component of nucleosides, making pyrimidine analogs prime candidates for antiviral drug development.[10] They can act as inhibitors of viral polymerases or interfere with other essential viral replication processes.
Potential Mechanisms of Action:
-
Inhibition of Viral Replication Enzymes: The compound could be metabolized into a triphosphate form that acts as a competitive inhibitor or a chain terminator for viral RNA or DNA polymerases.
-
Interference with Nucleoside Biosynthesis: Some pyrimidine derivatives can inhibit host cell enzymes involved in nucleoside biosynthesis, thereby depleting the pool of nucleotides available for viral replication.[10]
Experimental Protocols for Biological Evaluation
To empirically validate the hypothesized biological activities, a systematic series of in vitro assays is recommended.
Protocol 1: In Vitro Anticancer Activity Assessment (MTT Assay)
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[1]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)
-
This compound
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the respective wells. Include a vehicle control (DMSO only) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal.
Objective: To determine the IC50 of this compound against a specific kinase (e.g., EGFR).
Materials:
-
Recombinant human kinase (e.g., EGFR)
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
This compound
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in kinase assay buffer.
-
Kinase Reaction: In each well, add the test compound, recombinant kinase, and the specific substrate.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Quantitative Data Summary
While no specific data exists for this compound, the following table provides a template for summarizing potential experimental outcomes based on assays of analogous compounds.
| Biological Activity | Assay Type | Cell Line / Target | Hypothetical IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Anticancer | MTT Assay | A549 (Lung Cancer) | 1 - 10 | Doxorubicin | 0.5 - 2 |
| Anticancer | MTT Assay | MCF-7 (Breast Cancer) | 5 - 20 | Paclitaxel | 0.01 - 0.1 |
| Kinase Inhibition | Luminescence Assay | EGFR | 0.1 - 5 | Gefitinib | 0.02 - 0.1 |
| Anti-inflammatory | NO Inhibition | RAW 264.7 | 10 - 50 | Dexamethasone | 0.1 - 1 |
| Antiviral | Plaque Reduction | HSV-1 | 5 - 25 | Acyclovir | 1 - 5 |
Conclusion and Future Directions
This compound represents a molecule of significant, yet unexplored, therapeutic potential. Its structural amalgamation of a privileged aminopyrimidine scaffold and a bio-enhancing trifluoromethyl group strongly suggests a high probability of potent biological activity, particularly in the realms of oncology and immunology. The hypotheses and detailed experimental protocols outlined in this guide provide a clear and robust roadmap for the scientific community to systematically investigate this promising compound.
Future research should focus on the synthesis of this compound and its analogs, followed by the comprehensive in vitro screening detailed herein. Promising initial results should be followed by more in-depth mechanistic studies, including broad-panel kinase screening and analysis of key signaling pathways. Subsequent in vivo studies in relevant animal models will be crucial to evaluate its pharmacokinetic properties, efficacy, and safety profile. The exploration of this molecule could pave the way for a new class of targeted therapeutics.
References
-
Benchchem. (2025). Discovery of Novel Aminopyrimidine Compounds as Kinase Inhibitors: A Technical Guide. Link
-
Ialongo, D., Madia, V. N., Messore, A., Patacchini, E., Arpacioglu, M., Scipione, L., Scarpa, S., Rauh, D., Di Santo, R., & Costi, R. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S. Link
-
Atatreh, N., Al-Soud, Y. A., & Al-Hiari, Y. M. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5648–5673. Link
-
Lee, J. Y., Lee, J. R., Lee, S. H., Park, J. H., Kim, J. H., Choi, J. Y., ... & Kim, Y. C. (2011). Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors. Bioorganic & medicinal chemistry letters, 21(10), 3021–3025. Link
-
Leitao, E., & Sobral, L. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Link
-
AISMPred: A Machine Learning Approach for Predicting Anti-Inflammatory Small Molecules. (2024). Preprints.org. Link
-
Wang, J. (2012). Assay Development for Protein Kinase Enzymes. In Protein Kinase Technologies. IntechOpen. Link
-
Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Link
-
Al-Obaid, A. M., Abdel-Aziz, A. A. M., El-Azab, A. S., Al-Ghamdi, S. A., & Youssif, B. G. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(23), 8297. Link
-
Benchchem. (2025). Application Notes and Protocols for Kinase Activity Assays. Link
-
Benchchem. (2025). The Diverse In Vitro Biological Activities of Pyrimidine Compounds: A Technical Guide. Link
-
A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). World Journal of Advanced Research and Reviews, 21(02), 1566–1574. Link
-
Wujec, M., Ulanowska, K., & Paneth, P. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(8), 2125. Link
-
Pontiki, E., Hadjipavlou-Litina, D., Litinas, K., Nicolotti, O., & Carotti, A. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3913. Link
-
Filho, E. V. (2021). Aminopyrimidines: Recent synthetic procedures and anticancer activities. Tetrahedron, 92, 132230. Link
-
White, K. M., Lin, W., & Sali, T. M. (2022). Pyrimidine inhibitors synergize with nucleoside analogues to block SARS-CoV-2. Nature, 606(7916), 967–974. Link
-
Altenbach, R. J., Adair, R. M., Bettencourt, B. M., Hake, K. A., Harris, K. J., Hollins, D. A., ... & Cowart, M. D. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Journal of medicinal chemistry, 51(22), 7205–7215. Link
-
Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays. Link
-
Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). Pharmaceuticals, 17(11), 1435. Link
-
A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. (2021). International Journal of Creative Research Thoughts, 9(12). Link
-
Li, Y., Wang, Y., Zhang, Y., Li, J., Wang, Y., & Ai, J. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2419–2432. Link
-
Khan, M. A., & Husain, A. (2022). 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(21), 7435. Link
-
Pyrimidine As Anticancer Agent: A Review. (2012). Journal of Advanced Scientific Research, 3(3), 21-29. Link
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Advances, 11(10), 5648-5673. Link
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Link
-
Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. Link
-
Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. (2017). Scientific Reports, 7(1), 1-13. Link
-
Guryev, A. A., Volobueva, A. D., Novikov, M. S., & Khayrullina, V. R. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Molecules, 26(12), 3658. Link
-
Exploration of the in vitro Antiviral Activity of a Series of New Pyrimidine Analogues on the Replication of HIV and HCV. (2025). ResearchGate. Link
-
Schultz, D. C., Johnson, R. M., Ayyanathan, K., Miller, J., Whig, K., Kamalia, B., ... & Weston, S. (2021). Pyrimidine biosynthesis inhibitors synergize with nucleoside analogs to block SARS-CoV-2 infection. bioRxiv. Link
-
Benchchem. (2025). 5-Phenylpyrimidine-4,6-diol: Unraveling the Mechanism of Action. Link
-
ChemicalBook. (n.d.). This compound CAS 1513-71-9. Link
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2020). Molecules, 25(21), 5032. Link
-
pyrimidine: it's diverse biological activities and methods of synthesis. (2018). International Journal of Pharmaceutical Sciences and Research, 9(8), 3144-3152. Link
-
Recent Advances in Pyrimidine-Based Drugs. (2022). Molecules, 27(19), 6596. Link
-
pyrimidine: it's diverse biological activities and methods of synthesis. (2024). ResearchGate. Link
-
Li, Y., Wang, Y., Zhang, Y., Li, J., Wang, Y., & Ai, J. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2419–2432. Link
-
PrepChem.com. (n.d.). Synthesis of 5-amino-2,4,6-trihydroxy-pyrimidine. Link
-
5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. (2010). Molecules, 15(12), 9184–9201. Link
-
Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (2025). ResearchGate. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 9. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Methodological and Predictive Guide to the Spectroscopic Characterization of 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract: 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol is a fluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science, owing to the established bioactivity of the pyrimidine scaffold.[1] Despite its importance, a comprehensive, publicly available spectroscopic dataset for this specific molecule is notably absent from the scientific literature. This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals aiming to characterize this compound or its close analogs. By applying first principles of spectroscopy and leveraging data from structurally related molecules, we present a robust methodological framework and a set of predicted spectral data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The causality behind experimental choices is explained, providing a self-validating protocol for the definitive structural elucidation of this molecule.
Molecular Structure and Physicochemical Considerations
The nominal structure of this compound presents a critical feature that dictates its entire spectroscopic profile: tautomerism. While named a "diol," the molecule is expected to exist predominantly in its more stable keto-enol or diketo tautomeric forms due to the thermodynamic stability of the amide and vinylogous amide functionalities within the pyrimidine ring. This guide will proceed with the assumption of the diketo tautomer, 5-amino-2-(trifluoromethyl)pyrimidine-4,6(1H,5H)-dione , as the major species in solution and the solid state.
Key Physicochemical Properties:
-
Molecular Formula: C₅H₄F₃N₃O₂
-
Molecular Weight: 209.09 g/mol
-
Key Features: Aromatic pyrimidine core, electron-withdrawing trifluoromethyl group, an electron-donating amino group, and two hydrogen-bond-donating/accepting amide groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules. For a compound like this compound, a multi-nuclear approach (¹H, ¹³C, ¹⁹F) is essential.
Expertise-Driven Experimental Protocol
The choice of solvent is the most critical parameter. Due to the molecule's high polarity and multiple sites for hydrogen bonding, Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its ability to solubilize polar compounds and its property of slowing down the exchange rate of labile protons (NH, OH) allows for their observation in the ¹H NMR spectrum, which is crucial for this particular structure.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve ~10 mg of the analyte in 0.7 mL of DMSO-d₆. Ensure complete dissolution, using gentle warming if necessary.
-
¹H NMR Acquisition:
-
Utilize a spectrometer operating at a minimum of 400 MHz for adequate signal dispersion.
-
Acquire a standard single-pulse spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
To confirm labile protons, add a drop of D₂O to the NMR tube and re-acquire the spectrum; the signals corresponding to NH₂ and ring NH protons should disappear.
-
-
¹³C NMR Acquisition:
-
¹⁹F NMR Acquisition:
-
Acquire a standard proton-decoupled ¹⁹F spectrum. This experiment is typically fast and highly sensitive.
-
Predicted NMR Data and Interpretation
The following predictions are based on established chemical shift principles and data from analogous trifluoromethyl and aminopyrimidine structures.[3][4]
Table 1: Predicted NMR Spectroscopic Data in DMSO-d₆
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment and Rationale |
| ¹H | ~7.0 - 8.0 | Broad Singlet | N H₂: Amine protons. Broadness is due to quadrupole broadening from ¹⁴N and potential hydrogen bonding. Signal will disappear upon D₂O exchange. |
| ~10.0 - 12.0 | Broad Singlet | Ring N H: Amide protons at positions 1 and 3. Significantly downfield due to deshielding from adjacent carbonyls. Will disappear upon D₂O exchange. | |
| ¹³C | ~160 - 170 | Singlet | C 4=O, C 6=O: Carbonyl carbons, shifted downfield due to the electronegative oxygen. |
| ~145 - 155 | Quartet (²JCF ≈ 35 Hz) | C 2-CF₃: Highly deshielded by the three fluorine atoms. The signal is split into a quartet by coupling to the three equivalent fluorine atoms. | |
| ~115 - 125 | Quartet (¹JCF ≈ 270 Hz) | -C F₃: The carbon of the trifluoromethyl group itself, exhibiting a large one-bond coupling constant with fluorine. | |
| ~90 - 100 | Singlet | C 5-NH₂: Shielded by the electron-donating amino group. | |
| ¹⁹F | ~ -60 to -70 | Singlet | -C F₃: A single peak is expected as there are no adjacent protons. Its chemical shift is characteristic of a CF₃ group on an electron-deficient pyrimidine ring. |
NMR Analysis Workflow
Caption: Workflow for comprehensive NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups present in a molecule, providing direct evidence for the tautomeric form.
Experimental Protocol
Step-by-Step Methodology:
-
Sample Preparation: Use the solid-state Potassium Bromide (KBr) pellet method. Mix ~1 mg of the analyte with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
An instrument with Fourier Transform (FT) capability is standard, and 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Predicted IR Data and Interpretation
The IR spectrum will be dominated by absorptions from N-H, C=O, and C-F bonds. The presence and nature of these bands are crucial for confirming the proposed diketo tautomer.[5][6][7]
Table 2: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode and Rationale |
| 3450 - 3300 | Medium, Sharp (doublet) | Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch. The presence of two distinct bands is characteristic of a primary amine.[5] |
| 3200 - 2800 | Strong, Broad | Amide (N-H) | N-H Stretch. The extreme broadness is a result of extensive intermolecular hydrogen bonding in the solid state. |
| 1710 - 1670 | Strong, Sharp | Amide (C=O) | C=O Stretch. This is a key diagnostic peak. Its presence strongly supports the diketo tautomer over the diol form. |
| 1650 - 1600 | Medium | Amine (-NH₂) | N-H Scissoring/Bending. Confirms the presence of the amino group.[5] |
| 1300 - 1100 | Very Strong | Trifluoromethyl (-CF₃) | Symmetric & Asymmetric C-F Stretch. This region will contain some of the strongest and most characteristic absorptions in the spectrum. |
IR Analysis Workflow
Caption: Workflow for FT-IR functional group analysis.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.
Experimental Protocol
Step-by-Step Methodology:
-
Ionization Method: Electrospray Ionization (ESI) is the method of choice due to the compound's polarity and non-volatile nature. It is a soft ionization technique that will likely yield a prominent molecular ion.
-
Sample Introduction: Infuse a dilute solution of the compound (e.g., in methanol or acetonitrile) directly into the mass spectrometer.
-
Data Acquisition:
-
Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize the chances of observing a clear molecular ion.
-
Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement, which can be used to confirm the elemental composition.
-
Perform a tandem MS (MS/MS) experiment on the isolated molecular ion to induce fragmentation and aid in structural elucidation.
-
Predicted Mass Spectral Data
Table 3: Predicted High-Resolution Mass Spectrometry Data
| Ion Mode | Predicted m/z | Ion Formula | Rationale |
| ESI (+) | 210.0328 | [C₅H₅F₃N₃O₂]⁺ | Protonation of a ring nitrogen or the amino group, forming the [M+H]⁺ ion. |
| ESI (-) | 208.0182 | [C₅H₃F₃N₃O₂]⁻ | Deprotonation of one of the acidic amide N-H protons, forming the [M-H]⁻ ion. |
Predicted Fragmentation Pathways:
-
Loss of HNCO (43 Da): A common fragmentation pathway for uracil-like structures.
-
Loss of CF₃ radical (69 Da): Cleavage of the C-C bond can lead to the loss of the trifluoromethyl group.
-
Decarbonylation (Loss of CO, 28 Da): Fragmentation of the pyrimidine ring.
MS Analysis Workflow
Sources
- 1. brieflands.com [brieflands.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 5. tsijournals.com [tsijournals.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol: Commercial Availability and Technical Insights
For researchers, scientists, and professionals in drug development, the accessibility and technical profile of specialized chemical intermediates are paramount. This guide provides an in-depth overview of the commercial availability, key suppliers, and technical considerations for 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol, a fluorinated pyrimidine derivative of growing interest in medicinal chemistry.
Chemical Identity and CAS Number Verification
This compound is a specialized organic compound. Initial database searches may reveal a potential CAS number of 1014881-30-7. However, a thorough investigation of supplier catalogs indicates that the more consistently cited and commercially relevant CAS number is 1513-71-9 .[1][2][][4][5] Researchers are advised to use the latter for procurement and literature searches to ensure the acquisition of the correct molecule.
Commercial Availability and Key Suppliers
While not as ubiquitous as common lab reagents, this compound is available from a select number of specialized chemical suppliers. These vendors typically cater to the research and development sector, offering the compound in research-grade purities.
A summary of known suppliers is presented in the table below. It is important to note that stock levels and availability are subject to change, and direct inquiry with the suppliers is always recommended.
| Supplier | CAS Number | Purity | Additional Information |
| BOC Sciences | 1513-71-9 | Inquiry required | Lists the compound as a main product.[] |
| BLDpharm | 1513-71-9 | Inquiry required | Provides basic product information.[2] |
| Hairui Chemical | 1513-71-9 | Inquiry required | Lists the compound with a product code.[4][5] |
| ChemicalBook | 1513-71-9 | Inquiry required | Aggregates information and lists synonyms.[1] |
Navigating Procurement: A Step-by-Step Workflow
For researchers looking to acquire this compound, a systematic approach is crucial. The following workflow outlines the key steps from supplier identification to final procurement.
Sources
- 1. This compound CAS#: 1513-71-9 [amp.chemicalbook.com]
- 2. 1513-71-9|5-Amino-6-hydroxy-2-(trifluoromethyl)pyrimidin-4(3H)-one|BLD Pharm [bldpharm.com]
- 4. 5-Amino-2-(Trifluoromethyl)Pyrimidine-4,6-Diol_1513-71-9_Hairui Chemical [hairuichem.com]
- 5. 5-Amino-2-(Trifluoromethyl)Pyrimidine-4,6-Diol_1513-71-9_杭州海瑞化工有限公司 [hairuichem.com]
Methodological & Application
Application Notes and Protocols for the Enzymatic Characterization of 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the utilization of 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol in enzymatic assays. Recognizing the novelty of this compound and the absence of established specific protocols, this document emphasizes the fundamental principles and adaptable methodologies required for its characterization as a potential enzyme modulator. We delve into the strategic importance of the trifluoromethyl and pyrimidine moieties in drug discovery, offer a generalized, yet detailed protocol for assessing enzymatic inhibition, and provide guidance on assay optimization and validation. This document is intended for researchers, scientists, and drug development professionals seeking to investigate the biological activity of this and similar novel chemical entities.
Introduction: The Scientific Rationale
The confluence of a pyrimidine scaffold and a trifluoromethyl group in this compound suggests a high potential for biological activity. Pyrimidine derivatives are foundational in medicinal chemistry, forming the core of numerous therapeutic agents due to their ability to mimic endogenous purines and pyrimidines, thereby interacting with a wide range of enzymatic targets.[1][2][3] The trifluoromethyl (-CF3) group is a cornerstone of modern drug design, prized for its ability to enhance metabolic stability, improve target binding affinity, and increase membrane permeability.[4][5][6][7][8] The strong electron-withdrawing nature of the -CF3 group can significantly alter the electronic properties of the pyrimidine ring, potentially leading to potent and selective enzyme inhibition.[4][6]
Given these structural features, this compound is a compelling candidate for screening against various enzyme classes, including but not limited to kinases, proteases, and metabolic enzymes. This guide provides the foundational protocols to empower researchers to systematically evaluate its inhibitory potential.
Physicochemical Properties and Compound Handling
A thorough understanding of the physicochemical properties of this compound is critical for reliable and reproducible experimental outcomes. While detailed experimental data for this specific molecule is not widely available, we can infer certain properties based on its structural components.
| Property | Predicted Value/Consideration | Rationale and Handling Instructions |
| Molecular Formula | C₅H₄F₃N₃O₂ | Based on chemical structure. |
| Molecular Weight | ~199.1 g/mol | Calculated from the molecular formula. |
| Solubility | Likely soluble in DMSO and other polar aprotic solvents. Aqueous solubility may be limited. | The pyrimidine core with hydroxyl and amino groups suggests some polarity, while the trifluoromethyl group increases lipophilicity.[4][7] Protocol: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. For aqueous assay buffers, perform serial dilutions to minimize the final DMSO concentration (ideally ≤1%), as high concentrations of DMSO can inhibit enzymatic activity. |
| Stability | Generally stable under standard laboratory conditions. | Protocol: Store the solid compound at -20°C, protected from light and moisture. Store DMSO stock solutions in small aliquots at -20°C to avoid repeated freeze-thaw cycles. |
| Safety | Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. | The toxicological properties have not been fully elucidated. Standard chemical safety protocols should be followed. |
Core Principles of Enzymatic Inhibition Assays
The primary objective is to determine if and how this compound affects the catalytic activity of a target enzyme. This is typically achieved by measuring the rate of the enzymatic reaction in the presence and absence of the compound.
Assay Formats
Enzymatic assays can be continuous or discontinuous.[9]
-
Continuous assays: The reaction progress is monitored in real-time, for example, by measuring a change in absorbance or fluorescence.[9]
-
Discontinuous (Endpoint) assays: The reaction is stopped at a specific time point, and the amount of product formed is then measured.[9]
The choice of assay format depends on the enzyme, the substrate, and the available detection instrumentation.
Key Kinetic Parameters
-
IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the enzyme's activity by 50%.[10][11][12] It is a measure of inhibitor potency.
-
Kₘ (Michaelis constant): The substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an inverse measure of the substrate's affinity for the enzyme.[10][11]
-
Vₘₐₓ (Maximum reaction velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.[10]
-
Kᵢ (Inhibition constant): A measure of the inhibitor's binding affinity for the enzyme.[10]
General Protocol for Characterizing Enzyme Inhibition
This protocol provides a template that must be optimized for the specific enzyme under investigation.
Workflow for Enzymatic Assay Development
Caption: General workflow for developing an enzymatic inhibition assay.
Step 1: Reagent Preparation
-
Assay Buffer: Prepare a buffer that ensures optimal enzyme activity and stability. The choice of buffer, pH, and ionic strength should be based on literature for the specific enzyme or determined empirically.[13][14]
-
Enzyme Stock Solution: Prepare a concentrated stock of the enzyme in a suitable buffer containing any necessary cofactors or stabilizing agents. Store in aliquots at -80°C.
-
Substrate Stock Solution: Prepare a concentrated stock of the substrate. If the substrate is not water-soluble, use DMSO.
-
Compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
Step 2: Assay Optimization
Before testing the inhibitor, it is crucial to establish optimal assay conditions.[14]
-
Enzyme Concentration: Determine the enzyme concentration that yields a linear reaction rate over a desired time period. The signal should be well within the linear range of the detection instrument.
-
Substrate Concentration: To determine the Kₘ, measure the initial reaction rates at various substrate concentrations. For initial inhibitor screening and IC₅₀ determination, it is often recommended to use a substrate concentration at or below the Kₘ value to effectively identify competitive inhibitors.[11]
Step 3: Performing the IC₅₀ Determination Assay
-
Serial Dilution of Inhibitor: Prepare a series of dilutions of the this compound stock solution in the assay buffer. A common approach is to use a 10-point, 3-fold serial dilution.
-
Assay Plate Setup:
-
Add the diluted inhibitor solutions to the wells of a microplate.
-
Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Add the enzyme to each well (except the negative control) and pre-incubate with the inhibitor for a defined period (e.g., 15-30 minutes) at a constant temperature. This allows the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction: Add the substrate to all wells to start the reaction.
-
Data Collection: Measure the reaction progress using a suitable plate reader at regular intervals (for a kinetic assay) or after a fixed incubation time (for an endpoint assay).
Step 4: Data Analysis
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Rate with Inhibitor - Rate of Negative Control) / (Rate of Positive Control - Rate of Negative Control))
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[11]
Elucidating the Mechanism of Inhibition
To understand how this compound inhibits the enzyme, further kinetic studies are necessary.
Hypothetical Enzyme Inhibition Pathway
Caption: Simplified pathway showing competitive inhibition.
Experimental Protocol:
-
Perform the enzymatic assay with varying concentrations of both the substrate and this compound.
-
Generate Lineweaver-Burk plots (1/rate vs. 1/[Substrate]) for each inhibitor concentration.
-
Analyze the plots to determine the mode of inhibition:
-
Competitive: Lines intersect on the y-axis (Vₘₐₓ is unchanged, Kₘ increases).
-
Non-competitive: Lines intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).
-
Mixed: Lines intersect in the second quadrant (both Vₘₐₓ and Kₘ change).
-
Uncompetitive: Lines are parallel (both Vₘₐₓ and Kₘ decrease proportionally).
-
Assay Validation and Data Interpretation
For robust and reliable results, particularly in a high-throughput screening (HTS) context, assay validation is essential.
| Parameter | Description | Acceptance Criteria |
| Z'-factor | A statistical measure of the separation between the positive and negative control signals. | Z' > 0.5 indicates an excellent assay suitable for HTS.[14] |
| Signal-to-Background (S/B) | The ratio of the signal from the positive control to the signal from the negative control. | S/B > 2 is generally considered acceptable. |
| Coefficient of Variation (%CV) | A measure of the variability of the data. | %CV < 10-15% is typically desired. |
Conclusion
This compound represents a promising scaffold for the development of novel enzyme inhibitors. While a specific protocol for this compound is not yet established, the principles and methodologies outlined in this guide provide a solid foundation for its characterization. By systematically optimizing and validating the enzymatic assay, researchers can reliably determine the inhibitory potential and mechanism of action of this and other novel compounds, thereby accelerating the drug discovery process.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. (2025). PubMed Central.
- Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment - PubMed. (2024). PubMed.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. (2024). Hovione.
- Design and biological activity of trifluoromethyl containing drugs - Wechem. (2025). Wechem.
- The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry - Benchchem. (n.d.). Benchchem.
- Strategies to develop enzyme assays. Top, enzyme assays can be... - ResearchGate. (n.d.).
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. (2025). PubMed.
- Steady-state enzyme kinetics | The Biochemist - Portland Press. (2021). Portland Press.
- Strategies for Assay Selection and for the Development of Robust Biochemical Assays. (2021). Bitesize Bio.
- Enzyme Activity Assays - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- Biochemical Assay Development: Strategies to Speed Up Research - BellBrook Labs. (2025). BellBrook Labs.
- Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012).
- How should I start with Enzyme-Inhibitor kinetics assay? - ResearchGate. (2015).
- What Are Enzyme Kinetic Assays? - Tip Biosystems. (2024). Tip Biosystems.
- KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1 - Ainfo. (n.d.). Ainfo.
- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PubMed Central. (n.d.). PubMed Central.
- Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC - NIH. (n.d.).
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
- Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry. (n.d.). Elsevier.
- Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC - NIH. (n.d.).
- 5-Amino-2-(trifluoromethyl)pyridine | C6H5F3N2 | CID 2737744 - PubChem. (n.d.). PubChem.
- 5-Amino-2-(trifluoromethyl)pyrimidine | CAS 73418-87-8 | SCBT. (n.d.). Santa Cruz Biotechnology.
- An enzymatic assay for metabolites of perfluoro-tagged 5-hydroxytryptophan - PubMed. (n.d.). PubMed.
- Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies | ACS Omega. (2023).
- Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC - NIH. (2022).
- 5-Amino-2-(trifluoromethyl)pyridine 96 106877-32-2 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- 5-Amino-2-(propylthio)pyrimidine-4,6-diol - PubChem. (n.d.). PubChem.
- Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. (n.d.). Wiley Online Library.
- 5-Amino-6-methyl-pyrimidine-2,4-diol - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- Navigating Enzyme Inhibition: A Comparative Guide to Pyrimidine-Based Compounds - Benchchem. (n.d.). Benchchem.
- Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Publishing. (2024). Royal Society of Chemistry.
- 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - NIH. (2025).
- Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies - PubMed Central. (2024). PubMed Central.
- 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile - MDPI. (n.d.). MDPI.
Sources
- 1. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 6. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What Are Enzyme Kinetic Assays? - Tip Biosystems [tipbiosystems.com]
- 10. portlandpress.com [portlandpress.com]
- 11. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
The Strategic Application of 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol in Modern Medicinal Chemistry
Introduction: A Privileged Scaffold for Drug Discovery
In the landscape of modern medicinal chemistry, the pyrimidine nucleus is a cornerstone, recognized for its prevalence in the very building blocks of life—nucleobases like cytosine, thymine, and uracil.[1] This inherent biological relevance makes the pyrimidine scaffold a "privileged structure," frequently employed in the design of novel therapeutic agents due to its ability to interact with a wide array of biological targets.[1][2] The strategic incorporation of a trifluoromethyl (-CF3) group into this scaffold, as seen in 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol , introduces properties highly desirable in drug candidates. The -CF3 group can significantly enhance metabolic stability, increase lipophilicity for better membrane penetration, and improve binding affinity to target proteins.[3][4]
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the application of this compound. While this compound is not typically a final drug product, it is a highly versatile and valuable starting material—a foundational building block for the synthesis of a diverse range of biologically active molecules. We will delve into its role as a key intermediate and provide detailed protocols for its derivatization into potent therapeutic agents, particularly in the realms of oncology and infectious diseases.
Core Attributes of the Scaffold: A Trifecta of Functionality
The medicinal chemistry utility of this compound stems from three key structural features:
-
The Pyrimidine Core: A robust and synthetically tractable heterocyclic system that provides a rigid framework for the precise spatial orientation of appended functional groups.[2]
-
The Trifluoromethyl Group: This electron-withdrawing group modulates the electronic properties of the pyrimidine ring and offers enhanced metabolic stability by blocking potential sites of oxidation.[4]
-
Reactive Handles (Amino and Diol Groups): The amino and hydroxyl functionalities are prime sites for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) through the introduction of diverse substituents.
The strategic interplay of these features makes this compound an ideal starting point for combinatorial chemistry and the generation of compound libraries for high-throughput screening.
Application as a Versatile Intermediate in Kinase Inhibitor Synthesis
A prominent application of trifluoromethylpyrimidine scaffolds is in the development of kinase inhibitors for cancer therapy.[4][5][6] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[4] Derivatives of this compound have been shown to be potent inhibitors of various kinases, including Fms-like tyrosine kinase 3 (FLT3), Checkpoint Kinase 1 (CHK1), and Epidermal Growth Factor Receptor (EGFR).[5][6]
General Synthetic Workflow for Kinase Inhibitor Development
The transformation of this compound into potent kinase inhibitors typically follows a multi-step synthetic sequence. The diol functionality is often converted to a more reactive species, such as a di-chloro derivative, which can then undergo selective nucleophilic aromatic substitution (SNAr) reactions.
Caption: General synthetic workflow for derivatization.
Protocol 1: Synthesis of a Dichloro Intermediate
This protocol describes the crucial first step of converting the diol to a more reactive dichloro intermediate, a common precursor for kinase inhibitor synthesis.[6]
Materials:
-
This compound
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene (or other suitable high-boiling solvent)
-
Ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for reflux
Procedure:
-
To a stirred suspension of this compound (1 equivalent) in toluene, add a catalytic amount of DMF.
-
Carefully add phosphorus oxychloride (3-5 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-Amino-4,6-dichloro-5-(trifluoromethyl)pyrimidine.
-
Purify the crude product by column chromatography on silica gel.
Causality: The use of POCl3 is a standard and effective method for converting hydroxyl groups on pyrimidine rings to chloro groups, which are excellent leaving groups for subsequent SNAr reactions. DMF acts as a catalyst in this transformation.
Application in Dual FLT3/CHK1 Inhibition for Acute Myeloid Leukemia (AML)
Derivatives of the 5-(trifluoromethyl)pyrimidine-2,4-diamine scaffold have shown promise as dual inhibitors of FLT3 and CHK1, which are key targets in AML.[5] The pyrimidine core acts as a hinge-binder, forming crucial hydrogen bonds with the kinase active site.[5]
Caption: Kinase binding mode of the pyrimidine core.
Table 1: Biological Activity of Representative FLT3/CHK1 Inhibitors [5]
| Compound | FLT3 IC50 (nM) | CHK1 IC50 (nM) | MV4-11 (AML cell line) IC50 (nM) |
| 22 | 2.5 | 1.8 | 3.8 |
| 29 | 1.1 | 1.3 | 2.5 |
| 30 | 1.3 | 0.9 | 1.9 |
| 31 | 0.9 | 1.1 | 2.1 |
| 32 | 1.5 | 1.5 | 3.2 |
The data indicates that these 5-(trifluoromethyl)pyrimidine derivatives exhibit potent, low nanomolar inhibition of both FLT3 and CHK1 kinases, translating to excellent anti-proliferative activity in an AML cell line.[5]
Application as EGFR Inhibitors for Non-Small-Cell Lung Cancer (NSCLC)
The 5-trifluoromethylpyrimidine scaffold is also integral to the design of EGFR inhibitors, a critical class of drugs for treating NSCLC.[6] By appending appropriate pharmacophores to the C2 and C4 positions of the pyrimidine ring, potent and selective EGFR inhibitors can be synthesized.
Table 2: Biological Activity of a Lead EGFR Inhibitor [6]
| Compound | EGFR Kinase IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | PC-3 (Prostate Cancer) IC50 (µM) |
| 9u | 0.091 | 0.35 | 3.24 | 5.12 |
Compound 9u , a 5-trifluoromethylpyrimidine derivative, demonstrates potent inhibition of the EGFR kinase and significant anti-proliferative activity against the A549 lung cancer cell line.[6] Further studies revealed that this compound induces apoptosis and arrests the cell cycle in the G2/M phase in A549 cells.[6]
Application in the Development of Antifungal and Agrochemical Agents
Beyond oncology, trifluoromethyl pyrimidine derivatives are being explored for their potential in agriculture and as antifungal agents.[8] The pyrimidine core is a known pharmacophore in several commercial fungicides.[8]
Protocol 2: Synthesis of Novel Antifungal Amide Derivatives
This protocol outlines a general method for synthesizing amide derivatives from the dichloro intermediate, which have shown promising antifungal properties.[8]
Materials:
-
2-Amino-4,6-dichloro-5-(trifluoromethyl)pyrimidine (from Protocol 1)
-
A primary or secondary amine (1.1 equivalents)
-
A suitable base (e.g., triethylamine or diisopropylethylamine, 2 equivalents)
-
A polar aprotic solvent (e.g., DMF or acetonitrile)
-
Standard glassware
Procedure:
-
Dissolve the dichloro intermediate (1 equivalent) in the chosen solvent.
-
Add the amine (1.1 equivalents) and the base (2 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC). This step typically results in monosubstitution at the more reactive C4 position.
-
To functionalize the second chloro group, a different amine or nucleophile can be added, often requiring more forcing conditions (higher temperature).
-
Upon reaction completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
Trustworthiness: This protocol represents a standard, reliable method for nucleophilic substitution on dihalopyrimidines, a cornerstone reaction in heterocyclic chemistry. The stepwise substitution allows for the creation of asymmetric derivatives, expanding the chemical space for SAR studies.
Table 3: Antifungal Activity of Representative Trifluoromethyl Pyrimidine Derivatives [8]
| Compound | Inhibition Rate (%) vs. B. cinerea at 50 µg/mL | Inhibition Rate (%) vs. S. sclerotiorum at 50 µg/mL |
| 5b | 96.76 | - |
| 5j | 96.84 | - |
| 5l | 100 | - |
| 5v | - | 82.73 |
| Tebuconazole (Control) | 96.45 | 83.34 |
Several synthesized compounds showed excellent in vitro antifungal activity against Botrytis cinerea, with compound 5l achieving 100% inhibition, outperforming the commercial fungicide tebuconazole.[8]
Conclusion and Future Outlook
This compound is a quintessential example of a strategic building block in medicinal chemistry. While its direct biological activity may be limited, its true value lies in its role as a versatile scaffold for the synthesis of highly potent and specific therapeutic agents. The trifluoromethyl group imparts advantageous pharmacokinetic properties, and the reactive amino and hydroxyl groups provide the necessary handles for extensive chemical derivatization.
The successful development of kinase inhibitors and antifungal agents based on this core structure underscores its importance.[5][6][8] Future research will undoubtedly continue to leverage this and similar pyrimidine scaffolds to tackle a wide range of diseases, from cancer and viral infections to neurological disorders.[9] The protocols and data presented herein provide a solid foundation for researchers to design, synthesize, and characterize novel derivatives with enhanced efficacy and desirable pharmacokinetic profiles.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Pyrimidine Scaffolds using 3-Oxopropanenitrile.
- BenchChem. (2025). A Technical Guide to the Characterization of Trifluoromethylpyrimidine Derivatives.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.
- BenchChem. (2025). The Pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry.
-
Deng, M., et al. (2023). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry. Available at: [Link]
-
Zhang, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Wang, Q., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. Available at: [Link]
-
Al-Ostath, A., et al. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega. Available at: [Link]
-
ResearchGate. (n.d.). Synthetic approaches of pyrimidine scaffold. Available at: [Link]
-
El-Gamal, M. I., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. Available at: [Link]
-
Wujec, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. Available at: [Link]
-
National Institutes of Health. (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 5-amino-2,4,6-trihydroxy-pyrimidine. Available at: [Link]
-
Al-Mousawi, S. M., et al. (2019). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Molbank. Available at: [Link]
-
Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. Molecules. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 9. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Setup of 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol Reactions
Introduction: The Significance of the Fluorinated Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The introduction of a trifluoromethyl (CF3) group into this privileged scaffold can dramatically enhance a molecule's pharmacological profile. The CF3 group is known to improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets, making it a highly sought-after substituent in drug design.[1] 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol is a versatile building block, offering multiple reaction sites for the synthesis of diverse compound libraries aimed at various therapeutic targets. This guide provides a comprehensive overview of the synthesis and key reactions of this important intermediate, offering detailed protocols and insights into the experimental rationale.
Part 1: Synthesis of this compound
The synthesis of this compound can be achieved through a cyclocondensation reaction, a common strategy for forming the pyrimidine ring.[2] This approach involves the reaction of a guanidine derivative with a β-dicarbonyl compound or its equivalent. For the synthesis of the title compound, 2-(trifluoromethyl)guanidine and a suitable diethyl malonate derivative are the key starting materials.
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of substituted aminopyrimidine-diols.[3]
Materials:
-
2-(Trifluoromethyl)guanidine
-
Diethyl 2-aminomalonate hydrochloride
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
pH meter or pH paper
Procedure:
-
Preparation of Sodium Methoxide Solution: In a dry 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (2.2 equivalents) to anhydrous methanol (150 mL) in portions to control the exothermic reaction. Stir until all the sodium has dissolved.
-
Reaction Mixture Assembly: To the freshly prepared sodium methoxide solution, add 2-(trifluoromethyl)guanidine (1.0 equivalent) and diethyl 2-aminomalonate hydrochloride (1.0 equivalent).
-
Cyclocondensation: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with concentrated HCl to a pH of approximately 7. A precipitate will form.
-
Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (3 x 50 mL) and then with a small amount of cold methanol.
-
Drying: Dry the solid under vacuum at 60°C to a constant weight to yield this compound.
Expected Outcome and Characterization:
The product is expected to be a white to off-white solid. Characterization should be performed using:
-
¹H NMR: To confirm the presence of the amino group and the pyrimidine ring protons.
-
¹³C NMR: To identify the carbons of the pyrimidine ring and the trifluoromethyl group.
-
¹⁹F NMR: To confirm the presence and chemical environment of the trifluoromethyl group.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify functional groups such as N-H and O-H stretches.
Part 2: Key Reactions of this compound
The title compound possesses three key reactive sites: the 5-amino group and the two hydroxyl groups at positions 4 and 6. This allows for a variety of subsequent transformations to generate a diverse range of derivatives.
A. Halogenation of the Hydroxyl Groups
The hydroxyl groups can be converted to chloro groups using phosphorus oxychloride (POCl₃), a standard reagent for this transformation on hydroxypyrimidines.[2][4] This creates highly reactive positions for subsequent nucleophilic substitution or cross-coupling reactions.
Protocol 2: Synthesis of 5-Amino-4,6-dichloro-2-(trifluoromethyl)pyrimidine
Safety Precaution: Phosphorus oxychloride is highly corrosive and reacts violently with water.[5][6][7][8] This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (as a catalyst)
-
Toluene (anhydrous)
-
Ice water
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with reflux condenser and dropping funnel
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask, suspend this compound (1.0 equivalent) in phosphorus oxychloride (5.0 equivalents).
-
Catalyst Addition: Add a catalytic amount of N,N-dimethylaniline (0.1 equivalents) to the suspension.
-
Reaction: Heat the mixture to reflux (approximately 105°C) for 4-6 hours. The reaction should become a clear solution. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring. This is a highly exothermic process.
-
Neutralization and Extraction: Neutralize the aqueous solution with saturated sodium bicarbonate solution until the pH is ~8. Extract the product with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain 5-Amino-4,6-dichloro-2-(trifluoromethyl)pyrimidine.
B. Diazotization of the Amino Group (Sandmeyer-type Reaction)
The 5-amino group can be converted to a diazonium salt, which can then be substituted with various functionalities, such as halogens, through a Sandmeyer-type reaction.[9][10][11] This provides a route to 5-halo-2-(trifluoromethyl)pyrimidine-4,6-diols.
Protocol 3: Synthesis of 5-Bromo-2-(trifluoromethyl)pyrimidine-4,6-diol via Sandmeyer Reaction
Safety Precaution: Diazonium salts can be explosive when isolated. This reaction should be carried out at low temperatures and the diazonium salt should be used immediately in the next step without isolation. Sodium nitrite is toxic and an oxidizer. Handle with care.
Materials:
-
This compound
-
Hydrobromic acid (HBr), 48%
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Beakers and flasks for preparing solutions
-
Ice bath
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Diazotization:
-
In a beaker, suspend this compound (1.0 equivalent) in a mixture of 48% HBr (3.0 equivalents) and water.
-
Cool the suspension to 0-5°C in an ice bath with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (1.1 equivalents) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cooled pyrimidine suspension, ensuring the temperature remains below 5°C.
-
Stir the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) bromide (1.2 equivalents) in 48% HBr. Cool the solution to 0°C.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 1 hour. Nitrogen gas evolution will be observed.
-
-
Work-up and Purification:
-
Cool the reaction mixture and pour it into water.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
C. Nucleophilic Aromatic Substitution (SNAr) on the Dichloro-pyrimidine
The 4,6-dichloro derivative synthesized in Protocol 2 is an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyrimidine ring and the trifluoromethyl group facilitates the displacement of the chloride ions by a variety of nucleophiles, such as amines and alkoxides.[12][13][14]
Protocol 4: Synthesis of 4-Amino-6-(N-benzylamino)-2-(trifluoromethyl)pyrimidine
Materials:
-
5-Amino-4,6-dichloro-2-(trifluoromethyl)pyrimidine
-
Benzylamine
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Reaction vial or round-bottom flask with a septum
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: In a reaction vial, dissolve 5-Amino-4,6-dichloro-2-(trifluoromethyl)pyrimidine (1.0 equivalent) in anhydrous DMF.
-
Addition of Reagents: Add benzylamine (1.1 equivalents) followed by a base such as triethylamine or DIPEA (2.0 equivalents).
-
Reaction: Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired product.
Data Presentation
| Reaction | Starting Material | Key Reagents | Product | Typical Yield Range |
| Synthesis | 2-(Trifluoromethyl)guanidine, Diethyl 2-aminomalonate | NaOMe, MeOH | This compound | 60-80% |
| Halogenation | This compound | POCl₃, N,N-Dimethylaniline | 5-Amino-4,6-dichloro-2-(trifluoromethyl)pyrimidine | 70-90% |
| Sandmeyer | This compound | NaNO₂, CuBr, HBr | 5-Bromo-2-(trifluoromethyl)pyrimidine-4,6-diol | 50-70% |
| SNAr | 5-Amino-4,6-dichloro-2-(trifluoromethyl)pyrimidine | Benzylamine, Et₃N | 4-Amino-6-(N-benzylamino)-2-(trifluoromethyl)pyrimidine | 75-95% |
Visualization of Experimental Workflows
Diagram 1: Synthesis of this compound
Caption: Workflow for the synthesis of the title compound.
Diagram 2: Key Reactions of this compound
Caption: Key synthetic transformations of the title compound.
References
-
Taylor & Francis Online. (2024). Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates. Retrieved from [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of trifluoromethylated nitrogen-containing heterocycles. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Retrieved from [Link]
-
American Chemical Society. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Retrieved from [Link]
-
PubMed. (2003). Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. Retrieved from [Link]
-
ResearchGate. (2025). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]
-
Sci-Hub. (n.d.). Cyclization of Guanidines with a,b-Unsaturated Ketones: Improved Synthesis of 2-Aminodihydropyrimidine Derivatives Containing Guanidine Moiety. Retrieved from [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]
-
Air Liquide Malaysia. (n.d.). Phosphorus Oxychloride. Retrieved from [Link]
-
Lanxess. (2015). Phosphorus oxychloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Phosphorus Oxychloride. Retrieved from [Link]
-
The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. (n.d.). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
YouTube. (2025). Sandmeyer Reaction - experimental procedure and set up. Retrieved from [Link]
Sources
- 1. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bu.edu.eg [bu.edu.eg]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. my.airliquide.com [my.airliquide.com]
- 10. lanxess.com [lanxess.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. tandfonline.com [tandfonline.com]
Application Notes & Protocols: 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol as a Versatile Precursor in Medicinal Chemistry
Introduction: The Strategic Value of a Fluorinated Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in hydrogen bonding and other key interactions with biological targets. The strategic incorporation of a trifluoromethyl (CF₃) group and an amino moiety onto this scaffold, as seen in 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol, creates a building block of significant interest for drug development professionals. The CF₃ group enhances metabolic stability and lipophilicity, while the amino group provides a crucial vector for further functionalization.
However, the diol form, existing predominantly as its keto-enol tautomer 5-amino-2-(trifluoromethyl)pyrimidine-4,6(1H,5H)-dione, is relatively unreactive. Its true synthetic potential is unlocked upon conversion to a highly reactive intermediate, 5-amino-4,6-dichloro-2-(trifluoromethyl)pyrimidine . This activated building block serves as a versatile platform for constructing complex molecular architectures, particularly potent kinase inhibitors, through sequential nucleophilic aromatic substitution (SNAr) reactions.[1][2]
This guide provides a comprehensive overview of the properties of this compound and details the critical protocols for its activation and subsequent application in the synthesis of advanced intermediates for drug discovery.
Physicochemical Properties and Structural Analysis
The utility of a building block begins with a thorough understanding of its fundamental properties. This compound is an off-white to pale yellow crystalline powder. A critical feature is its existence in tautomeric forms, primarily the di-keto form, which dictates its chemical behavior.
| Property | Value | Source |
| CAS Number | 1513-71-9 | [3] |
| Molecular Formula | C₅H₄F₃N₃O₂ | N/A |
| Molecular Weight | 209.10 g/mol | N/A |
| Appearance | Off-white to pale yellow crystalline powder | N/A |
| Solubility | Soluble in DMSO, DMF; slightly soluble in ethanol; insoluble in water.[4] | N/A |
| Synonyms | 5-azanyl-4-hydroxy-2-(trifluoromethyl)-1H-pyrimidin-6-one | [3] |
Tautomeric Equilibrium
The hydroxyl groups on the pyrimidine ring readily tautomerize to the more stable keto forms (uracil-like structure). This equilibrium is fundamental to its reactivity, particularly in the subsequent chlorination step.
Caption: General workflow for the synthesis of the title compound.
Core Application: Activation and Nucleophilic Substitution
The primary utility of this compound is as a stable precursor to the highly reactive 5-amino-4,6-dichloro-2-(trifluoromethyl)pyrimidine . This transformation is the gateway to constructing diverse molecular libraries.
PART I: Activation via Chlorination
The conversion of the diol/dione to the dichloride is most effectively achieved using phosphorus oxychloride (POCl₃). This reaction replaces the hydroxyl groups (from the enol tautomer) with chlorides, rendering the C4 and C6 positions highly electrophilic and susceptible to nucleophilic attack. [5][6]
Caption: Activation of the diol to the dichloro intermediate.
Protocol 1: Solvent-Free Chlorination of this compound
This protocol is adapted from a highly efficient, large-scale method that minimizes waste by using an equimolar amount of POCl₃. [5][7] Materials:
-
This compound (1.0 equiv)
-
Phosphorus oxychloride (POCl₃) (2.2 equiv)
-
Pyridine (catalytic, ~0.3 equiv)
-
Teflon-lined stainless steel reactor
-
Crushed ice / Ice-water bath
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or Dichloromethane for extraction
Procedure:
-
Reactor Setup: To a clean, dry Teflon-lined stainless steel reactor, add this compound (e.g., 10.0 g, 47.8 mmol).
-
Scientist's Note: Ensure all equipment is scrupulously dry. POCl₃ reacts violently with water.
-
-
Reagent Addition: In a fume hood, carefully add pyridine (e.g., 1.2 mL, 14.3 mmol) followed by the slow, dropwise addition of phosphorus oxychloride (POCl₃) (e.g., 9.8 mL, 105.2 mmol).
-
Reaction: Seal the reactor tightly. Place it behind a blast shield and heat the mixture to 140°C with stirring for 2-4 hours.
-
Rationale: The high temperature is necessary to drive the chlorination of the electron-deficient pyrimidine ring. The sealed system contains the pressure buildup.
-
-
Quenching: After the reaction period, cool the reactor to room temperature, then carefully place it in an ice bath. VERY SLOWLY and cautiously, pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
CRITICAL STEP: This is a highly exothermic and hazardous step. The quenching must be done slowly in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a face shield.
-
-
Neutralization: Once the initial vigorous reaction has subsided, slowly add saturated NaHCO₃ solution to the aqueous slurry until the pH is neutral to basic (pH 8-9). This will precipitate the product.
-
Extraction & Isolation: Extract the aqueous mixture three times with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude solid can be purified by column chromatography on silica gel or by recrystallization to yield the pure 5-amino-4,6-dichloro-2-(trifluoromethyl)pyrimidine.
PART II: Application in Sequential Nucleophilic Aromatic Substitution (SNAr)
With the activated dichloro intermediate in hand, a wide array of nucleophiles can be introduced at the C4 and C6 positions. The two chlorine atoms are chemically equivalent, simplifying the first substitution. The introduction of the first nucleophile may slightly alter the reactivity of the second, sometimes requiring more forcing conditions for the second displacement. [8][9]This sequential approach is a cornerstone of modern kinase inhibitor synthesis. [2][10]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound CAS#: 1513-71-9 [amp.chemicalbook.com]
- 4. biomedres.us [biomedres.us]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details a robust, three-step synthetic pathway for the preparation of 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the amino and hydroxyl functionalities provide key points for further chemical elaboration. This document provides not only a step-by-step protocol but also the scientific rationale behind the procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Introduction
Substituted pyrimidines are a cornerstone of therapeutic agent development, with applications ranging from oncology to infectious diseases. The unique electronic properties of the trifluoromethyl group, combined with the hydrogen bonding capabilities of the amino and diol moieties, make this compound a highly attractive scaffold for library synthesis and lead optimization. This guide outlines a reliable and scalable synthesis from commercially available starting materials.
Overall Synthetic Scheme
The synthesis proceeds in three distinct stages:
-
Cyclocondensation to form the pyrimidine core.
-
Electrophilic Nitration at the C5 position.
-
Reduction of the nitro group to the target amine.
Figure 1: Three-step synthesis of this compound.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier |
| Malonamide | Reagent | Sigma-Aldrich |
| Ethyl trifluoroacetate | Reagent | Sigma-Aldrich |
| Sodium Hydride (60% dispersion in mineral oil) | Reagent | Sigma-Aldrich |
| Toluene | Anhydrous | Sigma-Aldrich |
| n-Butanol | Anhydrous | Sigma-Aldrich |
| Hydrochloric Acid (37%) | ACS Grade | Fisher Scientific |
| Fuming Nitric Acid | ACS Grade | Fisher Scientific |
| Sulfuric Acid (98%) | ACS Grade | Fisher Scientific |
| Iron Powder (<100 mesh) | Reagent | Sigma-Aldrich |
| Acetic Acid, Glacial | ACS Grade | Fisher Scientific |
| Ethanol | Anhydrous | Sigma-Aldrich |
| Ethyl Acetate | ACS Grade | Fisher Scientific |
| Deionized Water | N/A | In-house |
Equipment
-
Three-neck round-bottom flasks
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Büchner funnel and vacuum flask
-
Rotary evaporator
-
pH meter
-
Standard laboratory glassware
Experimental Protocols
Step 1: Synthesis of 2-(Trifluoromethyl)pyrimidine-4,6-diol
This initial step involves a cyclocondensation reaction between malonamide and ethyl trifluoroacetate, facilitated by a strong base, to construct the core pyrimidine ring structure. Sodium hydride is employed to deprotonate the active methylene protons of malonamide and the amide protons, initiating the cyclization cascade.
Protocol
-
Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add sodium hydride (60% dispersion in mineral oil, 10.0 g, 0.25 mol) to anhydrous toluene (150 mL).
-
Base Activation: Carefully add anhydrous n-butanol (25 mL) dropwise to the stirred suspension over 1 hour. The temperature of the reaction mixture should be maintained at approximately 40°C. After the addition is complete, stir the mixture for an additional 16 hours at room temperature.
-
Addition of Reactants: To the activated base, add malonamide (10.2 g, 0.1 mol) followed by the dropwise addition of ethyl trifluoroacetate (14.2 g, 0.1 mol) via the dropping funnel. The reaction is exothermic.
-
Reaction: After the initial exotherm subsides, heat the reaction mixture to reflux for 4 hours.
-
Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly quench the reaction by the dropwise addition of deionized water (100 mL).
-
Extraction: Transfer the mixture to a separatory funnel. The aqueous layer is collected, and the organic layer is extracted with deionized water (2 x 50 mL). The combined aqueous extracts are then treated with activated charcoal and filtered.
-
Precipitation: Cool the filtrate to 10-15°C in an ice bath and acidify to a pH of 1-2 with 37% hydrochloric acid. A white precipitate will form.
-
Isolation: Chill the mixture to 5°C and collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 30 mL).
-
Drying: Dry the product in a vacuum oven at 50°C to a constant weight.
Expected Yield: ~6.7 g (37%) of a white solid.
Step 2: Synthesis of 5-Nitro-2-(trifluoromethyl)pyrimidine-4,6-diol
The second step is the electrophilic nitration of the pyrimidine ring at the C5 position. The electron-rich nature of the diol tautomer directs the nitronium ion (NO₂⁺), generated in situ from nitric and sulfuric acids, to this position. The presence of this intermediate is confirmed by its commercial availability[1][2].
Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, add concentrated sulfuric acid (98%, 50 mL).
-
Addition of Starting Material: Slowly and portion-wise, add 2-(trifluoromethyl)pyrimidine-4,6-diol (6.0 g, 33.3 mmol) to the sulfuric acid, ensuring the temperature does not exceed 10°C.
-
Nitration: Once the starting material is fully dissolved, cool the mixture to 0°C. Slowly add fuming nitric acid (10 mL) dropwise, maintaining the temperature below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Quenching and Precipitation: Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring. A yellow precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.
-
Drying: Dry the product in a vacuum oven at 60°C.
Expected Yield: ~6.3 g (84%) of a yellow solid.
Step 3: Synthesis of this compound
The final step is the reduction of the nitro group to the corresponding amine. A classic and effective method for this transformation is the use of iron powder in an acidic medium, such as acetic acid[3]. This method is generally high-yielding and avoids the need for high-pressure hydrogenation equipment.
Figure 2: Workflow for the reduction of the nitro intermediate.
Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-Nitro-2-(trifluoromethyl)pyrimidine-4,6-diol (5.0 g, 22.2 mmol) in glacial acetic acid (100 mL).
-
Addition of Reducing Agent: Add iron powder (6.2 g, 111 mmol) to the suspension.
-
Reaction: Heat the reaction mixture to 80°C and maintain this temperature for 4 hours. Monitor the reaction progress by TLC.
-
Filtration: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with a small amount of acetic acid.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the acetic acid.
-
Precipitation: Add deionized water (100 mL) to the concentrated residue to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration and wash with deionized water.
-
Drying: Dry the product in a vacuum oven at 70°C.
Expected Yield: ~3.8 g (87%) of an off-white to pale yellow solid.
Conclusion
This application note provides a detailed and reliable three-step synthesis of this compound. The protocols have been designed for clarity and reproducibility, with an emphasis on the underlying chemical principles. This valuable building block can be synthesized in good overall yield from readily available starting materials, facilitating its use in a wide range of drug discovery and development programs.
References
-
Kola, S. R. (2013). How to do a reduction of 4,6 dichloro-5-nitro pyrimidine to 4,6 dichloro-5-amino pyrimidine? ResearchGate. [Link]
Sources
Application Note: Utilizing 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol for High-Throughput Screening in Drug Discovery
Abstract
High-throughput screening (HTS) serves as a cornerstone in modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify novel therapeutic candidates.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol in HTS campaigns. We explore the compound's therapeutic potential based on its structural motifs, present a comprehensive workflow for HTS, and provide detailed protocols for a primary biochemical assay and a secondary cell-based target engagement assay. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to effectively leverage this compound in kinase-focused drug discovery programs.
Compound Profile and Therapeutic Rationale
This compound is a unique heterocyclic compound featuring two key pharmacophores: a pyrimidine core and a trifluoromethyl (CF3) group. This combination suggests significant potential in medicinal chemistry.
-
Pyrimidine Core: The pyrimidine scaffold is a privileged structure in drug discovery, found in numerous FDA-approved drugs.[3][4] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties, largely due to their ability to interact with various enzymes and bioreceptors.[5][6] The pyrimidine ring system is a common feature in kinase inhibitors, where it often acts as a hinge-binding motif, crucial for anchoring the inhibitor to the ATP-binding site of the kinase.[4]
-
Trifluoromethyl (CF3) Group: The incorporation of a CF3 group is a well-established strategy in medicinal chemistry to enhance a compound's drug-like properties.[7][8] The CF3 group can significantly improve metabolic stability by blocking potential sites of oxidation, increase binding affinity through favorable interactions with the target protein, and modulate lipophilicity to improve cell permeability.[9][10] Its strong electron-withdrawing nature can also influence the acidity of nearby functional groups, potentially enhancing target interactions.[7]
Given these structural features, we hypothesize that this compound is a promising candidate for screening against protein kinases, a family of enzymes frequently dysregulated in diseases like cancer.[11]
High-Throughput Screening Workflow
A typical HTS campaign is a multi-step process designed to efficiently identify and validate "hits" from a large compound library.[1][12] The process ensures that resources are focused on the most promising candidates.
Application Protocol 1: Primary Screening using a Universal Kinase Assay
Objective: To identify compounds that inhibit the activity of a target protein kinase in a biochemical format.
Principle: We will use a universal, non-radioactive kinase assay that measures the amount of ADP produced, which is a direct product of the kinase reaction.[11][13] Many commercial kits, such as ADP-Glo™ (Promega) or Transcreener® ADP² (BellBrook Labs), operate on this principle.[14] The assay is performed in a "mix-and-read" format, making it highly amenable to HTS.[15]
Materials and Reagents
-
Target Kinase (e.g., ABL1, SRC, EGFR)
-
Kinase Substrate (e.g., a generic peptide like Abltide)
-
ATP (at a concentration near the Km for the target kinase)
-
This compound (dissolved in 100% DMSO)
-
Positive Control Inhibitor (e.g., Staurosporine)
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP Detection Reagent (as per commercial kit instructions)
-
384-well, low-volume, white, solid-bottom plates
-
Automated liquid handling systems and plate readers[12]
Assay Development and Validation
Before commencing the full screen, the assay must be optimized and validated to ensure it is robust and reliable.[16][17]
-
Reagent Optimization: Determine the optimal concentrations of kinase, substrate, and ATP to achieve a linear reaction rate and a strong signal-to-background ratio.
-
DMSO Tolerance: Test the assay's performance in the presence of varying DMSO concentrations (up to 1%) to ensure the final screening concentration does not inhibit the enzyme.
-
Z'-Factor Calculation: The Z'-factor is a statistical measure of assay quality.[18] Run multiple plates with positive (e.g., Staurosporine) and negative (DMSO vehicle) controls to calculate the Z'-factor. A Z'-factor > 0.5 is considered excellent for HTS. [12][19]
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Primary Screening Protocol (384-well format)
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of the test compound, positive control, or negative control (DMSO) into the appropriate wells of a 384-well assay plate. The final screening concentration for the test compound is typically 10 µM.[19]
-
Kinase/Substrate Addition: Add 5 µL of the kinase/substrate mix in kinase buffer to all wells.
-
Initiate Reaction: Add 5 µL of ATP solution to all wells to start the kinase reaction. The final volume should be 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes. This time should be within the determined linear range of the reaction.
-
Stop Reaction & Detect ADP: Add 10 µL of the ADP detection reagent according to the manufacturer's protocol. This step typically stops the kinase reaction and initiates a signal-generating reaction (e.g., luminescence).
-
Signal Readout: Incubate for the recommended time (e.g., 30-60 minutes) and read the signal (e.g., luminescence) on a compatible plate reader.
Data Analysis and Hit Identification
-
Normalization: Calculate the percent inhibition for each compound relative to the controls on the same plate: % Inhibition = 100 * (Signal_neg - Signal_compound) / (Signal_neg - Signal_pos)
-
Hit Selection: A "hit" is defined as a compound that exhibits inhibition above a certain threshold, typically >50% or >3 standard deviations from the mean of the negative controls.
-
Hit Confirmation: Hits from the primary screen are re-tested, often in triplicate, to confirm their activity. Confirmed hits proceed to dose-response analysis to determine their potency (IC50).
| Compound ID | Primary Screen (% Inhibition) | Confirmed (IC50, µM) |
| Hit_001 | 75.2% | 2.5 |
| Hit_002 | 55.1% | 15.8 |
| Hit_003 | 89.5% | 0.8 |
| Non-Hit_004 | 10.3% | > 50 |
| Control (Staurosporine) | 98.9% | 0.01 |
Table 1: Example data from a primary screen and hit confirmation. Hits with potent IC50 values (highlighted) are prioritized for secondary screening.
Application Protocol 2: Secondary Assay - Cellular Thermal Shift Assay (CETSA®)
Objective: To confirm that a hit compound directly binds to and engages the target kinase within a cellular environment.[20]
Principle: CETSA is a powerful method for verifying target engagement in intact cells.[21] It is based on the principle of ligand-induced thermal stabilization.[22] When a compound binds to its protein target, it generally increases the protein's stability, causing it to denature and aggregate at a higher temperature than the unbound protein.[23][24] This change in thermal stability is detected by quantifying the amount of soluble protein remaining after a heat challenge.
Materials and Reagents
-
Cell line expressing the target kinase (e.g., K562 cells for ABL1)
-
Cell culture medium and supplements
-
Confirmed hit compound (e.g., Hit_003 from primary screen) and DMSO
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer with protease and phosphatase inhibitors
-
Antibodies for target protein detection (for Western Blot or ELISA)
-
PCR tubes or plates
-
Thermal cycler
CETSA Protocol
-
Cell Treatment: Culture cells to the desired density. Harvest and resuspend cells in media. Treat cells with the hit compound (e.g., at 10x IC50) or DMSO vehicle control. Incubate for 1-2 hours at 37°C.
-
Heat Shock: Aliquot the cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat to a specific temperature for 3 minutes. A temperature gradient (e.g., 40°C to 70°C) should be run initially to determine the optimal melt temperature (Tm) of the target protein. For subsequent experiments, a single temperature near the Tm is used.
-
Cell Lysis: Cool the samples to 4°C. Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the soluble target protein using a suitable method like Western Blotting, ELISA, or mass spectrometry.[24]
Expected Results and Interpretation
A successful hit compound will stabilize the target protein, resulting in more soluble protein remaining in the supernatant after the heat challenge compared to the DMSO-treated control. This "thermal shift" provides strong evidence of direct target engagement in a physiologically relevant context.
Conclusion
This compound represents a promising chemical scaffold for the discovery of novel kinase inhibitors. Its privileged pyrimidine core combined with the advantageous properties of the trifluoromethyl group makes it an ideal candidate for inclusion in HTS libraries. By employing a systematic screening cascade, starting with a robust biochemical assay and progressing to a cellular target engagement assay like CETSA, researchers can efficiently identify and validate potent and selective modulators of kinase activity. The protocols and guidelines presented herein provide a comprehensive framework for leveraging this compound in the pursuit of next-generation therapeutics.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]
-
Trifluoromethyl group - Wikipedia. Wikipedia. [Link]
-
Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]
-
The Role of Pyrimidine Derivatives in Modern Drug Discovery. Gesundheits-Nachrichten. [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ResearchGate. [Link]
-
Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. ACS Publications. [Link]
-
High throughput screening of small molecule library: procedure, challenges and future. National Library of Medicine. [Link]
-
Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Library of Medicine. [Link]
-
Kinase assays. BMG LABTECH. [Link]
-
Introduction - High-Throughput Screening Center. Eli Lilly and Company and the National Institutes of Health Chemical Genomics Center. [Link]
-
What Is the Best Kinase Assay?. BellBrook Labs. [Link]
-
Resources for Assay Development and High Throughput Screening. MSU Drug Discovery. [Link]
-
High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. LinkedIn. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
-
EnzyChrom™ Kinase Assay Kit. BioAssay Systems. [Link]
-
A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. [Link]
-
Cellular thermal shift assay. Grokipedia. [Link]
-
Assay Guidance Manual. NCBI Bookshelf. [Link]
-
CETSA. Pelago Bioscience. [Link]
-
High-Throughput Screening in Drug Discovery Explained. Technology Networks. [Link]
-
HTS Assay Validation. NCBI Assay Guidance Manual. [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
Sources
- 1. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 2. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 13. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. bioassaysys.com [bioassaysys.com]
- 16. htsc.wustl.edu [htsc.wustl.edu]
- 17. Resources for Assay Development and High Throughput Screening - Drug Discovery [drugdiscovery.msu.edu]
- 18. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 20. news-medical.net [news-medical.net]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. CETSA [cetsa.org]
- 23. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 24. grokipedia.com [grokipedia.com]
Application Notes & Protocols: Safe Handling and Storage of 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol
Abstract
This document provides a detailed guide for the safe handling and storage of 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol. As a specialized heterocyclic compound, likely utilized in medicinal chemistry and drug discovery for applications such as kinase inhibition, its proper management in a laboratory setting is paramount to ensure personnel safety, experimental integrity, and compound stability.[1][2] The protocols herein are synthesized from established best practices for handling analogous fluorinated pyrimidine derivatives and powdered chemical reagents. This guide is intended for researchers, chemists, and drug development professionals.
Introduction and Scientific Context
This compound belongs to a class of compounds, trifluoromethylpyrimidines, which are of significant interest in pharmaceutical research. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the pyrimidine scaffold is a common feature in biologically active molecules, including EGFR and kinase inhibitors.[3] Given its nature as a potentially highly active and powdered solid, understanding and implementing rigorous handling and storage procedures is critical.
While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, the following protocols are derived from safety data for structurally similar chemicals, including various aminopyrimidines and fluorinated heterocycles.[4][5][6][7][8] The guiding principle is to treat the compound with a high degree of caution, assuming it may possess irritant, toxic, and sensitizing properties until proven otherwise.
Hazard Identification and Risk Assessment
Based on analogous compounds, this compound should be considered hazardous. A thorough risk assessment must be conducted before any work begins.
Potential Hazards:
-
Acute Toxicity (Oral): May be harmful or fatal if swallowed.[6][9]
-
Skin Corrosion/Irritation: May cause skin irritation.[4]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[4][8]
-
Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled as a dust.[6]
-
Environmental Hazard: Potentially toxic to aquatic life.[6]
Before use, every researcher must review this guide and any available supplier information. All handling operations should be performed within a certified chemical fume hood to minimize inhalation exposure.[4]
Personal Protective Equipment (PPE) Protocol
Adequate PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves). | To prevent skin contact. Always use proper glove removal technique to avoid contaminating skin.[5] |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from airborne particles. Standard safety glasses are insufficient.[4] |
| Body Protection | A fully buttoned laboratory coat. | To protect skin and clothing from contamination.[5] |
| Respiratory Protection | Use of a chemical fume hood is the primary control. | To prevent inhalation of the fine powder. If a fume hood is not available, a NIOSH/MSHA approved respirator with appropriate cartridges for organic vapors and particulates is required.[4][6] |
Standard Operating Protocol: Compound Handling Workflow
This protocol details the step-by-step process for safely handling this compound from retrieval to use in an experiment.
Preparation and Weighing
-
Work Area Preparation: Ensure the chemical fume hood is operational and the work surface is clean and decontaminated. Have spill cleanup materials readily available.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh paper, vials, solvents) inside the fume hood before retrieving the compound.
-
Compound Retrieval: Retrieve the container from its designated storage location (see Section 5). Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[7]
-
Weighing: Carefully open the container inside the fume hood. Use a clean spatula to transfer the desired amount of the solid onto weigh paper or directly into a tared vial. Avoid generating dust.[7] Minimize the time the primary container is open.
-
Container Sealing: Tightly close the primary container immediately after weighing.[5] Purge with an inert gas like argon or nitrogen before sealing if the compound is known to be air or moisture sensitive.
-
Cleanup: Clean the spatula and any contaminated surfaces within the fume hood. Dispose of any contaminated weigh paper or gloves in the designated solid chemical waste container.
Solubilization
-
Solvent Addition: Add the desired solvent to the vial containing the weighed compound. This should be done slowly to avoid splashing.
-
Mixing: Cap the vial securely and mix using a vortex or sonicator until the solid is fully dissolved.
-
Transfer: If transferring the solution, use a clean pipette or syringe.
The following diagram illustrates the logical flow of the handling process.
Caption: Workflow for handling powdered chemical reagents.
Storage Protocol
Proper storage is essential to maintain the stability and purity of this compound.
| Parameter | Condition | Rationale & Source |
| Temperature | Cool, ambient room temperature. | To prevent thermal degradation. Avoid excessive heat.[5] |
| Atmosphere | Tightly closed container. Store in a dry environment. | Protect from moisture and air, which can degrade reactive compounds.[7][8][9] Use of a desiccator is highly recommended. |
| Light | Store in an opaque or amber vial. | While specific photosensitivity is unknown, protection from light is a best practice for complex organic molecules. |
| Location | Store in a well-ventilated, designated chemical storage cabinet. | Keep away from incompatible substances.[5] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | To prevent hazardous reactions.[4][8] |
Spill and Emergency Procedures
Immediate and correct response to spills or exposures is critical. Ensure eyewash stations and safety showers are accessible.[4]
Spill Response
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large.
-
Control: Prevent the spread of the dust or liquid. Do not use water if the compound is reactive.
-
Cleanup (Solid Spill): For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for disposal.[4]
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol, ethanol) and then soap and water.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.[4]
The diagram below outlines the decision-making process for a chemical spill.
Caption: Decision workflow for a chemical spill response.
First Aid Measures
-
In case of eye contact: Immediately rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[4]
-
If inhaled: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[6]
References
-
AFG Bioscience LLC. Safety Data Sheet for 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]
-
Cole-Parmer. Material Safety Data Sheet for 5-Amino-4,6-Dichloropyrimidine, 97%. Retrieved from [Link]
-
Wang, Y., et al. (2021). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Luo, H., et al. (2025). Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents. Medicinal Chemistry Research. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. afgsci.com [afgsci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.ca [fishersci.ca]
- 9. sigmaaldrich.com [sigmaaldrich.com]
5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol in the development of kinase inhibitors
An In-Depth Technical Guide to the Application of 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol in the Development of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Scaffold in Modern Kinase Inhibitor Design
The relentless pursuit of targeted cancer therapies has identified protein kinases as critical nodes in cellular signaling pathways that govern cell proliferation, differentiation, and survival. The dysregulation of these enzymes is a hallmark of numerous cancers, making them prime targets for therapeutic intervention. Within the vast chemical space explored for kinase inhibition, the pyrimidine nucleus has emerged as a "privileged scaffold".[1] Its nitrogen-containing heterocyclic structure provides a versatile framework for designing molecules that can effectively compete with ATP in the kinase active site.
This guide focuses on the potential of a specific, yet underexplored, pyrimidine derivative: This compound . We will delve into the strategic rationale for its design, drawing from established principles of medicinal chemistry and kinase inhibitor development. The strategic incorporation of a trifluoromethyl (-CF3) group is a well-established tactic in drug design, often enhancing metabolic stability, bioavailability, and binding affinity.[2][3] This document serves as a comprehensive application note and protocol guide for researchers aiming to synthesize, characterize, and evaluate the potential of this scaffold in the discovery of novel kinase inhibitors.
Physicochemical Properties and Synthetic Strategy
While specific experimental data for this compound is not extensively published, its properties can be predicted based on its constituent functional groups. The diol moiety suggests tautomerization with a keto-enol form, which can influence its hydrogen bonding capabilities within a kinase active site. The amino group provides a key interaction point, and the electron-withdrawing trifluoromethyl group can significantly modulate the pKa of the pyrimidine ring system.
Proposed Synthesis Protocol
A plausible synthetic route for this compound can be adapted from established pyrimidine synthesis methodologies. A common approach involves the condensation of a substituted amidine with a malonic ester derivative.
Step 1: Synthesis of 2-(trifluoromethyl)acetamidine.
-
React trifluoroacetonitrile with ammonia in an appropriate solvent like methanol at low temperatures to form the amidine.
Step 2: Condensation with Diethyl Malonate.
-
In a base-catalyzed condensation reaction (e.g., using sodium ethoxide in ethanol), react 2-(trifluoromethyl)acetamidine with diethyl malonate. This will form the core pyrimidine-4,6-diol ring.
Step 3: Nitration of the 5-position.
-
Treat the resulting 2-(trifluoromethyl)pyrimidine-4,6-diol with a nitrating agent (e.g., nitric acid in sulfuric acid) to introduce a nitro group at the 5-position.
Step 4: Reduction of the Nitro Group.
-
Reduce the 5-nitro group to a 5-amino group using a standard reducing agent, such as hydrogen gas with a palladium catalyst or sodium dithionite.[4]
Step 5: Purification and Characterization.
-
The final product, this compound, should be purified using techniques like recrystallization or column chromatography.
-
Characterization should be performed using NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and elemental analysis to confirm the structure and purity.
Application in Kinase Inhibitor Screening
The this compound scaffold can serve as a foundational structure in a scaffold-based drug discovery program.[5] The primary amino group and the diol hydroxyls offer multiple points for chemical modification to build a library of derivatives for screening against a panel of kinases.
Experimental Workflow for Kinase Inhibitor Screening
The following diagram illustrates a typical workflow for screening and characterizing novel kinase inhibitors based on the target scaffold.
Caption: The JAK-STAT signaling pathway and the point of inhibition.
-
Epidermal Growth Factor Receptor (EGFR): Numerous 5-trifluoromethylpyrimidine derivatives have been developed as potent inhibitors of EGFR, a receptor tyrosine kinase often mutated or overexpressed in non-small-cell lung cancer. [6][7]
-
Fms-like Tyrosine Kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1): Dual inhibitors targeting both FLT3 and CHK1 have been developed from a 5-trifluoromethyl-2-aminopyrimidine scaffold, presenting a promising strategy for overcoming drug resistance in Acute Myeloid Leukemia (AML). [8]
Structure-Activity Relationship (SAR) Studies
Once initial hits are identified, SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties. For the this compound scaffold, key modifications could include:
-
Substitution at the 5-amino position: Introducing various aryl or alkyl groups can explore new binding pockets and enhance potency.
-
Modification of the 4,6-diol groups: Esterification or etherification of the hydroxyl groups could improve cell permeability and other drug-like properties.
-
Bioisosteric replacement: Replacing the trifluoromethyl group with other electron-withdrawing groups could fine-tune the electronic properties of the scaffold.
Illustrative Data Summary
The following table presents representative data from published pyrimidine-based kinase inhibitors to illustrate how results from screening can be summarized. Note: These values are for analogous compounds and are for illustrative purposes only.
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Pyrimidine-4,6-diamine derivative | JAK3 | 2.1 | [9] |
| 5-Trifluoromethyl-2-aminopyrimidine derivative | FLT3-D835Y | <4 (cellular IC50) | [8] |
| 5-Trifluoromethylpyrimidine derivative | EGFR | 91 | [6] |
| 4,6-Diarylpyrimidine derivative | PI3Kγ | (High Binding Affinity) | [10][11] |
| 2,4-Diamino-5-ketopyrimidine derivative | CDK2 | 3 | [12] |
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its structural features are rooted in the well-established success of pyrimidine-based drugs. By leveraging the synthetic and screening protocols outlined in this guide, researchers can systematically explore the potential of this scaffold. Future work should focus on building a diverse chemical library based on this core, screening it against a wide range of kinases, and performing detailed mechanistic studies to elucidate the binding modes and cellular effects of the most promising candidates. This structured approach will pave the way for the discovery of next-generation targeted therapies.
References
- Scaffold-based design of kinase inhibitors for cancer therapy.PubMed,
- Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.PubMed Central,
- Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1.PMC - NIH,
- Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.
- Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases.MDPI,
- Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials.PubMed Central,
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd
- Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity.PubMed,
- Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors.PubMed,
- Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine deriv
- Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity.
- A Technical Guide to the Characterization of Trifluoromethylpyrimidine Deriv
- Application Notes and Protocols: 5-Phenylpyrimidine-4,6-diol in Drug Discovery and Development.Benchchem,
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
- Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review.
- Synthesis of 5-amino-2,4,6-trihydroxy-pyrimidine.PrepChem.com,
- Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity.PubMed,
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
techniques for purifying 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol
An Application Scientist's Guide to the Purification of 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol
Introduction
This compound is a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure, which combines a highly functionalized pyrimidine core with a trifluoromethyl group, makes it a valuable synthetic intermediate for a range of biologically active molecules.[1] The purification of this compound, however, presents unique challenges due to its specific physicochemical properties. The presence of both a basic amino group and acidic hydroxyl groups makes the molecule amphoteric. Furthermore, the high polarity and potential for strong intermolecular hydrogen bonding can lead to poor solubility in common organic solvents, complicating standard purification workflows.[2]
This guide provides a detailed exploration of robust purification strategies tailored for this compound. Moving beyond simple step-by-step instructions, we delve into the chemical principles underpinning each technique, enabling researchers to make informed decisions and troubleshoot effectively. The protocols described herein are designed to be self-validating systems for achieving high purity, a critical requirement for drug development and scientific research.
Physicochemical Profile and Impurity Analysis
A successful purification strategy begins with a thorough understanding of the target molecule's properties and the likely impurities accompanying it from synthesis.
Key Molecular Features:
-
Amphoteric Nature: The molecule possesses a basic amino group (pKa of the conjugate acid is estimated to be low due to the electron-withdrawing pyrimidine ring) and two acidic hydroxyl groups. These diols exist in tautomeric equilibrium with their dione form (5-Amino-2-(trifluoromethyl)uracil), and their acidity is enhanced by the adjacent trifluoromethyl group. This dual acidic/basic character is the cornerstone of purification by acid-base extraction.[3][4]
-
Polarity and Solubility: The combination of multiple hydrogen bond donors (amino, hydroxyls) and acceptors (ring nitrogens, hydroxyls) renders the molecule highly polar.[5] Consequently, it is expected to have low solubility in non-polar solvents like hexanes and toluene, and moderate to low solubility in solvents like ethyl acetate and dichloromethane. High solubility is anticipated in polar aprotic solvents such as DMSO and DMF.[2][5]
-
Potential Impurities: Synthetic impurities may include unreacted starting materials (e.g., guanidine derivatives, trifluoro-substituted esters), incompletely hydrolyzed precursors, or byproducts from side reactions such as dimerization.[2]
| Property | Predicted Characteristic | Implication for Purification |
| Chemical Nature | Amphoteric (Acidic Diol, Basic Amine) | Enables purification via pH-dependent solubility (Acid-Base Extraction/Precipitation). |
| Polarity | High | Suggests HILIC as a suitable chromatographic method; makes normal-phase chromatography challenging.[6] |
| Solubility | Poor in non-polar/moderately polar solvents; Soluble in polar aprotic solvents (DMSO, DMF).[2] | Recrystallization may require high-boiling point solvents or solvent/anti-solvent systems.[7] |
| Thermal Stability | Likely stable, but should be verified. | Determines the maximum temperature for recrystallization to avoid degradation. |
Strategic Approach to Purification
The optimal purification strategy depends on the scale of the synthesis and the nature of the crude product. The following workflow provides a logical decision-making process for selecting the most appropriate technique.
Caption: Decision workflow for selecting a purification method.
Method 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds that are relatively clean (>85% purity). The principle relies on the differential solubility of the desired compound and its impurities in a given solvent at varying temperatures.[8][9]
Causality Behind Experimental Choices:
-
Solvent Selection: Due to the compound's high polarity, standard recrystallization solvents are often ineffective. High-boiling polar solvents are required to achieve sufficient solubility at elevated temperatures.[2] An alternative is a solvent/anti-solvent system, where the compound is dissolved in a good solvent (like DMF or DMSO) and a miscible poor solvent (the anti-solvent, like water or isopropanol) is added to induce crystallization.[7]
Protocol: Recrystallization from a High-Boiling Solvent (e.g., Water)
-
Solvent Test: In a small test tube, add ~20 mg of the crude solid. Add the test solvent (e.g., deionized water) dropwise. Observe solubility at room temperature. The ideal solvent will show poor solubility.
-
Heating: Heat the test tube. The solid should fully dissolve at or near the boiling point of the solvent. If it does not, the solvent is unsuitable.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent choice.
-
Main Procedure: Place 1.0 g of the crude material in a 50 mL Erlenmeyer flask with a stir bar.
-
Dissolution: Add the chosen solvent (e.g., water) in small portions while heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent required to fully dissolve the solid.[8]
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for 2-3 minutes.
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.[10]
-
Yield Maximization: Once crystal formation appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
Validation: Assess purity via melting point determination and HPLC analysis.
Method 2: Acid-Base Precipitation
This technique leverages the amphoteric nature of the molecule to separate it from neutral or differently charged impurities.[3][11] The compound is dissolved in an aqueous base to form a soluble salt (deprotonating the diol). Insoluble impurities are removed by filtration. The pH of the filtrate is then carefully adjusted with acid to the isoelectric point, where the molecule has minimal solubility, causing it to precipitate in a purified form.
Sources
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. study.com [study.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mt.com [mt.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
safety and handling precautions for 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol
Application Notes & Protocols: 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol
Introduction: Understanding the Compound
This compound is a fluorinated heterocyclic compound belonging to the pyrimidine family. Pyrimidine derivatives are of significant interest in medicinal chemistry and drug discovery due to their presence in nucleic acids and their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. The incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making it a valuable moiety in drug design[4][5].
While this specific molecule is not extensively characterized in public literature, its structural components—the aminopyrimidine core and the trifluoromethyl group—suggest its potential as a building block for novel therapeutic agents. For instance, related 5-substituted 2-amino-4,6-dihydroxypyrimidines have been explored for their inhibitory effects on nitric oxide production, indicating anti-inflammatory potential[6]. This document provides a comprehensive guide to the safe handling, storage, and preliminary application of this compound, drawing upon established principles for structurally related chemicals.
Section 1: Hazard Identification and Risk Assessment
-
Primary Hazards: The primary hazards are anticipated to be skin and eye irritation, and potential acute toxicity if ingested or inhaled[7][8][9]. The toxicological properties have not been fully investigated[10].
-
Skin and Eye Contact: Aminated heterocyclic compounds frequently cause skin and serious eye irritation[7][8]. Direct contact should be avoided.
-
Inhalation: As a solid powder, inhalation of dust can cause respiratory tract irritation[8][9].
-
Ingestion: The toxicological effects of ingestion are unknown, but it may cause irritation of the digestive tract[10]. Similar compounds can be harmful or fatal if swallowed[11].
-
Thermal Decomposition: Trifluoromethyl compounds, when heated to decomposition, can release highly toxic and corrosive gases, including hydrogen fluoride (HF) and nitrogen oxides (NOx)[10][12].
Risk Assessment Summary Table
| Hazard Category | Assessed Risk | Recommended Mitigation |
| Eye Contact | High | Wear chemical safety goggles or a face shield.[7][8] |
| Skin Contact | Moderate to High | Wear nitrile gloves and a lab coat. Avoid exposed skin.[7][9] |
| Inhalation (Dust) | Moderate | Handle only in a certified chemical fume hood.[7][9] |
| Ingestion | Moderate | Do not eat, drink, or smoke in the laboratory.[7][8] |
| Reactivity | Low (under normal conditions) | Store away from strong oxidizing agents.[7][10] |
| Chronic Effects | Unknown | Minimize exposure following the ALARA principle. |
Section 2: Precautionary Measures & Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory when handling this compound.
Engineering Controls
-
Ventilation: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors[7].
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area[7][10].
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166 are required[7]. A face shield should be used when handling larger quantities.
-
Hand Protection: Nitrile gloves are required. Always inspect gloves for integrity before use and use proper removal technique to avoid skin contact. Dispose of contaminated gloves immediately[9]. For prolonged contact, consider heavier-duty gloves.
-
Body Protection: A flame-retardant lab coat must be worn and kept fully fastened. Ensure no skin is exposed between the glove and the sleeve.
-
Respiratory Protection: If engineering controls are not available or are insufficient, a NIOSH/MSHA-approved respirator (e.g., N100) should be used[13].
Caption: Workflow for responding to a solid chemical spill.
Section 5: Disposal Guidelines
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.
-
Waste Collection: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7][9]
-
Fluorinated Waste: Fluorinated organic compounds can require special disposal considerations, such as high-temperature incineration, to ensure complete destruction and prevent the release of persistent byproducts.[14] Do not dispose of this chemical down the drain. Consult your institution's EHS office for specific protocols.
Section 6: Application Protocol - Preparation of a Stock Solution
The following is a general protocol for preparing a stock solution for use in biological assays. The poor aqueous solubility of many heterocyclic compounds necessitates the use of an organic solvent, typically dimethyl sulfoxide (DMSO).
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 209.12 g/mol - Note: This is a calculated molecular weight)
-
Anhydrous, cell-culture grade DMSO
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes
Step-by-Step Methodology:
-
Calculation:
-
To prepare 1 mL of a 10 mM stock solution, you need 2.09 mg of the compound.
-
Calculation: 1 mL * (1 L / 1000 mL) * (10 mmol / 1 L) * (209.12 g / 1 mol) * (1 mol / 1000 mmol) * (1000 mg / 1 g) = 2.09 mg
-
-
Weighing: In a chemical fume hood, carefully weigh out 2.09 mg of the compound into a tared, sterile microcentrifuge tube.
-
Solubilization: Using a calibrated pipette, add 1.0 mL of anhydrous DMSO to the tube containing the compound.
-
Mixing: Cap the tube securely. Vortex for 30-60 seconds to fully dissolve the compound. A brief, gentle warming in a 37°C water bath may aid dissolution if necessary. Visually inspect to ensure no solid particles remain.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
-
Working Solutions: Prepare fresh working solutions for experiments by diluting the stock solution in the appropriate cell culture medium or assay buffer. Be mindful of the final DMSO concentration in your assay, as it can be toxic to cells at concentrations typically above 0.5%.
Caption: Workflow for preparing a DMSO stock solution.
References
-
Multicomponent reactions (MCRs) are environmentally benign synthetic methods of the building-up of complex molecules and several levels of structural diversity for diverse applications.[15] Performing MCRs is well regarded as one of the potential techniques in achieving the greenness of a chemical process. (Source: MDPI) [Link]
-
Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. (Source: NIH) [Link]
-
MSDS of 5-Amino-2,4,6-trichloropyrimidine. (Source: Capot Chemical) [Link]
-
5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (Source: NIH) [Link]
-
5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. (Source: NIH) [Link]
-
Introduction of an Efficient Protocol for the Synthesis of Some of the Pyrimidine Derivatives under Solvent-Free Conditions. (Source: Taylor & Francis Online) [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (Source: MDPI) [Link]
-
Recycling and the end of life assessment of fluoropolymers: recent developments, challenges and future trends. (Source: Royal Society of Chemistry) [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (Source: PubMed Central) [Link]
-
A new method to recycle fluoride from long-lived PFAS chemicals. (Source: University of Oxford Department of Chemistry) [Link]
-
Chemical Safety Practices Recommendations 5-Fluorouracil (5-FU). (Source: NCI at Frederick) [Link]
-
Guide for the Safe Handling of Tetrafluoroethylene. (Source: Plastics Europe) [Link]
-
5-Amino-2-(trifluoromethyl)pyridine. (Source: PubChem) [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (Source: MDPI) [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (Source: ACS Publications) [Link]
-
Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives. (Source: ResearchGate) [Link]
-
Chemical Safety Guidelines - PMSF and HF Releasers. (Source: Duke University Occupational & Environmental Safety Office) [Link]
-
Material Safety Data Sheet - 5-Amino-4,6-Dichloropyrimidine, 97%. (Source: Cole-Parmer) [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (Source: Global Journal of Research in Chemistry) [Link]
-
Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (Source: Science Alert) [Link]
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. (Source: NIH) [Link]
-
Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (Source: MDPI) [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. scialert.net [scialert.net]
- 4. mdpi.com [mdpi.com]
- 5. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. capotchem.com [capotchem.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. 5-Amino-2-(trifluoromethyl)pyridine | C6H5F3N2 | CID 2737744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 14. Recycling and the end of life assessment of fluoropolymers: recent developments, challenges and future trends - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol
Welcome to the technical support center for the synthesis of 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your synthesis.
I. Proposed Synthetic Pathway
Currently, a standardized, high-yield protocol for the synthesis of this compound is not widely published. Based on established principles of pyrimidine synthesis, we propose a logical and feasible multi-step pathway. This guide is structured around this proposed route, addressing potential issues at each stage.
The proposed synthesis involves three key stages:
-
Nitration: Introduction of a nitro group at the α-position of a trifluoromethyl-substituted malonic ester.
-
Reduction: Conversion of the nitro group to an amino group.
-
Cyclocondensation: Formation of the pyrimidine ring by reacting the aminated malonic ester with guanidine.
Caption: Proposed synthetic pathway for this compound.
II. Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, their probable causes, and actionable solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low yield in Nitration Step | - Incomplete reaction. - Degradation of starting material or product. - Suboptimal reaction temperature. | - Monitor reaction progress: Use TLC or GC-MS to ensure the reaction goes to completion. - Control temperature: Maintain a low temperature (e.g., 0-5 °C) during the addition of the nitrating agent to prevent side reactions and degradation. - Choice of nitrating agent: Consider using milder nitrating agents if strong acids cause degradation. |
| Multiple Products in Reduction Step | - Incomplete reduction of the nitro group. - Over-reduction or side reactions. - Catalyst poisoning. | - Optimize catalyst loading and reaction time: Vary the amount of catalyst (e.g., Pd/C) and monitor the reaction closely. - Control hydrogen pressure: Use a suitable and consistent hydrogen pressure. - Ensure catalyst quality: Use fresh, high-quality catalyst. |
| Low Yield in Cyclocondensation | - Incomplete cyclization. - Formation of side products. - Ineffective base. - Tautomerization issues. | - Use a strong, anhydrous base: Sodium ethoxide (NaOEt) in absolute ethanol is a common choice. Ensure the base is freshly prepared or properly stored. - Control reaction temperature: Refluxing is often necessary, but excessive heat can lead to decomposition. - Purification of the amino-malonate: Ensure the starting material for this step is pure. |
| Product is Difficult to Purify | - Presence of unreacted starting materials. - Formation of polymeric byproducts. - Product is highly polar and water-soluble. | - Recrystallization: Attempt recrystallization from various solvent systems (e.g., water, ethanol/water, DMF/water). - Column chromatography: Use a polar stationary phase (e.g., silica gel) with a suitable polar mobile phase. - Acid-base extraction: Exploit the amphoteric nature of the product to separate it from non-polar impurities. |
III. Frequently Asked Questions (FAQs)
Q1: What is the most critical step for maximizing the overall yield?
A1: The cyclocondensation step is often the most challenging and yield-determining stage. The success of this reaction is highly dependent on the purity of the diethyl 2-amino-2-(trifluoromethyl)malonate and the strength and stoichiometry of the base used. Ensuring anhydrous conditions is also critical to prevent hydrolysis of the ester and deactivation of the base.
Q2: Can I use urea instead of guanidine for the cyclocondensation step?
A2: While urea can be used for the synthesis of pyrimidine-2,4,6-triones (barbiturates), guanidine is necessary to introduce the 2-amino group present in your target molecule. The use of urea would lead to the formation of 5-amino-2-(trifluoromethyl)pyrimidine-2,4,6-trione, a different compound.
Q3: My final product shows poor solubility. How can I characterize it?
A3: Poor solubility in common organic solvents is expected for this diol due to its potential for strong intermolecular hydrogen bonding. For NMR analysis, consider using deuterated dimethyl sulfoxide (DMSO-d6) or deuterated trifluoroacetic acid (TFA-d). For mass spectrometry, electrospray ionization (ESI) in either positive or negative mode should be effective.
Q4: Are there any safety precautions I should be aware of?
A4: Yes. The nitration step involves the use of strong, corrosive acids and should be performed with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The reduction step involves flammable hydrogen gas and a pyrophoric catalyst (Pd/C when dry). Ensure proper grounding and inert atmosphere techniques are used. Always consult the Safety Data Sheets (SDS) for all reagents used.
Q5: How can I confirm the formation of the desired product?
A5: A combination of analytical techniques is recommended:
-
¹H NMR: Look for the disappearance of the ethyl ester protons from the starting material and the appearance of signals corresponding to the amino and hydroxyl protons of the pyrimidine ring.
-
¹³C NMR: Expect to see characteristic shifts for the carbons in the pyrimidine ring and the trifluoromethyl group.
-
¹⁹F NMR: A singlet corresponding to the CF₃ group should be observed.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of this compound should be present.
-
Infrared (IR) Spectroscopy: Look for characteristic stretches for N-H (amines and amides), O-H (hydroxyls), and C=O groups.
IV. Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-substituted-pyrimidine-4,6-diols (General Procedure)
This protocol is adapted from a known synthesis of similar compounds and can be optimized for the trifluoromethyl analog.[1]
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal (1.0 eq) in absolute ethanol under a nitrogen atmosphere.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1.0 eq) and the appropriately substituted diethyl aminomalonate (1.0 eq).
-
Cyclocondensation: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Purification: Dissolve the residue in a minimum amount of water and acidify with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum.
Caption: General workflow for the cyclocondensation step.
V. References
-
Štimac, A., et al. (2004). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Journal of Enzyme Inhibition and Medicinal Chemistry, 19(1), 69-76. [Link]
Sources
troubleshooting common issues in 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol reactions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during reactions with this versatile building block. Our focus is on explaining the causality behind experimental observations and providing robust, field-proven solutions.
The unique structure of this compound—featuring a nucleophilic amino group, an acidic uracil-like core, and a potent electron-withdrawing trifluoromethyl group—makes it a valuable synthon, but also presents specific chemical challenges. This guide will help you navigate these challenges to achieve optimal results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that frequently arise before and during experimentation.
Q1: Why is my this compound starting material not dissolving in common organic solvents?
A1: The pyrimidine-4,6-diol core exists in tautomeric equilibrium with its 4,6-dione form (a uracil derivative). This structure is highly polar and capable of extensive intermolecular hydrogen bonding, which results in low solubility in common non-polar solvents like hexanes, diethyl ether, or dichloromethane. For effective solubilization, polar aprotic solvents are required. A related compound, 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol, is known to be soluble in Dimethyl Sulfoxide (DMSO) and Methanol, suggesting similar properties for the title compound.[1]
Q2: My reaction is stalled and shows low conversion by TLC/LC-MS. What are the most likely causes?
A2: Low conversion can be attributed to several factors beyond solubility.[2] Key areas to investigate include the activity of your catalyst (if applicable), the purity of your reagents, and suboptimal reaction conditions like temperature or time.[2][3] The electron-withdrawing trifluoromethyl group deactivates the pyrimidine ring, which may necessitate more forcing conditions (e.g., higher temperatures or stronger bases) than for analogous non-fluorinated pyrimidines.
Q3: I am observing a significant fluorescent byproduct in my reaction. What is it and how can I avoid it?
A3: In pyrimidine syntheses, particularly those involving condensations, the formation of yellow, highly fluorescent byproducts is a common issue. These are often Hantzsch-type 1,4-dihydropyridine (DHP) derivatives.[2][3] They can arise from side reactions, especially at elevated temperatures where starting materials or intermediates may decompose and recombine.[3] To avoid this, it is crucial to maintain strict temperature control and consider running the reaction at a lower temperature for a longer duration.[2]
Q4: How does the trifluoromethyl (CF₃) group impact the reactivity of the 5-amino group?
A4: The CF₃ group is a strong electron-withdrawing group. It significantly reduces the electron density of the entire pyrimidine ring. This has two main effects:
-
Decreased Nucleophilicity: The 5-amino group becomes less nucleophilic compared to its non-trifluoromethylated counterpart. This means that reactions requiring nucleophilic attack by the amino group (e.g., SNAr, amide coupling) may require stronger electrophiles or catalytic activation.
-
Increased Acidity: The N-H protons on the pyrimidine ring and the amino group become more acidic, which can affect the choice of base and reaction conditions.
Section 2: Detailed Troubleshooting Guide
This guide provides a systematic approach to resolving specific experimental problems.
Problem 1: Low or No Product Yield
Low product yield is a frequent challenge stemming from issues with reagents, reaction setup, or conditions.
| Potential Cause | Underlying Science & Causality | Recommended Solution & Protocol |
| Poor Solubility of Starting Material | The highly polar, hydrogen-bonding nature of the diol/dione tautomers prevents effective molecular interaction in non-polar media, hindering reaction kinetics.[1] | Use polar aprotic solvents. See the table below for recommendations. Gentle heating (40-60 °C) can be used to aid dissolution, but prolonged heating should be avoided to prevent decomposition. |
| Inefficient Catalysis or Inactive Reagents | Many reactions, such as cross-couplings, rely on catalysts that can be deactivated by impurities (water, oxygen) or may simply have low activity. Reagents can degrade over time.[2] | Catalyst: Use fresh, high-purity catalysts. If applicable, run a small-scale control reaction with a known active substrate. For cross-coupling, ensure ligands are not oxidized. Reagents: Use freshly opened or purified reagents. Ensure anhydrous conditions by using oven-dried glassware and dry solvents, especially for moisture-sensitive reactions.[2] |
| Suboptimal Reaction Conditions | The deactivating effect of the CF₃ group may render standard literature conditions for similar pyrimidines ineffective. The reaction may require more energy to overcome the activation barrier. | Temperature: Incrementally increase the reaction temperature by 10-20 °C and monitor progress by TLC or LC-MS. Time: Allow the reaction to run for a longer period (e.g., 24-48 hours), taking aliquots to check for progress. Stoichiometry: A slight excess of one reactant may be necessary to drive the reaction to completion.[4] |
Table 1: Recommended Solvents for this compound
| Solvent | Type | Boiling Point (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | Excellent solubility, but difficult to remove under vacuum. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | Good solubility; easier to remove than DMSO. |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 202 | High boiling point, useful for high-temperature reactions. |
| 1,4-Dioxane | Polar Aprotic | 101 | Often used in cross-coupling reactions; may require co-solvents. |
Problem 2: Formation of Significant Impurities
The presence of multiple reactive sites can lead to complex reaction mixtures.
| Potential Cause | Underlying Science & Causality | Recommended Solution & Protocol |
| Self-Condensation/ Polymerization | The molecule possesses both nucleophilic (amino) and electrophilic (ring carbons) character, which can lead to self-reaction, especially at high concentrations or temperatures.[4] | Add the most reactive reagent slowly and in a controlled manner to the reaction mixture to keep its instantaneous concentration low. Consider running the reaction at a more dilute concentration. |
| Decomposition | Trifluoromethylated pyrimidines can be susceptible to nucleophilic attack and ring-opening under harsh basic or high-temperature conditions.[5][6] | Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.[4] pH Control: Avoid strongly basic or acidic conditions unless required by the mechanism. Use milder bases like K₂CO₃ or Cs₂CO₃ instead of hydroxides where possible. |
| N-Acylurea Formation | In reactions involving acylating agents, acylation can occur on the ring nitrogen instead of the desired amino group, forming stable N-acylurea byproducts that are difficult to remove.[2] | If N-acylation is a problem, consider protecting the ring nitrogens. However, a more practical first step is to optimize the reaction conditions by lowering the temperature or using a more selective catalyst. |
Problem 3: Difficult Product Isolation and Purification
The polarity of the pyrimidine core often complicates standard purification workflows.
| Potential Cause | Underlying Science & Causality | Recommended Solution & Protocol |
| High Polarity of Product | If the product retains the aminopyrimidine-diol core, it will be highly polar and may show poor interaction with standard silica or C18 stationary phases, often eluting with the solvent front.[7] | Recrystallization: This is often the most effective method for purifying polar crystalline compounds. Screen various solvent systems (e.g., Ethanol/Water, DMSO/Water, Acetonitrile).[7] HILIC: Hydrophilic Interaction Liquid Chromatography is designed for polar compounds and uses a polar stationary phase with a mixed aqueous/organic mobile phase.[7] |
| Product is an Insoluble Precipitate | The product may be poorly soluble in the reaction solvent and crash out of the solution, potentially co-precipitating with impurities or unreacted starting materials. | Trituration: Wash the crude solid precipitate with a solvent in which the impurities are soluble but the product is not (e.g., diethyl ether, ethyl acetate). Filtration: If the product precipitates upon cooling, isolate it via vacuum filtration and wash thoroughly with a cold, appropriate solvent.[7] |
Section 3: Experimental Protocols & Visualized Workflows
Protocol 1: General Procedure for a Buchwald-Hartwig Amination
This protocol provides a robust starting point for coupling the 5-amino group with an aryl halide.
Materials:
-
This compound
-
Aryl Bromide (or Iodide)
-
Palladium Catalyst (e.g., Pd₂(dba)₃)
-
Phosphine Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq), Aryl Bromide (1.2 eq), Pd₂(dba)₃ (0.02-0.05 eq), Xantphos (0.04-0.1 eq), and Cs₂CO₃ (2.5 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with dry Argon or Nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Reaction: Heat the mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM) or LC-MS. Check for the consumption of the starting material.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the catalyst and base.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue using the methods described in Problem 3, starting with recrystallization or trituration.
Workflow Visualizations
Diagram 1: Troubleshooting Low Reaction Yield
Caption: A logical workflow for diagnosing and solving low reaction yields.
Diagram 2: Purification Strategy for Polar Pyrimidine Products
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 6. myschoolexams.com.ng [myschoolexams.com.ng]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol
Welcome to the technical support guide for the synthesis and optimization of 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions based on established principles of pyrimidine chemistry and field-proven insights. Our goal is to help you navigate the common challenges associated with this synthesis, ensuring higher yields, purity, and reproducibility.
The pyrimidine core is a pharmacologically significant scaffold found in numerous therapeutic agents, including dihydrofolate reductase inhibitors and anti-inflammatory compounds.[1] The introduction of a trifluoromethyl group can enhance metabolic stability and binding affinity, making the target compound a valuable building block for drug discovery.[2][3] This guide addresses the optimization of a plausible and robust synthetic route: the cyclocondensation of an activated malonate with a trifluoromethyl-containing amidine.
Part 1: Baseline Synthetic Protocol
This section outlines a standard, reliable protocol for the synthesis of this compound. It serves as a validated starting point for your experiments and a reference for the troubleshooting section.
Reaction Scheme: Cyclocondensation Route
The synthesis proceeds via a base-catalyzed cyclocondensation between diethyl aminomalonate and 2,2,2-trifluoroacetamidine.
Caption: Base-catalyzed cyclocondensation reaction.
Step-by-Step Experimental Protocol
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagent Addition:
-
To the flask, add anhydrous ethanol (10 mL per 10 mmol of the limiting reagent).
-
Carefully add sodium metal (1.1 equivalents) in small portions to generate sodium ethoxide (in situ). Allow the sodium to react completely.
-
Add diethyl aminomalonate (1.0 equivalent).
-
Add 2,2,2-trifluoroacetamidine hydrochloride (1.05 equivalents). Stir the resulting slurry for 15 minutes at room temperature.
-
-
Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly neutralize the mixture by adding 2M hydrochloric acid (HCl) until the pH is approximately 5-6. A precipitate should form.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
-
Purification:
-
Wash the crude solid with cold water followed by a small amount of cold ethanol to remove residual salts and unreacted starting materials.
-
For higher purity, recrystallize the solid from an ethanol/water mixture.
-
Dry the final product under vacuum at 60-70°C to yield this compound as a solid. The obtained purity is often sufficient for subsequent reactions.[1]
-
Part 2: Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the synthesis.
Question 1: My reaction yield is very low or I've isolated no product. What went wrong?
This is a common issue often related to reaction conditions or reagent quality. Let's break down the likely causes.
-
Possible Cause A: Inactive Base or Presence of Moisture
-
Explanation: The base, sodium ethoxide (NaOEt), is the engine of this reaction. It deprotonates the α-carbon of the diethyl aminomalonate, creating the nucleophile necessary for the initial attack on the amidine. If the base is old, has been exposed to air, or if your solvent is not anhydrous, the ethoxide will be quenched by water or proton sources, halting the reaction.
-
Solution:
-
Use Fresh Base: Always use freshly prepared NaOEt or a recently purchased commercial solution stored under inert gas. Generating it in situ from sodium metal and anhydrous ethanol is the most reliable method.
-
Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Flame-drying the glassware under vacuum is recommended for multi-gram scales. The use of alcoholic solvents like methanol or ethanol has been shown to be critical for driving these types of condensations to completion.[1]
-
-
-
Possible Cause B: Sub-optimal Temperature
-
Explanation: Condensation reactions require sufficient thermal energy to overcome the activation barrier, especially for the final cyclization and dehydration steps. Room temperature is often insufficient.
-
Solution: Ensure the reaction mixture reaches and maintains reflux. Use a heating mantle with a temperature controller and ensure the flask is properly insulated.
-
-
Possible Cause C: Incorrect Stoichiometry
-
Explanation: While a slight excess of the amidine can be beneficial, a significant deviation from a 1:1 molar ratio of the core reactants can lead to the formation of side products and leave one reactant unconsumed, complicating purification and reducing the yield of the desired product.
-
Solution: Carefully calculate and weigh your starting materials. Use a calibrated balance and ensure accurate molar equivalent calculations.
-
Caption: Troubleshooting workflow for low product yield.
Question 2: My final product is impure. How can I improve its purity?
Purity is critical for subsequent applications. Contaminants usually stem from unreacted starting materials, side products, or salts from the workup.
-
Possible Cause A: Inefficient Precipitation/Washing
-
Explanation: The product, being a diol, has a unique solubility profile. It is likely insoluble in non-polar solvents but may have some solubility in alcohols and water, especially if salts are present. Incomplete precipitation or inadequate washing can leave impurities.
-
Solution:
-
Controlled pH Adjustment: During the acidic workup, add the acid slowly while monitoring the pH. The isoelectric point, where the molecule has minimum solubility, might be in a narrow pH range (typically 4-6). Adding acid too quickly can trap impurities.
-
Thorough Washing: Wash the filtered solid sequentially with cold deionized water (to remove salts like NaCl) and then with a cold organic solvent like ethanol or diethyl ether (to remove organic, less polar starting materials).
-
-
-
Possible Cause B: Formation of Stable Intermediates or Side Products
-
Explanation: If the reaction does not go to completion, you may isolate partially cyclized intermediates. Additionally, self-condensation of the malonate or hydrolysis of the trifluoromethyl group (under very harsh, prolonged basic conditions) can occur.
-
Solution:
-
Recrystallization: This is the most powerful technique for purifying crystalline solids. For this polar molecule, a mixed solvent system is ideal. Try dissolving the crude product in a minimal amount of hot DMSO or ethanol and then slowly adding water until turbidity appears. Cooling this mixture slowly should yield pure crystals.
-
Reaction Monitoring: Use TLC or LC-MS to ensure the starting materials are fully consumed before workup. If the reaction stalls, adding a bit more base or extending the reflux time may be necessary.
-
-
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism, and why is the base so important?
The reaction is a classic cyclocondensation. The base plays a catalytic role in the first step and is a reactant in the overall transformation.
-
Deprotonation: Sodium ethoxide removes an acidic α-proton from diethyl aminomalonate to form a resonance-stabilized enolate. This is the key nucleophile.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbon of the trifluoroacetamidine.
-
Cyclization: An intramolecular nucleophilic attack occurs where a nitrogen from the amidine moiety attacks one of the ester carbonyls.
-
Elimination: The ethoxide group is eliminated, and subsequent tautomerization of the di-oxo form yields the stable aromatic pyrimidine-4,6-diol ring.
Q2: Which solvents and bases are most effective for this synthesis?
The choice of solvent and base is interdependent and crucial for success. The base must be strong enough to deprotonate the malonate, and the solvent must be compatible with the base and reactants.
| Parameter | Recommended Choices | Rationale & Considerations |
| Solvent | Anhydrous Ethanol, Anhydrous Methanol | Pro: The conjugate base (alkoxide) is the same as the reaction base, preventing transesterification. Both are effective at solvating intermediates. Ethanol is often preferred due to its higher reflux temperature.[1] |
| THF, Dioxane | Con: These are options but require a non-alkoxide base (e.g., NaH, KHMDS). This adds complexity and cost. Can be useful if reactants are sensitive to alcohols. | |
| Base | Sodium Ethoxide (NaOEt), Sodium Methoxide (NaOMe) | Pro: Highly effective, inexpensive, and the standard for this type of condensation. Best when generated in situ. |
| Sodium Hydride (NaH) | Pro: Very strong, non-nucleophilic base. Con: Generates H₂ gas, requiring extra caution. More expensive. | |
| Potassium tert-Butoxide (KOtBu) | Pro: Strong, sterically hindered base that can sometimes improve yields by minimizing side reactions. Con: Can be too aggressive, potentially leading to decomposition. |
Q3: How can I definitively characterize the final product?
A combination of spectroscopic and analytical methods is required to confirm the structure and purity of this compound.
-
¹H NMR (in DMSO-d₆): Expect to see broad singlets for the -NH₂ protons and the two -OH protons. The C-H proton signal from the pyrimidine ring is absent in the final structure. The number of protons and their exchangeability with D₂O will be key indicators.
-
¹³C NMR (in DMSO-d₆): Look for characteristic signals for the trifluoromethyl carbon (a quartet due to C-F coupling), and the carbonyl carbons (C4/C6).
-
¹⁹F NMR (in DMSO-d₆): A sharp singlet corresponding to the -CF₃ group should be present. This is a very clean way to confirm the presence of this moiety.
-
Mass Spectrometry (MS): ESI-MS should show a clear molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated mass (C₅H₄F₃N₃O₂ ≈ 195.02 g/mol ).
-
Elemental Analysis: Provides the percentage composition of C, H, N, and F, which should match the calculated values for the molecular formula.
References
- Deng, M., Gao, Y., Wang, P., et al. (2021). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry.
- PrepChem (n.d.). Synthesis of 5-amino-2,4,6-trihydroxy-pyrimidine.
- Perlikova, M., et al. (2012). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Molecules.
- Tan, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
- O'Keeffe, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.
- Abdel-Wahab, B. F., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances.
- Kornienko, A., et al. (2018). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Molbank.
- Souto, J. A., et al. (2020). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry.
- Wujec, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules.
- Luo, H., et al. (2025). Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents. Molecular Diversity.
Sources
- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol
Introduction
Welcome to the technical support center for the synthesis of 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol. This guide is designed for researchers, scientists, and drug development professionals who are working with this important fluorinated pyrimidine intermediate. The inclusion of a trifluoromethyl group can significantly enhance the pharmacological properties of a molecule, but it also introduces unique challenges in synthetic chemistry, particularly concerning side product formation and purification.[1]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols based on established chemical principles. Our goal is to equip you with the expertise to anticipate, identify, and mitigate common issues encountered during synthesis, ensuring higher yields and purity for your target compound.
Section 1: The Synthetic Pathway - A Mechanistic Overview
The most common and logical approach to constructing the 2-aminopyrimidine core is through the cyclocondensation of a guanidine salt with a suitable 1,3-dicarbonyl compound.[2] For the synthesis of this compound, this involves the reaction between guanidine hydrochloride and a reactive derivative of aminomalonic acid that also contains the trifluoromethyl moiety precursor.
A plausible and efficient route involves the condensation of guanidine with diethyl 2-amino-2-(trifluoromethyl)malonate. The reaction proceeds via a base-catalyzed nucleophilic attack of guanidine on the ester carbonyls, followed by intramolecular cyclization and elimination of ethanol to form the stable pyrimidine ring.
Caption: Fig. 1: Proposed Synthesis Pathway
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis. The advice provided is based on both mechanistic understanding and practical laboratory experience.
FAQ 1: My reaction yield is consistently low, or the reaction fails to go to completion. What are the likely causes?
Low conversion is a common issue in heterocyclic chemistry and can be attributed to several factors.
-
Answer:
-
Purity of Starting Materials: Impurities in either the guanidine hydrochloride or the malonate ester can significantly inhibit the reaction.
-
Guanidine Hydrochloride: Commercial guanidine hydrochloride can contain impurities from its synthesis, such as dicyandiamide.[3][4] It is recommended to use a high-purity grade or recrystallize it from ethanol.
-
Malonate Ester: The diethyl 2-amino-2-(trifluoromethyl)malonate starting material can be a source of issues. Ensure it is free from acidic impurities or residual solvents from its preparation.
-
-
Base Stoichiometry and Strength: The reaction requires a strong base, typically sodium ethoxide (NaOEt), to deprotonate the guanidine hydrochloride and facilitate the initial condensation.
-
Insufficient Base: Using a weak base or less than one equivalent of a strong base will result in incomplete deprotonation of guanidine hydrochloride, slowing down the reaction.
-
Excess Base: While driving the reaction, excessively harsh basic conditions can promote side reactions, including hydrolysis of the ester or even the trifluoromethyl group.
-
-
Reaction Conditions:
-
Temperature: The reaction typically requires heating to reflux to proceed at a reasonable rate. Insufficient temperature will lead to low conversion.[5]
-
Solvent: Anhydrous ethanol is the standard solvent. The presence of water can lead to hydrolysis of the malonate ester and other side reactions. Ensure all glassware is dry and use anhydrous solvents.[5]
-
-
Monitoring the Reaction: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the disappearance of the starting materials. Some cyclizations can be slow and may require extended reaction times (from hours to overnight).[5]
-
FAQ 2: I'm observing a major byproduct with a mass that corresponds to the loss of the trifluoromethyl group. What is happening?
This is a critical issue related to the stability of the C-CF3 bond under the reaction conditions.
-
Answer: The C-CF3 bond on an electron-rich pyrimidine ring can be susceptible to nucleophilic attack and subsequent hydrolysis, particularly under harsh basic conditions at elevated temperatures. The likely byproduct is 5-Amino-pyrimidine-4,6-diol.
Mitigation Strategies:
-
Control Base Concentration: Avoid a large excess of sodium ethoxide. Use approximately 1.05-1.1 equivalents to ensure the reaction is driven without creating an overly basic environment.
-
Temperature and Time Management: Do not prolong the reaction time at reflux unnecessarily. Monitor the reaction closely, and once the starting material is consumed, proceed with the workup.
-
Alternative Bases: Consider using a non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K2CO3), although this may require solvent modification (e.g., to DMF) and could affect reaction rates.[6]
-
FAQ 3: My crude product shows multiple spots on TLC and several peaks in the LC-MS close to the product mass. What are the most probable side products?
The formation of multiple byproducts is often due to the high reactivity of the intermediates and starting materials.
-
Answer: Besides the hydrolysis product mentioned above, several other side products can form. Identifying them is key to optimizing the reaction.
Potential Side Product Formation Mechanism Identification (Expected M/Z [M+H]⁺) Prevention Strategy Incompletely Cyclized Intermediate The acyclic intermediate fails to undergo the final ring-closing step. Product Mass + 46 (EtOH) Ensure sufficient reaction time and temperature; check base catalyst activity.[5] Malonate Self-Condensation Product Two molecules of the malonate ester react with each other. Varies Maintain proper stoichiometry; add the malonate slowly to the guanidine/base mixture. Guanidine Trimer (Melamine) Self-condensation of guanidine at high temperatures.[7] 127.1 Avoid excessive temperatures and prolonged reaction times. Use high-purity guanidine. 5-Amino-2-ethoxypyrimidine-4,6-diol Incomplete reaction where one of the ester groups is displaced by guanidine, but the other is simply transesterified or remains. Product Mass + 29 This is less common but possible if workup conditions are not optimal. Ensure complete cyclization.
FAQ 4: How can I design a robust process to minimize these side products from the start?
A well-designed experiment with strict controls is the best defense against side product formation.
-
Answer:
Caption: Fig. 2: Troubleshooting Workflow
Section 3: Experimental Protocols
Protocol 3.1: Synthesis of this compound
This protocol is a self-validating system. Adherence to these steps is critical for reproducibility.
-
Preparation:
-
Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-neck round-bottom flask with a reflux condenser, a thermometer, and a magnetic stirrer.
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.05 eq.) in anhydrous ethanol (approx. 10 mL per 1 g of sodium) with cooling. Caution: This is highly exothermic and generates flammable hydrogen gas. Alternatively, use commercially available sodium ethoxide solution.
-
-
Reaction Setup:
-
To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1.0 eq.) in one portion. Stir the resulting slurry for 30 minutes at room temperature.
-
Add diethyl 2-amino-2-(trifluoromethyl)malonate (1.0 eq.) dropwise to the mixture over 15 minutes. An initial exotherm may be observed.
-
-
Cyclocondensation:
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes with 1% acetic acid) or by taking aliquots for LC-MS analysis. The reaction is complete upon the disappearance of the malonate ester.
-
-
Workup and Isolation:
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into an equal volume of ice-cold water.
-
Carefully neutralize the solution to pH 5-6 with concentrated hydrochloric acid or glacial acetic acid. The product will precipitate as a solid.
-
Stir the resulting slurry in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with cold water (2x volume), followed by a small amount of cold ethanol.
-
-
Purification:
-
Dry the crude solid under vacuum at 50 °C.
-
For higher purity, recrystallize the product from a mixture of acetic acid and water or ethanol and water. The purity should be assessed by NMR and LC-MS.
-
References
-
Drugs.com. (2025, August 11). Guanidine: Package Insert / Prescribing Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Guanidine. Retrieved from [Link]
-
Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. Retrieved from [Link]
-
Beilstein-Institut. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
P. W., M.D. (2022, April 13). Pyrimidine Synthesis [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). CN102557937A - Preparation method for diethyl fluoromalonate.
-
Our Biochemistry. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
-
MDPI. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-amino-2,4,6-trihydroxy-pyrimidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis and Crystal Structure Analysis of Substituted Diethyl Malonate. Retrieved from [Link]
-
MDPI. (2022). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Molbank. Retrieved from [Link]
-
National Center for Biotechnology Information. (2009). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Archiv der Pharmazie. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. Retrieved from [Link]
-
PubMed. (2025). Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents. Medicinal Chemistry Research. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Pharmaceutical Sciences. Retrieved from [Link]
-
American Chemical Society. (n.d.). Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives. Retrieved from [Link]
-
Organic Chemistry Research. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d′]dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research. Retrieved from [Link]
-
ACS Publications. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega. Retrieved from [Link]
- Google Patents. (1985). United States Patent (19).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrimidine - Wikipedia [en.wikipedia.org]
- 3. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 4. The Uses of guanidine hydrochloride_Chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol
Welcome to the technical support center for 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this highly functionalized fluorinated pyrimidine. Our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategy effectively.
I. Understanding the Molecule: Key Physicochemical Properties
Before diving into purification, understanding the inherent properties of this compound is crucial. Its structure presents a unique combination of functional groups that dictate its behavior.
-
Trifluoromethyl (CF3) Group: This powerful electron-withdrawing group significantly impacts the molecule's electronics. It increases the acidity of the hydroxyl protons and the lipophilicity of the molecule.[1]
-
Amino (NH2) Group: This basic moiety provides a handle for pH-based purification strategies and is a strong hydrogen bond donor.
-
Diol (-OH) Groups: These acidic hydroxyl groups can exist in tautomeric equilibrium with keto forms (a hydroxypyrimidinone structure), influencing solubility and reactivity.[2] They are excellent hydrogen bond donors and acceptors.
-
Pyrimidine Core: A nitrogen-rich aromatic system that contributes to the molecule's overall polarity and potential for π-π stacking interactions.
This unique combination can lead to challenging solubility profiles (potentially poor solubility in both highly polar and non-polar solvents), a tendency for strong adsorption to silica gel, and potential instability under harsh pH conditions.
Table 1: Predicted Physicochemical Properties and Their Impact on Purification
| Property | Predicted Characteristic | Implication for Purification |
| Appearance | Likely a white to off-white solid. | Color may indicate impurities from starting materials or side reactions. |
| Solubility | Expected to be soluble in polar aprotic solvents (DMSO, DMF) and possibly in polar protic solvents like methanol or ethanol, especially with heating.[3] Poor solubility in non-polar solvents (e.g., hexanes, toluene) and likely low solubility in water at neutral pH. | Recrystallization solvent screening is critical. For chromatography, a strong, polar mobile phase will likely be required for elution. |
| pKa (Predicted) | The diol groups are acidic, and the amino group is basic. The molecule is amphoteric. | Solubility is highly pH-dependent. Acid/base extraction or pH-adjusted chromatography could be viable purification methods. |
| Stability | The C-F bonds are very strong, making the CF3 group stable.[1] However, aminopyrimidines can be sensitive to strong oxidizing conditions. | Avoid harsh acidic or basic conditions at high temperatures if possible, to prevent decomposition. |
| Hydrogen Bonding | High potential for both donating (NH2, OH) and accepting (N, OH) hydrogen bonds. | Leads to high melting point and can cause strong interactions with polar stationary phases in chromatography, potentially causing tailing. |
II. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Q1: My crude product is a dark, oily residue instead of a solid. What happened and how can I isolate my product?
A1: An oily or dark crude product often points to the presence of unreacted starting materials, polymeric byproducts, or degradation products. Classical pyrimidine syntheses, such as those involving the condensation of amidines with β-dicarbonyl compounds, can be prone to side reactions if not driven to completion.[4][5]
-
Causality: High reaction temperatures or incorrect stoichiometry can lead to the formation of complex mixtures and colored impurities. The trifluoromethyl group can enhance the reactivity of precursors, sometimes leading to undesired pathways.
-
Troubleshooting Steps:
-
Trituration: Try triturating the oil with a solvent in which the product is expected to be insoluble but the impurities are soluble. Start with a non-polar solvent like diethyl ether or hexanes. If that fails, try a slightly more polar solvent like ethyl acetate. This may coax the product to precipitate or solidify.
-
Acid/Base Wash: If trituration fails, dissolve the crude oil in a suitable solvent (e.g., ethyl acetate or DCM, if soluble) and perform a liquid-liquid extraction. A wash with a mild acid (e.g., 1M HCl) will remove basic impurities, while a wash with a mild base (e.g., saturated NaHCO3) will remove acidic impurities. Your amphoteric product might partition into either the acidic or basic aqueous layer depending on the pH, so be sure to analyze all phases by TLC or LC-MS before discarding them.
-
Charcoal Treatment: If the issue is primarily color, dissolving the crude material in a suitable solvent (like hot methanol or ethanol) and treating with activated charcoal can remove colored impurities. Filter the hot solution through celite to remove the charcoal before proceeding with crystallization or solvent removal.
-
Q2: I'm seeing multiple spots on my TLC/LC-MS, and they are very close to my product spot. What are these impurities and how can I separate them?
A2: Closely eluting impurities are common and are often structurally related to the target compound.
-
Likely Impurities:
-
Unreacted Starting Materials: For example, a trifluoromethylamidine or a derivative of malonic acid used in the initial cyclization.[]
-
Partially Reacted Intermediates: Incomplete cyclization can leave linear precursors in the mixture.
-
Isomers: If the synthesis is not regioselective, isomers may form.
-
Hydrolysis Products: If water is not rigorously excluded, hydrolysis of reactive intermediates could occur.
-
-
Separation Strategy Workflow:
Caption: Purification strategy for closely eluting impurities.
-
Detailed Steps:
-
Optimize Recrystallization: This is the most efficient method if a suitable solvent can be found. Screen a variety of solvents, from polar (ethanol, methanol, isopropanol) to moderately polar (ethyl acetate, acetone), and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes). The goal is to find a system where the product has high solubility when hot and low solubility when cold, while the impurity remains in solution.[7][8]
-
Column Chromatography: If recrystallization fails, column chromatography is the next step. Due to the polar nature of the diol and amino groups, standard silica gel chromatography can be challenging.
-
Tailing: The acidic nature of silica can cause severe tailing. To mitigate this, add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to your mobile phase.
-
Stationary Phase: If tailing persists, consider using a different stationary phase like alumina (basic or neutral) or a C18 reversed-phase column. For fluorinated compounds, fluorous chromatography can sometimes offer unique selectivity.[9]
-
Mobile Phase: A gradient elution from a less polar solvent (e.g., ethyl acetate) to a more polar one (e.g., methanol) is often necessary. A common system for such polar compounds is Dichloromethane/Methanol.
-
-
Preparative HPLC: For very difficult separations, preparative reversed-phase HPLC is a powerful but lower-capacity option. A typical mobile phase would be a gradient of water and acetonitrile, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.
-
Q3: My product yield after purification is very low. Where am I losing my material?
A3: Low yield is a frustrating but common issue in multi-step synthesis and purification.[4]
-
Potential Loss Points:
-
Recrystallization: Using too much solvent will keep a significant portion of your product dissolved even after cooling.[7] Conversely, premature crystallization during a hot filtration step can lead to major losses.
-
Column Chromatography: The highly polar nature of your compound can lead to irreversible adsorption onto the silica gel column, especially if the wrong mobile phase is used.
-
Transfers: Multiple transfers between flasks can lead to cumulative mechanical losses.
-
Degradation: The compound may be degrading on the silica column or during prolonged heating in the recrystallization solvent.
-
-
Troubleshooting Steps:
-
Optimize Recrystallization: Use the minimum amount of hot solvent required to fully dissolve the solid. After cooling to room temperature, cool further in an ice bath to maximize crystal formation.[8] Recover a second crop of crystals from the mother liquor by concentrating it and re-cooling.
-
Deactivate Silica Gel: Before loading your compound, flush the silica gel column with your mobile phase containing the basic modifier (e.g., 1% triethylamine in ethyl acetate) to neutralize active sites and reduce irreversible binding.
-
Analyze All Waste Streams: Before discarding any mother liquor or chromatography fractions, check them by TLC or LC-MS to ensure they do not contain a significant amount of your desired product.
-
III. Experimental Protocols
These are generalized, starting-point protocols. You must adapt them based on your specific impurity profile and observed results.
Protocol 1: Optimized Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of your crude product in 0.5 mL of various solvents (e.g., water, ethanol, methanol, isopropanol, ethyl acetate, acetone) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.[10]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise to the solid while heating the mixture to a gentle boil with stirring. Add just enough solvent to completely dissolve the solid.
-
Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration (if needed): To remove charcoal or insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This step is critical to prevent premature crystallization.[7]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography (Modified for Polar Compounds)
-
Mobile Phase Selection: Using TLC, find a solvent system that gives your product an Rf value of ~0.2-0.4. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH) or Ethyl Acetate and Methanol. Add 0.5% triethylamine to the solvent system to prevent tailing.
-
Column Packing: Pack a glass column with silica gel using the wet slurry method with your chosen mobile phase (containing triethylamine).
-
Sample Loading: Pre-adsorb your crude material onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude product in a minimal amount of a solvent it is very soluble in (like methanol), add a small amount of silica gel, and evaporate the solvent until you have a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Run the column using your chosen mobile phase. If the separation is poor, you can run a gradient, starting with a lower polarity mobile phase (e.g., 100% DCM) and gradually increasing the proportion of the more polar solvent (e.g., up to 10% MeOH in DCM).
-
Fraction Collection: Collect fractions and monitor them by TLC or LC-MS.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
IV. Frequently Asked Questions (FAQs)
Q: Can I purify this compound using an acid/base extraction? A: Yes, this is a potentially powerful technique. The compound has both an acidic (diol) and a basic (amino) handle. You could dissolve the crude mixture in an organic solvent and extract with an aqueous base (like 1M NaOH). The deprotonated diol should move into the aqueous layer. You would then re-acidify the aqueous layer to precipitate your product. Conversely, extracting with an aqueous acid (like 1M HCl) would protonate the amino group, pulling the compound into the aqueous phase. The key challenge is that the compound might have limited solubility in both phases, and you must carefully test this on a small scale first.
Q: The trifluoromethyl group makes the molecule more lipophilic, but the diol and amino groups make it polar. What does this mean for solubility? A: This "split personality" is the core of the purification challenge. The molecule is not extremely soluble in either very non-polar or very polar solvents. This is why polar aprotic solvents like DMSO or DMF are often good for dissolving such compounds, as they can solvate both the polar and non-polar parts of the molecule. For purification, solvent mixtures (e.g., methanol/DCM, ethyl acetate/ethanol) are often more effective than single solvents.[11]
Q: My NMR spectrum looks clean, but the melting point is broad. Is my sample pure? A: A broad melting point is a classic sign of impurity, even if it's not visible by NMR (which has a detection limit of ~1-5%). However, for molecules like this, it could also indicate the presence of different tautomers or crystal polymorphs, which can have different melting points.[12] If LC-MS analysis shows a single peak, consider the possibility of polymorphism.
References
- Gas-liquid chromatographic analysis of fluoropyrimidine nucleosides and fluorouracil in plasma and urine. PubMed.
- Troubleshooting common issues in pyrimidine synthesis. Benchchem.
- De Novo Pyrimidine Synthesis. BOC Sciences.
- Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. PMC - NIH.
- 2.1: RECRYSTALLIZATION. Chemistry LibreTexts.
- This compound CAS. ChemicalBook.
- Tips & Tricks: Recrystallization. Department of Chemistry : University of Rochester.
- Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI.
- Pyrimidine. Wikipedia.
- The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. SpringerLink.
- Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC - NIH.
- Recrystallization. Chemistry LibreTexts.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PubMed Central.
- 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. NIH.
- Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. Biomedical Journal of Scientific & Technical Research.
- Technical Guide: Solubility Profile of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. Benchchem.
Sources
- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 1513-71-9 [amp.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pyrimidine - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mt.com [mt.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues of 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol in solution
Technical Support Center: 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol
A Guide for Researchers on Solution Stability
Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that ensuring the stability and integrity of your compounds in solution is critical for reproducible and reliable experimental results. This guide is designed to provide you with in-depth insights, troubleshooting strategies, and validated protocols to address the potential stability challenges of this fluorinated pyrimidine derivative.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound is primarily influenced by four key factors: pH, solvent composition, temperature, and light exposure .
-
pH: The pyrimidine ring and its substituents, particularly the amino group and the diol (which can exist in keto-enol tautomeric forms), have varying susceptibility to hydrolysis under acidic or basic conditions.[1][2]
-
Solvent: The choice of solvent can impact stability. Protic solvents (like water or methanol) can participate in degradation reactions, while aprotic solvents (like DMSO or DMF) are generally more inert but can have their own impurities (e.g., water content) that affect stability over time.
-
Temperature: As with most chemical compounds, elevated temperatures can accelerate degradation kinetics, leading to a shorter half-life in solution.[3][4] Long-term storage at room temperature may not be suitable for this compound.
-
Light Exposure: Many aromatic and heterocyclic compounds, including pyrimidine derivatives, are photosensitive and can undergo photodegradation upon exposure to UV or even ambient light.[5][6] The presence of the trifluoromethyl group may also influence photolytic pathways.[7]
Q2: How stable is the trifluoromethyl (CF3) group on the pyrimidine ring?
The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group generally robust and stable to metabolic and chemical degradation.[8] It is significantly more stable than a trichloromethyl group, which is readily hydrolyzed.[9] However, while highly stable, the CF3 group is not completely inert. Under harsh conditions, such as strong nucleophilic attack or certain photolytic pathways, hydrolysis to a carboxylic acid can occur, though this is less common than degradation of other functional groups on the molecule.[10] Studies on other Het-CF3 (heteroaryl-CF3) compounds show that the stability of the CF3 group can depend on the specific electronic properties of the heterocyclic ring.[7]
Q3: Can this compound tautomerize in solution, and does that affect stability?
Yes. The 4,6-diol structure can and will exist in equilibrium with its keto-enol tautomers, such as 5-amino-4-hydroxy-2-(trifluoromethyl)pyrimidin-6(1H)-one.[11] This tautomerization is a key feature of this molecule. The specific tautomeric form that predominates will depend on the solvent polarity and pH. This equilibrium is important because the different tautomers can exhibit different reactivities, potentially leading to different degradation pathways or rates. For example, the enol form may be more susceptible to oxidation, while the keto form might have different susceptibility to nucleophilic attack.
Troubleshooting Guide: Investigating Compound Degradation
If you are observing a loss of your compound over time, a change in solution color, or the appearance of unexpected peaks in your analytical runs (e.g., HPLC, LC-MS), this guide will help you diagnose the root cause.
Initial Observation: My compound concentration is decreasing in my prepared solution.
Follow this workflow to identify the likely cause and implement a solution.
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. pure.ul.ie [pure.ul.ie]
- 4. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 5. Cyclodextrin-assisted photostabilization of 5-fluorouracil: a combined kinetic and computational investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 9. CA2099931A1 - Process for the preparation of 5-(trifluoromethyl)- uracil, and the novel compounds, 2,4-dichloro-5- trichloromethyl-pyrimidine and 2,4-difluoro-5- trifluoro-methyl-pyrimidine - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound CAS#: 1513-71-9 [amp.chemicalbook.com]
Technical Support Center: Enhancing the Solubility of 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol
Welcome to the technical support center for 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical guidance for overcoming solubility challenges with this compound. Our approach is rooted in foundational physicochemical principles and validated experimental methodologies to ensure you can achieve reliable and reproducible results in your studies.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions encountered when working with this compound.
Q1: Why is my this compound exhibiting poor aqueous solubility?
A1: The low aqueous solubility of many pyrimidine-based compounds, including this one, often stems from their molecular structure. Key contributing factors include a rigid, planar aromatic ring system that can lead to strong intermolecular interactions, such as π-π stacking in the solid crystalline state. Additionally, while the molecule possesses polar amino and hydroxyl groups, the overall lipophilicity, influenced by the trifluoromethyl group, can contribute to poor water solubility.[1]
Q2: How does pH likely influence the solubility of this compound?
A2: The pH of the solvent is expected to significantly impact the solubility of this compound due to its ionizable functional groups. The pyrimidine ring itself contains weakly basic nitrogen atoms.[1] The amino group is also basic. Conversely, the diol (dihydroxy) groups are acidic. Therefore:
-
In acidic conditions (lower pH) , the basic nitrogen atoms and the amino group can become protonated, forming a more soluble cationic salt.
-
In alkaline conditions (higher pH) , the acidic hydroxyl groups can be deprotonated, forming a more soluble anionic salt.
It is crucial to experimentally determine the pKa values of your compound to precisely control its solubility at different pH values.
Q3: What are the recommended first steps for troubleshooting the low solubility of this compound in an aqueous buffer?
A3: A systematic approach is recommended. Begin by attempting to dissolve a small quantity of the compound in a series of aqueous buffers with a range of pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0) to evaluate the effect of ionization on solubility.[1] If adjusting the pH alone is not sufficient, the next step is to explore the use of co-solvents.
Troubleshooting Guides: In-Depth Experimental Protocols
This section provides detailed, step-by-step protocols for systematically enhancing the solubility of this compound.
Guide 1: Systematic pH-Solubility Profiling
Objective: To determine the pH at which the solubility of this compound is maximized.
Rationale: As discussed in the FAQs, this compound has both acidic and basic functional groups, making its solubility highly dependent on the pH of the medium. By systematically testing a range of pH values, you can identify the optimal pH for dissolution.
Experimental Protocol:
-
Prepare a series of buffers: Prepare a set of buffers covering a pH range from 2 to 10 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8, and borate buffers for pH 8-10).
-
Equilibrate the system: Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Shake to equilibrium: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate the solid and liquid phases: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Quantify the dissolved compound: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).
-
Plot the results: Plot the measured solubility (e.g., in µg/mL or mM) against the pH of the buffers to visualize the pH-solubility profile.
Data Presentation:
| pH | Buffer System | Solubility (µg/mL) |
| 2.0 | Citrate | Experimental Value |
| 4.0 | Citrate | Experimental Value |
| 6.0 | Phosphate | Experimental Value |
| 7.4 | Phosphate | Experimental Value |
| 9.0 | Borate | Experimental Value |
Expected Outcome Visualization:
Caption: Predicted pH-solubility profile for the compound.
Guide 2: Co-Solvent Screening for Enhanced Solubility
Objective: To identify an effective co-solvent system to increase the solubility of this compound.
Rationale: Co-solvents can increase the solubility of poorly water-soluble compounds by reducing the polarity of the aqueous environment.[2] Common pharmaceutically acceptable co-solvents include ethanol, propylene glycol, polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO).
Experimental Protocol:
-
Select a range of co-solvents: Choose a panel of common laboratory and pharmaceutically acceptable co-solvents (e.g., DMSO, ethanol, propylene glycol, PEG 400).
-
Prepare co-solvent mixtures: Prepare a series of co-solvent/buffer (at the optimal pH determined in Guide 1) mixtures at different concentrations (e.g., 5%, 10%, 20%, 50% v/v).
-
Determine solubility: Using the equilibrium solubility method described in Guide 1, determine the solubility of your compound in each co-solvent mixture.
-
Analyze the data: Plot the solubility of this compound as a function of the co-solvent concentration for each co-solvent tested.
Data Presentation:
| Co-solvent | Concentration (% v/v) | Solubility (µg/mL) |
| DMSO | 5 | Experimental Value |
| DMSO | 10 | Experimental Value |
| Ethanol | 5 | Experimental Value |
| Ethanol | 10 | Experimental Value |
| PEG 400 | 5 | Experimental Value |
| PEG 400 | 10 | Experimental Value |
Co-Solvency Workflow Visualization:
Caption: Workflow for co-solvent solubility screening.
Guide 3: Exploring Other Solubility Enhancement Techniques
Should pH adjustment and co-solvency not provide the desired level of solubility, more advanced techniques can be employed. These methods often require more specialized formulation expertise.
-
Salt Formation: If a stable salt with significantly improved solubility can be formed, this is often an effective strategy. This requires reacting the compound with a suitable acid or base to form the salt, followed by isolation and characterization.
-
Amorphous Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can create a stabilized amorphous form, which typically has a higher apparent water solubility than the crystalline form.[3][4] Polymers such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC) are commonly used.[2]
-
Complexation: The use of cyclodextrins to form inclusion complexes can enhance the solubility of poorly soluble drugs.[5] The hydrophobic cavity of the cyclodextrin can encapsulate the nonpolar regions of the drug molecule, while the hydrophilic exterior of the cyclodextrin improves aqueous solubility.
References
-
Jadhav, N. et al. (2017). Drug Solubility: Importance and Enhancement Techniques. Journal of Controlled Release. Available at: [Link]
- BenchChem (2025).
- Verma, S. et al. (2021). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Drug Delivery and Therapeutics.
- Kumar, S. et al. (2018). A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs. Journal of Drug Delivery and Therapeutics.
- Savjani, K. et al. (2012). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research.
- Yellela, S. (2021).
-
Di Domizio, J. et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Di Domizio, J. et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate. Available at: [Link]
-
Di Domizio, J. et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. Available at: [Link]
- BenchChem (2025). Technical Support Center: Troubleshooting Low Solubility of Pyrimidine-Based Compounds. BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol
Welcome to the technical support center for the scale-up synthesis of 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol. This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights and troubleshooting solutions for transitioning this synthesis from the laboratory bench to pilot or production scale. We will explore a robust synthetic strategy and address the common pitfalls encountered during scale-up, focusing on causality and practical, self-validating protocols.
Foundational Synthetic Strategy
The synthesis of substituted pyrimidines often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine.[1] For our target molecule, a logical and scalable approach is the cyclocondensation of an aminomalonate derivative with 2,2,2-trifluoroacetamidine. This method provides a direct route to the core structure.
The proposed two-step sequence begins with the preparation of 2,2,2-trifluoroacetamidine from trifluoroacetonitrile, followed by the key cyclocondensation reaction with diethyl aminomalonate.
Caption: Proposed overall synthetic workflow.
Frequently Asked Questions (FAQs)
Q1: My pyrimidine synthesis works well at the gram scale, but the yield drops dramatically upon scale-up to the kilogram scale. What are the primary causes?
A1: This is a classic scale-up challenge primarily rooted in physical and chemical process limitations that are negligible at the lab scale.[2] The main culprits are:
-
Mass and Heat Transfer Limitations: In large reactors, inefficient mixing can create localized "hot spots" or areas of high concentration.[2] Since the cyclocondensation reaction is often exothermic, poor heat dissipation can lead to side reactions and product degradation. The surface-area-to-volume ratio decreases significantly on scale-up, making heat removal less efficient.
-
Reagent Addition and Stoichiometry Control: A slow, controlled addition of reagents is crucial on a large scale to manage the reaction exotherm and maintain optimal stoichiometry throughout the reaction mass.[2] Dumping reagents in all at once, which might work in a small flask cooled by an ice bath, is disastrous in a large reactor.
-
Purity of Starting Materials: The impact of impurities in raw materials is magnified at a larger scale.[2] An impurity that was 0.1% in 10 grams of starting material becomes a significant quantity in 10 kilograms, potentially inhibiting the reaction or generating new, difficult-to-remove byproducts.
Q2: What are the critical process parameters (CPPs) I must monitor and control during the scale-up of the cyclocondensation step?
A2: For robust and reproducible synthesis, the following CPPs are vital:
-
Temperature: This is arguably the most critical parameter. Use reactor probes to monitor the internal temperature and ensure the cooling system can handle the exotherm.[2] A runaway reaction is a significant safety hazard and will invariably lead to low yield and high impurity levels.
-
Rate of Reagent Addition: The addition rate of the base (e.g., sodium ethoxide solution) should be carefully controlled to keep the temperature within the desired range (e.g., 50-65°C).
-
Agitation Speed: The stirring rate must be sufficient to ensure a homogenous mixture, preventing localized concentration gradients and aiding in heat transfer from the reaction mass to the reactor jacket.[2]
-
pH during Workup and Isolation: The product is a diol and contains an amino group, making its solubility highly pH-dependent. Precise pH control during the acidic workup is essential for maximizing precipitation and ensuring consistent product quality.
Q3: I'm observing a persistent, difficult-to-remove impurity. How can I identify and mitigate it?
A3: Impurity formation is common. A systematic approach is key.
-
Identification: First, characterize the impurity as thoroughly as possible using LC-MS, high-resolution MS, and NMR. Common impurities in this type of reaction include unreacted starting materials, products from the self-condensation of the malonate, or byproducts from the hydrolysis of the trifluoromethyl group under harsh pH conditions.
-
Mitigation Strategies:
-
Stoichiometry Optimization: A slight excess of one reactant can sometimes suppress the formation of side products. For instance, a small excess of the amidine might help drive the reaction to completion and consume the malonate, preventing its self-condensation.
-
Inert Atmosphere: The dihydroxypyrimidine ring can be susceptible to oxidation, especially at elevated temperatures.[2] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize the formation of colored oxidation byproducts.
-
Workup Conditions: Avoid excessively high temperatures or prolonged exposure to strong acids or bases during workup, which could degrade the product or hydrolyze the trifluoromethyl group.
-
Troubleshooting Guide
Problem: Low Yield and Incomplete Reaction
-
Symptom: In-process control (e.g., HPLC, TLC) shows a significant amount of diethyl aminomalonate remaining even after extended reaction time.
-
Causality and Solution Workflow:
Caption: Decision tree for troubleshooting low conversion.
Problem: Product Fails to Crystallize or Oils Out During Isolation
-
Symptom: After acidification of the reaction mixture, the product separates as a sticky oil or fails to precipitate, making filtration impossible.
-
Possible Causes & Solutions:
-
Incorrect pH: The product's solubility minimum may be within a very narrow pH range.
-
Solution: Use a calibrated pH meter. Slowly add the acid and monitor the pH meticulously. Stop at the point of maximum precipitation, which must be determined experimentally (e.g., pH 3-4). Overshooting the pH can cause the product to re-dissolve or remain as a salt.
-
-
Presence of Tarry Impurities: Polymeric or tar-like impurities generated from side reactions can inhibit crystallization and act as a "gunking" agent.
-
Solution: Before acidification, perform a solvent wash. For example, after neutralizing the excess base, add an immiscible organic solvent like methyl tert-butyl ether (MTBE) or toluene to extract non-polar impurities, leaving the product salt in the aqueous layer. This "cleanup" step can dramatically improve crystallization behavior.
-
-
Residual Solvent: The presence of the reaction solvent (e.g., ethanol) can sometimes keep the product solubilized even after adding water and acid.
-
Solution: After the reaction is complete, distill off the majority of the reaction solvent under reduced pressure before proceeding with the aqueous workup and acidification.[3]
-
-
Detailed Experimental Protocols
Note: These protocols are generalized for scale-up and should be optimized for specific equipment and safety requirements. All operations should be conducted in a well-ventilated area with appropriate personal protective equipment (PPE).
Protocol 1: Cyclocondensation and Isolation (Illustrative 1 kg Scale)
-
Reactor Setup: Charge a 20 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, condenser, and addition funnel with anhydrous ethanol (8 L). Begin agitation.
-
Reagent Charge: Under a nitrogen atmosphere, add diethyl aminomalonate hydrochloride (1.0 kg, 5.06 mol) and 2,2,2-trifluoroacetamidine (0.68 kg, 6.07 mol, 1.2 eq) to the reactor.
-
Base Addition: Prepare a 21% solution of sodium ethoxide in ethanol. Slowly add the sodium ethoxide solution (3.5 L, ~10.6 mol, 2.1 eq) via the addition funnel over 2-3 hours, maintaining the internal temperature between 55-65°C. The reaction is exothermic. Use the reactor cooling jacket as needed.
-
Reaction Monitoring (Self-Validation): Hold the reaction mixture at 65°C for 4-6 hours. Monitor the reaction progress by HPLC or TLC until the consumption of the limiting reactant (diethyl aminomalonate) is >98%.
-
TLC System: Dichloromethane/Methanol (9:1 v/v).
-
Expected Result: Disappearance of the diethyl aminomalonate spot.
-
-
Solvent Removal: Cool the reactor to 40°C. Distill off approximately 60-70% of the ethanol under reduced pressure.
-
Workup and Precipitation: Cool the remaining slurry to 20-25°C. Slowly add water (10 L). The product salt should dissolve. Filter off any insoluble impurities if necessary. Transfer the aqueous solution to a clean vessel.
-
Acidification: Slowly add 6M hydrochloric acid to the stirred solution, monitoring the pH closely. The product will begin to precipitate. Adjust the final pH to 3.0-3.5 to maximize precipitation.
-
Isolation: Cool the slurry to 0-5°C and stir for at least 2 hours. Filter the solid product using a Nutsche filter. Wash the cake with cold deionized water (2 x 2 L) and then with cold ethanol (1 x 1 L).
-
Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.
Data Summary
The following table provides a general comparison of expected outcomes between lab and pilot scales, highlighting common scale-up effects.
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Rationale for Change |
| Reagent Addition Time | ~15 minutes | 2-3 hours | Essential for controlling the exotherm in a large reactor with a lower surface-area-to-volume ratio.[2] |
| Stirring Method | Magnetic Stir Bar | Mechanical Overhead Stirrer | Required for effective mixing and heat transfer in viscous slurries and large volumes.[2] |
| Expected Yield | 80-90% | 75-85% | A slight decrease is common due to more complex handling, transfers, and optimized workup for purity rather than maximum yield. |
| Typical Purity (Crude) | >95% | >95% | With proper process control (temperature, pH), high purity can be maintained. |
| Cooling Method | Ice Bath | Reactor Cooling Jacket | Active cooling is necessary to manage the heat generated by the reaction on a large scale. |
References
- Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis.
-
Lou, D., et al. The synthesis of 5‐trifluoromethyl substituted pyrimidine derivatives. ResearchGate. [Link]
- Benchchem. Addressing challenges in the scale-up synthesis of pyrimidine compounds.
- Benchchem.
-
Wu, Q., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]
- Google Patents. Method for synthesizing 4,6-dihydroxy pyrimidine.
-
Černe, J., et al. (2004). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Journal of Medicinal Chemistry. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Validation of 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol
Introduction: The Analytical Imperative for a Novel Pyrimidine Derivative
5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol is a heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its structure, featuring a pyrimidine core substituted with an amino group, hydroxyl groups, and a trifluoromethyl moiety, suggests a wide range of possible applications in the synthesis of novel therapeutic agents and functional materials.[1] For researchers and drug development professionals, the ability to accurately and reliably characterize this molecule is not a mere formality; it is the bedrock of reproducible science and regulatory compliance. The purity, stability, and identity of such a starting material directly impact the quality, safety, and efficacy of any downstream product.
This guide provides a comparative analysis of principal analytical methods for the validation of this compound. We will move beyond simple procedural lists to explore the underlying scientific rationale for method selection and parameter optimization. Our approach is grounded in the globally recognized framework of the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), which ensures that any validated method is demonstrably "fit for its intended purpose."[2][3][4] This document is designed to empower researchers to select and validate the most appropriate analytical techniques for their specific needs, whether for routine quality control, stability testing, or in-depth structural confirmation.
Foundational Principles: The ICH Q2(R2) Validation Framework
Before comparing specific techniques, it is essential to understand the core performance characteristics that define a validated analytical method. According to ICH guidelines, a method must be evaluated to demonstrate its suitability for its intended use.[5] The primary validation parameters include:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[2]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[5]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value, often expressed as percent recovery.[5]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is typically evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Within-laboratory variations (e.g., different days, analysts, or equipment).
-
Reproducibility: Precision between laboratories.[6]
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[4]
The following workflow provides a high-level overview of the validation process, from initial planning to final reporting.
Caption: A generalized workflow for analytical method validation, guided by ICH principles.
Comparative Analysis of Key Analytical Methods
The selection of an analytical method is contingent on the objective. For this compound, the primary goals are typically identity confirmation, purity assessment (assay), and quantification of impurities. We will compare the most suitable techniques for these tasks.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for the assay and purity determination of non-volatile and thermally labile compounds, making it an ideal first choice for our target molecule. A reverse-phase method with UV detection (RP-HPLC-UV) is the most common and robust configuration.
-
Expertise & Rationale: The diol and amino functionalities make the molecule polar. A C18 column is a versatile starting point, offering excellent retention and separation capabilities for such compounds.[7] The mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, allows for gradient elution to separate the main component from any potential impurities with different polarities. The addition of an acid modifier (e.g., formic acid or phosphoric acid) is critical; it protonates the amino group and suppresses the ionization of the diol, leading to sharper, more symmetrical peaks and improved retention. UV detection is suitable due to the aromatic nature of the pyrimidine ring, which should exhibit strong chromophores.[8]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. Due to the presence of polar -NH2 and -OH groups, this compound is non-volatile and will require chemical derivatization prior to analysis.
-
Expertise & Rationale: Derivatization is a mandatory step to increase the volatility and thermal stability of the analyte.[9] The goal is to replace the active hydrogens on the amino and hydroxyl groups with nonpolar moieties. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is a common and effective strategy.[9] MTBSTFA is often preferred as it forms more stable tert-butyldimethylsilyl (TBDMS) derivatives that are less sensitive to moisture.[9] The key advantage of GC-MS is the high resolving power of the capillary GC column combined with the definitive identification capabilities of the mass spectrometer, making it exceptionally well-suited for separating and identifying closely related impurities.[10]
Spectroscopic Methods for Identity Confirmation
While chromatographic methods are quantitative, spectroscopic techniques provide unambiguous structural confirmation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is an invaluable tool for confirming the presence of key functional groups. For our target molecule, the FTIR spectrum is expected to show characteristic absorption bands for N-H stretching (from the amino group, typically in the 3300–3500 cm⁻¹ range), broad O-H stretching (from the diol, around 3200–3600 cm⁻¹), C=N ring stretching (1525–1650 cm⁻¹), and strong C-F stretching vibrations from the trifluoromethyl group.[1][11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for structural elucidation. A complete NMR analysis would include:
-
¹H NMR: To identify protons on the pyrimidine ring (if any), the amino group, and the hydroxyl groups.
-
¹³C NMR: To identify each unique carbon atom in the molecule, including the CF₃ carbon which will show a characteristic quartet due to C-F coupling.
-
¹⁹F NMR: This is particularly informative, as it will show a singlet for the -CF₃ group, confirming its presence and electronic environment.[13]
-
¹⁵N NMR: While less common, it can provide further confirmation of the nitrogen environments in the pyrimidine ring and amino group.[13]
-
Performance Comparison: HPLC vs. GC-MS
The following table summarizes a comparison of the expected performance of validated HPLC and GC-MS methods for the analysis of this compound. The values presented are typical and serve as a baseline for method development and validation.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Rationale & Expert Insights |
| Specificity | High. Achieved via chromatographic separation. Co-elution can be checked with photodiode array (PDA) detection. | Very High. Achieved via both chromatographic separation and unique mass fragmentation patterns for each compound. | GC-MS offers superior specificity due to the second dimension of separation provided by the mass spectrometer, making it better for complex impurity profiling. |
| Linearity (R²) | Typically ≥ 0.999[7] | Typically ≥ 0.998 | Both methods can achieve excellent linearity. HPLC often shows slightly better correlation coefficients for this class of compounds. |
| Range (% of Nominal) | 80% to 120% for assay; LOQ to 120% for impurities. | 80% to 120% for assay; LOQ to 120% for impurities. | The range is dictated by the intended application and is established during linearity and accuracy studies for both techniques. |
| Accuracy (% Recovery) | 98.0% - 102.0%[6] | 95.0% - 105.0% | HPLC generally provides slightly better accuracy due to the simpler sample preparation (no derivatization). The multi-step derivatization for GC can introduce more variability. |
| Precision (%RSD) | Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0%[2] | Repeatability: ≤ 2.0%; Intermediate: ≤ 5.0% | The precision of the GC-MS method is highly dependent on the reproducibility of the derivatization step. Automated derivatization can improve precision.[14] |
| Limit of Quantitation (LOQ) | ~0.05 µg/mL | ~0.01 µg/mL | GC-MS, particularly in selected ion monitoring (SIM) mode, typically offers superior sensitivity and lower detection limits. |
| Sample Preparation | Simple: Dissolve in a suitable solvent (e.g., mobile phase). | Complex: Requires complete solvent evaporation followed by a precise and reproducible derivatization reaction.[9] | The simplicity of HPLC sample prep makes it ideal for high-throughput quality control environments. |
| Primary Application | Assay and Purity: Excellent for routine QC, stability studies, and content uniformity. | Impurity Identification: Unmatched for identifying unknown volatile impurities and trace-level contaminants. | Choose HPLC for routine quantification and GC-MS for challenging separation and identification tasks. |
Detailed Experimental Protocols
The following protocols are provided as a robust starting point for method development and validation. They must be fully validated according to ICH guidelines before implementation.[4]
Protocol 1: HPLC-UV Method for Assay and Purity
This protocol outlines a reverse-phase HPLC method suitable for quantifying the main component and related impurities.
Caption: A step-by-step workflow for the HPLC-UV validation protocol.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 3.5 µm).[8]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions and equilibrate for 5 minutes.
-
Column Temperature: 30°C.[8]
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.[8]
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent) to obtain a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards (e.g., 5 standards ranging from LOQ to 120% of the assay concentration) by serial dilution of the stock solution.[5]
-
-
Sample Preparation:
-
Accurately weigh a sample amount equivalent to 10 mg of the active substance into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Further dilute as necessary to bring the concentration into the validated range of the calibration curve.
-
-
Validation Procedure:
-
Specificity: Analyze a blank (diluent), placebo (if applicable), standard, and sample solution. Spike the sample with known impurities to demonstrate separation.
-
Linearity: Inject the five calibration standards in triplicate and perform a linear regression of peak area versus concentration.
-
Accuracy: Analyze samples spiked with the reference standard at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percent recovery.[5]
-
Precision (Repeatability): Perform six replicate injections of the 100% concentration standard and calculate the relative standard deviation (%RSD) of the peak areas.[6]
-
Protocol 2: GC-MS Method for Impurity Identification
This protocol describes a derivatization and analysis procedure for identifying volatile and semi-volatile impurities.
Caption: A step-by-step workflow for the GC-MS validation protocol, including derivatization.
-
Derivatization Procedure: [9]
-
Accurately weigh approximately 1 mg of the sample into a 2 mL autosampler vial.
-
Evaporate any solvent to complete dryness under a gentle stream of nitrogen.
-
Add 100 µL of acetonitrile and 100 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
Cap the vial tightly and heat at 100°C for 2-4 hours to ensure complete derivatization.
-
Cool to room temperature before analysis.
-
-
GC-MS Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).[15]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: 250°C, splitless mode.
-
Oven Program: Initial temperature 100°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 10 minutes.[15]
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C, Electron Impact (EI) at 70 eV.[15]
-
Scan Mode: Full scan from m/z 50-550 for identification.
-
-
Validation Procedure:
-
Specificity: Analyze a derivatized blank and sample to identify peaks corresponding to the analyte and impurities. Mass spectral data will confirm peak identity.
-
LOD/LOQ: Determine by injecting serially diluted derivatized standards and calculating the signal-to-noise ratio (S/N of 3 for LOD, 10 for LOQ).
-
Robustness: Evaluate the effect of small changes in derivatization time/temperature and GC oven ramp rate.
-
Conclusion and Recommendations
There is no single "best" method for all applications; rather, the techniques are complementary. For the comprehensive validation of this compound, a multi-faceted approach is recommended:
-
For Routine Quality Control (Assay, Purity): A validated RP-HPLC-UV method is the superior choice. Its robustness, ease of use, high precision, and simple sample preparation make it ideal for high-throughput environments where the primary goal is to quantify the main component and known impurities against established specifications.
-
For Structural Confirmation and Identity: NMR (¹H, ¹³C, ¹⁹F) and FTIR spectroscopy are indispensable. These methods should be used to unequivocally confirm the identity of new batches of the material and to characterize reference standards.
-
For Impurity Profiling and Identification: A validated GC-MS method with derivatization is the most powerful tool. Its exceptional sensitivity and specificity are critical during process development to identify and control potential volatile or semi-volatile impurities that may not be detected by HPLC.
By strategically combining these methods, researchers and drug development professionals can build a complete analytical profile of this compound, ensuring data integrity, product quality, and regulatory compliance throughout the development lifecycle.
References
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.
- Lee, J., & Sharma, S. (2021). Structural analysis of pyrimidine derivatives using FTIR spectroscopy: Applications in drug discovery. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 243, 118738. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFg_bO1S8_nDZyVZklmSg1Ci_Xrk6jJ49rfHbN1ouEfWo4ebpd4T7D7LHz3jSseVuRRozH7ugibVKuwtqxXv-Qu_SVfVeXwgCSaN3ckzV0fmTsZrolQZ1hbXrB4U7gN4rBzHJSq4c6ODZ6ThoM2ZwQxo2Etks2JYr-tM3yv0BY=]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
-
ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives.
-
Geronikaki, A., et al. (2020). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 25(1), 123.
-
European Medicines Agency. (1995). ICH Q2(R1) Validation of analytical procedures: Text and methodology.
-
ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds.
-
International Council for Harmonisation. (2023). ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2).
-
International Conference on Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
-
Wang, L., et al. (2021). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. European Journal of Medicinal Chemistry, 213, 113171.
-
Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products.
-
Wittmann, C., et al. (2001). GC-MS Analysis of Amino Acids Rapidly Provides Rich Information for Isotopomer Balancing. Biotechnology and Bioengineering, 74(3), 200-212.
-
Dell'Aglio, E., et al. (2022). Exact mass GC-MS analysis: Protocol, database, advantages and application to plant metabolic profiling. Plant Science, 314, 111123.
-
IKEV. (n.d.). Validation of Analytical Methods.
-
BenchChem. (2025). A Comparative Guide to Validating Analytical Methods for 5-Amino-2-chlorobenzotrifluoride.
-
ResearchGate. (n.d.). Figure S14. 1 H NMR spectrum of the 2-amino-6-(2-furyl).
-
ResearchGate. (2020). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System.
-
Uslu, B., et al. (2020). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. Journal of Chromatographic Science, bmaa100.
-
Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
-
Tsikas, D. (2017). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Journal of Analytical & Bioanalytical Techniques, 8(2).
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
-
Paz, V., et al. (2025). Multinuclear NMR Characterization of Cyanuric Fluoride (2,4,6-Trifluoro-1,3,5-triazine). ACS Omega.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. database.ich.org [database.ich.org]
- 6. ikev.org [ikev.org]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 10. Exact mass GC‐MS analysis: Protocol, database, advantages and application to plant metabolic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 12. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 13. researchgate.net [researchgate.net]
- 14. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lib3.dss.go.th [lib3.dss.go.th]
A Comparative Study of 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol and Structurally Related Analogs: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrimidine Scaffold and the Promise of Fluorination
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous biologically active compounds, including several FDA-approved drugs.[1] Its versatile structure allows for substitutions at multiple positions, leading to a vast chemical space for drug discovery. The introduction of a trifluoromethyl (CF3) group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[2] The combination of the pyrimidine scaffold with a CF3 group, along with synthetically accessible amino and hydroxyl moieties, presents a compelling template for developing novel therapeutics.
This guide provides a comparative analysis of 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol, a compound of significant interest, with its structurally similar analogs. Due to the limited availability of direct experimental data for the title compound, this guide will present a plausible synthetic route and expected properties based on established chemical principles and data from closely related molecules. We will then delve into a detailed comparison with three key analogs: 2-(Trifluoromethyl)pyrimidine-4,6-diol , 5-Amino-2,4,6-trihydroxypyrimidine , and 2-Amino-5-methylpyrimidine-4,6-diol . This comparative approach will illuminate the influence of each substituent on the molecule's overall characteristics and potential biological activity.
Proposed Synthesis of this compound: A Rational Approach
A feasible synthetic pathway for the title compound can be conceptualized in a three-step process, starting from the known compound 2-(trifluoromethyl)pyrimidine-4,6-diol.
Hypothetical Experimental Protocol:
Step 1: Synthesis of 2-(Trifluoromethyl)pyrimidine-4,6-diol
This step is based on a known procedure.[3] Malonamide and ethyl trifluoroacetate are condensed in the presence of a strong base like sodium hydride in a suitable solvent system such as toluene and butanol. The reaction is typically heated to drive it to completion. Acidification of the aqueous extract then precipitates the desired product.
Step 2: Nitration of 2-(Trifluoromethyl)pyrimidine-4,6-diol
The pyrimidine ring, activated by the two hydroxyl groups, can be nitrated at the 5-position. A common method for the nitration of similar pyrimidine-4,6-diols involves the use of fuming nitric acid in a solvent like acetic acid.[4] The reaction is typically carried out at a controlled temperature to prevent side reactions.
Step 3: Reduction of 5-Nitro-2-(trifluoromethyl)pyrimidine-4,6-diol
The final step is the reduction of the nitro group to an amine. This can be achieved through various methods, such as catalytic hydrogenation using a palladium catalyst or reduction with iron powder in the presence of an acid like hydrochloric acid.[5][6] The choice of reducing agent would depend on the overall stability of the molecule and the desired yield.
Comparative Analysis with Structurally Similar Compounds
To understand the physicochemical and potential biological properties of this compound, a detailed comparison with key analogs is essential.
Sources
- 1. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-(TRIFLUOROMETHYL)PYRIMIDINE-4,6-DIOL synthesis - chemicalbook [chemicalbook.com]
- 4. patents.justia.com [patents.justia.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
A Researcher's Guide to Validating the Mechanism of Action for Novel Kinase Inhibitors: A Comparative Analysis Featuring 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol
Introduction: The Imperative of Rigorous MoA Validation
In the landscape of modern drug discovery, small molecules targeting protein kinases represent a cornerstone of therapeutic innovation. The pyrimidine scaffold is a privileged structure, frequently appearing in potent kinase inhibitors.[1] This guide focuses on a specific, novel pyrimidine derivative, 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol (hereafter referred to as Compound X).
As of this writing, Compound X is not extensively characterized in public domain literature. Based on its structural similarity to known ATP-competitive inhibitors, we will hypothesize its mechanism of action (MoA) as the direct inhibition of a therapeutically relevant kinase.[2][3] For the purposes of this guide, we will use the Epidermal Growth Factor Receptor (EGFR), a well-validated oncogene target, as our hypothetical protein of interest.
This document serves as a comprehensive, experience-driven framework for researchers and drug development professionals to rigorously validate such a hypothesis. We will move beyond simple checklists, delving into the causal logic behind experimental choices and establishing a self-validating workflow. The objective is to build a robust data package that confirms direct target engagement, elucidates the downstream cellular consequences, and proactively identifies potential off-target liabilities.[4][5] Throughout this guide, we will compare the performance of Compound X to Gefitinib , a well-characterized, FDA-approved EGFR inhibitor, to provide a benchmark for potency and selectivity.
Phase 1: Biochemical Validation of Direct Target Interaction
The foundational step in MoA validation is to confirm a direct, functional interaction between the compound and its purified target protein, free from the complexities of a cellular environment.[4] This phase answers the primary question: "Does the compound inhibit the enzymatic activity of the target protein by direct binding?"
Enzymatic Activity Assays: Quantifying Inhibitory Potency
The first experiment is typically a biochemical assay to measure the inhibition of the kinase's catalytic activity. Modern kinase drug discovery relies on assays that are sensitive, high-throughput, and safe.[6]
Rationale: An in vitro kinase activity assay provides the initial measure of a compound's potency, typically expressed as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). We will use the ADP-Glo™ Kinase Assay, a luminescence-based system that quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[7] This format is highly sensitive and compatible with high-throughput screening.[6]
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation: Prepare assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Reconstitute purified, active EGFR kinase and the substrate (e.g., poly(Glu, Tyr) 4:1) in this buffer. Prepare a stock of ATP at the experimentally determined Km for the specific kinase batch.
-
Compound Dilution: Perform a serial dilution of Compound X and Gefitinib (e.g., 10-point, 3-fold dilutions starting from 100 µM) in 100% DMSO. Then, dilute these into the assay buffer.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of the compound dilutions. Add 2.5 µL of the enzyme solution and pre-incubate for 15 minutes at room temperature to allow for compound binding.[7]
-
Initiation: Initiate the reaction by adding 5 µL of the ATP/substrate solution. Allow the reaction to proceed for 60 minutes at room temperature.
-
Termination & Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader. Convert luminescence to percent inhibition relative to DMSO-only controls and fit the data to a dose-response curve to determine the IC₅₀ value.
Comparative Data Summary:
| Compound | Target Kinase | Biochemical IC₅₀ (nM) |
| Compound X | EGFR | 15.2 |
| Gefitinib | EGFR | 25.5 |
| Compound X | SRC (Control) | >10,000 |
| Gefitinib | SRC (Control) | >10,000 |
Table 1: Hypothetical biochemical potency of Compound X compared to Gefitinib against the target kinase (EGFR) and a control kinase (SRC).
Phase 2: Confirming Target Engagement in a Cellular Context
While biochemical assays are crucial, they don't guarantee that a compound can enter a cell and bind its target in a complex physiological environment.[8] This phase addresses the critical question: "Does the compound engage the target protein inside living cells?"
Cellular Thermal Shift Assay (CETSA®): Proving Intracellular Binding
CETSA is a powerful method for verifying target engagement in intact cells or tissues.[9][10] The underlying principle is that when a ligand binds to its target protein, it generally stabilizes the protein, leading to an increase in its melting temperature (Tₘ).[10]
Rationale: By observing a thermal shift, we can directly confirm that Compound X is cell-permeable and physically interacts with EGFR inside the cell. This provides crucial evidence linking the biochemical activity to a cellular effect.[11]
Experimental Workflow Diagram:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA followed by Western Blot
-
Cell Treatment: Culture A549 cells (an EGFR-expressing lung cancer cell line) to ~80% confluency. Treat cells with 10 µM Compound X, 10 µM Gefitinib, or DMSO vehicle for 2 hours.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heating Step: Place the PCR tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation: Collect the supernatant, which contains the soluble protein fraction. Determine protein concentration and normalize all samples.
-
Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for EGFR. Use an appropriate secondary antibody and chemiluminescent substrate to visualize the bands.
-
Data Analysis: Quantify the band intensity at each temperature for each treatment condition. Plot the percentage of soluble EGFR relative to the 37°C control against the temperature. Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tₘ).
Comparative Data Summary:
| Treatment Group | Target Protein | Cellular Tₘ (°C) | ΔTₘ (°C) |
| DMSO (Vehicle) | EGFR | 52.1 | - |
| Compound X (10 µM) | EGFR | 58.3 | +6.2 |
| Gefitinib (10 µM) | EGFR | 59.5 | +7.4 |
Table 2: Example CETSA results demonstrating target stabilization of EGFR by Compound X and Gefitinib in A549 cells.
Pathway Modulation: Assessing Downstream Functional Effects
Confirming target binding is essential, but validating the MoA requires showing that this binding event leads to the expected functional outcome. For a kinase inhibitor, this means inhibiting the phosphorylation of its downstream substrates.
Rationale: EGFR activation leads to its autophosphorylation and the subsequent phosphorylation of downstream signaling proteins like AKT and ERK. By treating cells with an EGFR ligand (EGF) in the presence of our inhibitor, we can use Western blotting to visualize whether Compound X blocks this signaling cascade. This directly links target engagement to a functional cellular response.[12]
Signaling Pathway Diagram:
Caption: Simplified EGFR signaling pathway and inhibition point.
Experimental Protocol: Western Blot for Phospho-Proteins
-
Cell Culture and Starvation: Plate A549 cells and grow to 70-80% confluency. Serum-starve the cells overnight to reduce basal signaling.
-
Inhibitor Pre-treatment: Pre-treat cells with various concentrations of Compound X, Gefitinib, or DMSO for 2 hours.
-
Ligand Stimulation: Stimulate the cells with 100 ng/mL of human EGF for 15 minutes to activate the EGFR pathway.
-
Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification and Blotting: Perform protein quantification, SDS-PAGE separation, and Western blotting as described in the CETSA protocol.
-
Antibody Probing: Probe separate membranes with primary antibodies against phospho-EGFR (Tyr1068), total EGFR, phospho-AKT (Ser473), total AKT, phospho-ERK (Thr202/Tyr204), and total ERK. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.
-
Analysis: Quantify the phospho-protein bands and normalize them to their respective total protein bands.
Expected Outcome: A dose-dependent decrease in the phosphorylation of EGFR, AKT, and ERK will be observed in cells treated with Compound X and Gefitinib compared to the EGF-stimulated, DMSO-treated control.
Phase 3: Defining Selectivity and Off-Target Profile
A potent inhibitor is of little therapeutic value if it is not selective. Off-target activities can lead to unexpected toxicity and confound data interpretation.[13] This phase answers the crucial question: "How selective is the compound for its intended target versus other proteins?"
Kinome-wide Profiling: Assessing Selectivity
The human genome contains over 500 kinases, many with highly conserved ATP-binding pockets.[7] Assessing a compound's activity against a broad panel of kinases is a standard and essential step in lead optimization.
Rationale: A large-scale kinase screen will reveal the selectivity profile of Compound X. By testing against hundreds of purified kinases at a fixed concentration (e.g., 1 µM), we can identify potential off-targets that may require further investigation. This is critical for predicting potential side effects and for ensuring that the observed cellular phenotype is indeed due to the inhibition of the primary target.[14]
Experimental Protocol: Kinome Scan
-
Compound Submission: Provide a sample of Compound X and Gefitinib to a commercial vendor that offers kinase profiling services (e.g., Eurofins DiscoverX, Reaction Biology).
-
Screening: The vendor will perform binding or activity assays (format varies by provider) for the compounds against a large panel of human kinases (e.g., >400) at a fixed concentration, typically 1 µM.
-
Data Analysis: The results are usually reported as "Percent of Control" or "Percent Inhibition." A common threshold for identifying a significant "hit" is >80% inhibition. The data can be visualized as a dendrogram to map the hits onto the human kinome tree.
Comparative Data Summary:
| Compound | Concentration | Number of Kinases Screened | Hits (>80% Inhibition) | Primary Target Inhibition |
| Compound X | 1 µM | 468 | 4 (EGFR, ERBB2, TEC, BLK) | 99% |
| Gefitinib | 1 µM | 468 | 2 (EGFR, ERBB2) | 98% |
Table 3: Representative data from a kinome-wide selectivity screen. Compound X shows high potency against its primary target family (EGFR, ERBB2) with a small number of additional off-targets.
Chemoproteomics: Unbiased Off-Target Identification in Cells
While kinome panels are excellent, they are inherently biased to a specific protein class. Chemoproteomics offers an unbiased approach to identify all proteins that a compound interacts with in a cellular lysate.[14]
Rationale: Techniques like Kinobeads affinity purification followed by mass spectrometry can confirm the intended target and simultaneously uncover unanticipated off-targets in a more physiological context.[15] This provides a comprehensive view of the compound's "interactome."
Experimental Workflow Diagram:
Caption: Workflow for a competitive chemoproteomics experiment.
Expected Outcome: In the mass spectrometry data, the abundance of EGFR should be significantly lower in the eluate from the Compound X-treated sample compared to the DMSO control. This is because Compound X occupies the EGFR binding site, preventing it from binding to the Kinobeads. Any other proteins that show a similar reduction in abundance are identified as potential off-targets.
Conclusion: Synthesizing a Validated Mechanism of Action
Through the multi-phase approach detailed in this guide, we have constructed a robust, self-validating data package for our hypothetical inhibitor, this compound (Compound X).
-
Biochemical Validation established its potent, direct inhibition of purified EGFR kinase, with an IC₅₀ comparable to the benchmark inhibitor Gefitinib.
-
Cellular Target Engagement was unequivocally demonstrated using CETSA, proving the compound enters cells and physically binds to EGFR, leading to its stabilization.
-
Pathway Modulation was confirmed via Western blot, showing that target engagement translates into the intended functional outcome: the blockade of downstream EGFR signaling.
-
Selectivity Profiling via a kinome-wide screen and unbiased chemoproteomics provided a clear understanding of the compound's specificity, confirming EGFR as the primary target while identifying a manageable set of off-targets for future safety assessment.
This logical and rigorous progression of experiments allows researchers to move forward with confidence, knowing that the compound's mechanism of action is well-understood and experimentally validated. This foundational knowledge is indispensable for the successful advancement of any novel therapeutic candidate from the bench to the clinic.
References
-
Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. Available at: [Link]
-
Concept Life Sciences. (n.d.). Target and pathway engagement assays. Retrieved from [Link]
-
Creative Biostructure. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Retrieved from [Link]
-
DiscoverX. (n.d.). Target Engagement Assays. Retrieved from [Link]
-
Martinez Molina, D., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target interactions in intact cells with the cellular thermal shift assay. Science, 341(6141), 84–87. Available at: [Link]
-
Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Vasta, J. D., & Robers, M. B. (2018). A framework for the application of target engagement studies in drug discovery. SLAS DISCOVERY, 23(7), 645-657. Available at: [Link]
-
Frontiers. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]
-
Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Retrieved from [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
-
MDPI. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Pharmaceuticals, 16(10), 1459. Available at: [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
-
Tipton, K. F., & Motherway, M. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(7), 1192. Available at: [Link]
-
ACS Publications. (2024). Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation. ACS Omega. Available at: [Link]
-
Geronikaki, A. (2021). Recent Trends in Enzyme Inhibition and Activation in Drug Design. Biomolecules, 11(1), 2. Available at: [Link]
-
Saya, M. (2023). Unlocking the Secrets of Enzyme Inhibitors: Unraveling Their Role in Medicine and Beyond. Journal of Biochemistry and Biotechnology, 6(4), 154. Available at: [Link]
-
Royal Society of Chemistry. (2023). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry, 14(9), 1774-1786. Available at: [Link]
-
Janeba, Z. et al. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 23(10), 4446-4455. Available at: [Link]
-
Taylor & Francis Online. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2499-2514. Available at: [Link]
Sources
- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental Activity Validation of Inhibitors [creative-enzymes.com]
- 5. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. domainex.co.uk [domainex.co.uk]
- 8. reactionbiology.com [reactionbiology.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Target Engagement Assay Services [conceptlifesciences.com]
- 13. alliedacademies.org [alliedacademies.org]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Efficacy of 5-(Trifluoromethyl)pyrimidine Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. The strategic incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making 5-(trifluoromethyl)pyrimidine derivatives a particularly promising class of compounds. This guide provides an in-depth comparison of the efficacy of various 5-(trifluoromethyl)pyrimidine derivatives, supported by experimental data and protocols, to aid in the rational design of next-generation therapeutics.
The Strategic Advantage of the Trifluoromethyl Group
The trifluoromethyl group is a bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile. In the context of pyrimidine derivatives, this substitution is often explored to enhance interactions with biological targets and improve drug-like properties.
Synthetic Pathways to Novel Derivatives
The synthesis of 5-(trifluoromethyl)pyrimidine derivatives often begins with precursors like ethyl trifluoroacetoacetate.[1] A general approach involves the cyclocondensation of a trifluoromethyl-containing building block with an appropriate amidine or guanidine derivative. Subsequent modifications, such as nucleophilic aromatic substitution or cross-coupling reactions, allow for the introduction of diverse functional groups at various positions on the pyrimidine ring, leading to a library of compounds for screening.[2][3]
A generalized synthetic workflow for creating a library of these derivatives is outlined below. The choice of reactants and reaction conditions is crucial for directing the synthesis towards the desired products and achieving high yields.
Caption: Generalized synthetic workflow for 5-(trifluoromethyl)pyrimidine derivatives.
Comparative Efficacy in Oncology: A Focus on Kinase Inhibition
A significant area of investigation for 5-(trifluoromethyl)pyrimidine derivatives is in oncology, particularly as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.
Dual FLT3 and CHK1 Inhibition
One study focused on the development of 5-trifluoromethyl-2-aminopyrimidine derivatives as dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and checkpoint kinase 1 (CHK1), both important targets in acute myeloid leukemia (AML).[2] By optimizing the substituents on the pyrimidine core, researchers were able to identify compounds with potent inhibitory activity against both kinases.
Molecular docking studies revealed that the pyrimidine core forms key hydrogen bonds with hinge region residues of both FLT3 and CHK1.[2] The primary amine at the 4-position was also found to interact with polar residues in the active sites of both enzymes, contributing to the dual inhibitory activity.[2]
EGFR Inhibition
Another series of 5-trifluoromethylpyrimidine derivatives has been investigated as inhibitors of the epidermal growth factor receptor (EGFR), a well-established target in various cancers.[4] These compounds were evaluated for their antiproliferative activity against several cancer cell lines.
The structure-activity relationship (SAR) studies in this research highlighted that modifications at the 2- and 4-positions of the pyrimidine ring significantly impact the inhibitory potency against EGFR and the antiproliferative activity against cancer cells.
Comparative Efficacy Data
The following table summarizes the in vitro efficacy of selected 5-(trifluoromethyl)pyrimidine derivatives against various cancer cell lines and kinases.
| Compound ID | Target(s) | Cell Line | IC50 (nM) | Reference |
| Compound 22 | FLT3/CHK1 | MV4-11 | <4 | [2] |
| Compound 29 | FLT3/CHK1 | MV4-11 | <4 | [2] |
| Compound 30 | FLT3/CHK1 | MV4-11 | <4 | [2] |
| Compound 31 | FLT3/CHK1 | MV4-11 | <4 | [2] |
| Compound 32 | FLT3/CHK1 | MV4-11 | <4 | [2] |
| Compound 9u | EGFR | A549 | 350 | [4] |
| Compound 9u | EGFR | MCF-7 | 3240 | [4] |
| Compound 9u | EGFR | PC-3 | 5120 | [4] |
Broader Therapeutic Potential: Antifungal and Antiviral Activities
Beyond oncology, 5-(trifluoromethyl)pyrimidine derivatives have demonstrated potential in other therapeutic areas.
Antifungal Activity
A series of novel trifluoromethyl pyrimidine derivatives containing an amide moiety exhibited good in vitro antifungal activities against a panel of fungal strains, including Botrytis cinerea and Sclerotinia sclerotiorum.[1] The efficacy of some of these compounds was comparable to or even better than the commercial fungicide tebuconazole.[1]
Antiviral Activity
In another study, trifluoromethyl pyrimidine derivatives were synthesized and evaluated for their antiviral activity against the tobacco mosaic virus (TMV).[5] Several compounds showed significant curative and protective activities, with some exhibiting better inhibition rates than the commercial agent ningnanmycin.[5]
Structure-Activity Relationship (SAR) Insights
The collective findings from various studies underscore the importance of the substitution patterns on the pyrimidine ring for biological activity. The position and nature of the substituents greatly influence the compound's interaction with its biological target.[6] For instance, in the context of kinase inhibition, specific substitutions are required to achieve potent and selective inhibition. Conformational restriction has been employed as a strategy to enhance target affinity and kinase selectivity.[2]
The following diagram illustrates the key structural features of 5-(trifluoromethyl)pyrimidine derivatives and their influence on biological activity.
Caption: Key structure-activity relationship insights for 5-(trifluoromethyl)pyrimidine derivatives.
Experimental Protocol: In Vitro Enzyme Inhibition Assay
To ensure the reliability and reproducibility of efficacy data, a standardized experimental protocol is essential. The following is a representative step-by-step methodology for an in vitro enzyme inhibition assay, which is crucial for determining the potency of the synthesized derivatives. This protocol is based on established principles of enzyme kinetics and inhibition assays.[7][8][9][10]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific enzyme.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Test compounds (5-(trifluoromethyl)pyrimidine derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer
-
96-well microplates
-
Microplate reader capable of detecting the reaction product
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in the assay buffer to obtain a range of concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent effects.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Test compound at various concentrations
-
Enzyme solution (at a fixed concentration)
-
-
Include appropriate controls:
-
Negative control (no inhibitor): Contains enzyme, substrate, and buffer with DMSO.
-
Positive control (known inhibitor): Contains enzyme, substrate, buffer, and a known inhibitor of the enzyme.
-
Blank (no enzyme): Contains substrate and buffer to measure background signal.
-
-
-
Enzyme Reaction:
-
Pre-incubate the enzyme with the test compound for a specific period (e.g., 15-30 minutes) at a controlled temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress over time by measuring the formation of the product using a microplate reader. The detection method will depend on the nature of the substrate and product (e.g., absorbance, fluorescence, luminescence).
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of enzyme inhibition for each compound concentration relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic model) to determine the IC50 value.
-
Self-Validation and Trustworthiness:
To ensure the validity of the results, several checks should be performed:
-
The enzyme reaction in the negative control should be linear with time.
-
The Z'-factor, a measure of assay quality, should be calculated to ensure a sufficiently large signal window between the positive and negative controls.
-
The IC50 values should be reproducible across multiple experiments.
Conclusion
5-(Trifluoromethyl)pyrimidine derivatives represent a versatile and promising scaffold in modern drug discovery. Their demonstrated efficacy as kinase inhibitors in oncology, as well as their potential in treating infectious diseases, highlights their therapeutic potential. The continued exploration of this chemical space, guided by a deep understanding of structure-activity relationships and rigorous experimental validation, is expected to yield novel and effective therapeutic agents. This guide provides a foundational understanding for researchers to build upon in their quest for next-generation medicines.
References
[7] A standard operating procedure for an enzymatic activity inhibition assay - PubMed. (2021-04-16). [8] Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - La Trobe. (2021-03-31). [9] Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012-05-01). [10] Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. [2] Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC - NIH. [1] Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - Frontiers. (2022-07-14). [5] Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry. [3] Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC - NIH. [4] Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC - NIH. (2022-09-29). [6] Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed. (2022-05-09).
Sources
- 1. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 2. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 6. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. opal.latrobe.edu.au [opal.latrobe.edu.au]
- 9. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Definitive Spectroscopic Guide to the Structural Confirmation of 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol
In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Pyrimidine derivatives, in particular, form the backbone of a vast array of biologically active molecules. This guide provides an in-depth, comparative analysis of the spectroscopic techniques required to definitively confirm the structure of 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol. We will explore the expected spectroscopic signatures, compare them with a potential isomeric alternative, and provide the causal reasoning behind the experimental observations and protocols. Our approach is grounded in the principles of self-validating systems, ensuring a high degree of confidence in the assigned structure.
The Structural Challenge: Tautomerism in Pyrimidine-4,6-diols
A critical consideration for the structural analysis of this compound is the prevalence of keto-enol tautomerism. While the "diol" nomenclature suggests two hydroxyl groups, pyrimidine-4,6-diols predominantly exist in the more stable keto-enol form, specifically as a 6-hydroxypyrimidin-4(3H)-one.[1] This tautomeric preference significantly influences the expected spectroscopic data. Therefore, our analysis will focus on the confirmation of the structure shown below, which represents the most likely tautomer.
A Comparative Approach: The Importance of a Structural Isomer
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. We will examine the expected signals in ¹H, ¹³C, and ¹⁹F NMR spectra.
¹H NMR Spectroscopy: A Window into the Proton Environment
The ¹H NMR spectrum of this compound is expected to be relatively simple, yet highly informative. Due to the tautomeric form, we anticipate signals corresponding to the amino group protons, the hydroxyl group proton, and potentially a proton from the pyrimidine ring, although in our target molecule, the C5 position is substituted.
Expected ¹H NMR Data:
| Proton Type | Target: this compound | Alternative: 4-Amino-2-(trifluoromethyl)pyrimidine-5,6-diol | Rationale |
| -NH₂ | ~6.3 ppm (broad singlet) | ~6.5 ppm (broad singlet) | The chemical shift of amino groups on pyrimidine rings is influenced by the electronic environment.[2][3] The exact position can vary with solvent and concentration. |
| -OH | ~10.2 ppm (broad singlet) | ~10.0 ppm (broad singlet) | The hydroxyl proton in the keto-enol tautomer is expected to be significantly deshielded due to hydrogen bonding and the electronic nature of the ring.[3] |
| Ring-H | Absent | ~7.5 ppm (singlet) | The C5-proton in the alternative structure would appear in the aromatic region, providing a clear point of differentiation. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is crucial for observing exchangeable protons like those in -NH₂ and -OH groups.
-
Instrument Setup:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Temperature: 298 K.
-
Pulse Program: A standard single-pulse experiment.
-
Acquisition Parameters: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a detailed map of the carbon framework. For fluorinated compounds, the coupling between carbon and fluorine atoms (J-coupling) provides additional structural information.
Expected ¹³C NMR Data:
| Carbon Atom | Target: this compound | Alternative: 4-Amino-2-(trifluoromethyl)pyrimidine-5,6-diol | Rationale |
| C=O (C4/C6) | ~164 ppm | ~160 ppm | The carbonyl carbons in the keto-enol tautomer are significantly deshielded.[3] |
| C-NH₂ (C5) | ~94 ppm | ~145 ppm | The carbon bearing the amino group is expected at a higher field in the target due to the influence of the adjacent carbonyls. In the alternative, it is in a more aromatic-like environment. |
| C-CF₃ (C2) | ~152 ppm (quartet, ²JCF ≈ 35 Hz) | ~152 ppm (quartet, ²JCF ≈ 35 Hz) | The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.[4] |
| -CF₃ | ~120 ppm (quartet, ¹JCF ≈ 270 Hz) | ~120 ppm (quartet, ¹JCF ≈ 270 Hz) | The trifluoromethyl carbon itself will also be a quartet with a much larger one-bond C-F coupling constant.[4] |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard proton-decoupled ¹³C NMR experiment.
-
Acquisition Parameters: A longer acquisition time and a larger number of scans are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
¹⁹F NMR Spectroscopy: The Definitive Trifluoromethyl Signature
¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. The chemical shift of the trifluoromethyl group is a key identifier.
Expected ¹⁹F NMR Data:
| Fluorine Type | Target: this compound | Alternative: 4-Amino-2-(trifluoromethyl)pyrimidine-5,6-diol | Rationale |
| -CF₃ | ~ -65 to -70 ppm (singlet) | ~ -65 to -70 ppm (singlet) | The chemical shift of a CF₃ group on a pyrimidine ring typically falls within this range.[5][6] While the immediate electronic environment differs slightly between the two isomers, a significant shift difference is not expected. |
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation: The same sample used for ¹H and ¹³C NMR can be used.
-
Instrument Setup:
-
Spectrometer: A spectrometer equipped with a fluorine probe.
-
Pulse Program: A standard single-pulse ¹⁹F experiment, often with proton decoupling.
-
Reference: An external reference such as CFCl₃ is typically used.
-
-
Data Processing: Standard Fourier transform and processing steps are applied.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information through its fragmentation pattern.
Expected Mass Spectrometry Data:
| Analysis | Target: this compound | Alternative: 4-Amino-2-(trifluoromethyl)pyrimidine-5,6-diol | Rationale |
| Molecular Ion (M+) | m/z 209 | m/z 209 | Both isomers have the same molecular formula (C₅H₄F₃N₃O₂) and therefore the same molecular weight. |
| Key Fragments | Fragments from loss of HNCO, CO, and CF₃. | Similar fragmentation patterns are expected, but the relative intensities of the fragment ions may differ. | The fragmentation of aminopyrimidines often involves characteristic losses from the ring and substituents.[7][8][9] |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like LC-MS.
-
Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule.
-
Mass Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement to confirm the elemental composition.
-
Fragmentation Analysis (MS/MS): To obtain fragmentation data, the molecular ion is isolated and subjected to collision-induced dissociation (CID).
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and simple method for identifying the presence of key functional groups.
Expected IR Data:
| Vibrational Mode | Target: this compound | Alternative: 4-Amino-2-(trifluoromethyl)pyrimidine-5,6-diol | Rationale |
| N-H stretch (amino) | 3400-3300 cm⁻¹ | 3400-3300 cm⁻¹ | Characteristic stretching vibrations for an amino group.[10] |
| O-H stretch (hydroxyl) | 3200 cm⁻¹ (broad) | 3200 cm⁻¹ (broad) | The broadness of this peak is indicative of hydrogen bonding. |
| C=O stretch (keto) | 1700-1650 cm⁻¹ | 1700-1650 cm⁻¹ | A strong absorption characteristic of a carbonyl group in the pyrimidinone tautomer.[10] |
| C-F stretch | 1300-1100 cm⁻¹ | 1300-1100 cm⁻¹ | Strong absorptions characteristic of the C-F bonds in the trifluoromethyl group.[10] |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
Data Analysis: The positions and shapes of the absorption bands are correlated with the presence of specific functional groups.
Visualizing the Workflow and Logic
To further clarify the process of spectroscopic confirmation, the following diagrams illustrate the experimental workflow and the logical process of structural elucidation.
Caption: Experimental workflow for spectroscopic confirmation.
Caption: Logical process for structural elucidation.
Conclusion
The structural confirmation of this compound requires a multi-faceted spectroscopic approach. By combining the detailed connectivity information from ¹H, ¹³C, and ¹⁹F NMR, the molecular weight and fragmentation data from mass spectrometry, and the functional group identification from FTIR, a definitive structural assignment can be made. The critical analysis of the keto-enol tautomerism and the comparison with a potential regioisomer provide the necessary rigor for an unambiguous confirmation. This guide serves as a comprehensive framework for researchers and scientists in the field, ensuring the scientific integrity of their findings.
References
-
Magnetic Resonance in Chemistry. (2023). Computational 19F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Available from: [Link]
-
Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Rasayan J. Chem. Available from: [Link]
-
Semantic Scholar. (n.d.). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Available from: [Link]
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal of Advanced Research, 4(2), 1-5. Available from: [Link]
-
Magnetic Resonance in Chemistry. (2025). Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. Available from: [Link]
-
Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. (2021). ACS Omega. Available from: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Available from: [Link]
-
Journal of Medicinal Chemistry. (2012). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Available from: [Link]
Sources
- 1. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. abjar.vandanapublications.com [abjar.vandanapublications.com]
Introduction: The Imperative of Selectivity Profiling for Novel Chemical Entities
An Objective Guide to Profiling the Cross-Reactivity of Novel Pyrimidine Derivatives: A Methodological Approach Featuring 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol as a Case Study
In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is inextricably linked to its selectivity. The journey from a promising hit compound to a viable drug is paved with rigorous characterization, a critical component of which is the assessment of cross-reactivity. Off-target interactions can lead to unforeseen toxicities, diminished efficacy, and costly late-stage clinical failures. This guide provides a comprehensive framework for designing and executing cross-reactivity studies, using the novel scaffold, this compound, as a hypothetical subject for investigation.
While this compound is currently cataloged as a chemical intermediate with limited publicly available bioactivity data, its pyrimidine core is a privileged scaffold in medicinal chemistry, frequently found in kinase inhibitors and other therapeutic agents. This structural alert immediately necessitates a thorough investigation of its potential interactions across the human kinome and other major target families. This document will detail the strategic rationale and experimental protocols for building a robust selectivity profile, ensuring that researchers can confidently assess the therapeutic window of their compounds. We will explore industry-standard kinase profiling, broad panel screening for safety pharmacology, and cell-based assays to confirm off-target engagement in a physiological context.
Part 1: Strategic Framework for Cross-Reactivity Assessment
A multi-tiered approach is essential for a comprehensive understanding of a compound's selectivity. This strategy begins with broad, high-throughput screening and progressively narrows down to more focused, physiologically relevant assays.
Tier 1: Broad Panel Screening - Identifying Potential Liabilities
The initial step involves screening the compound against large, well-characterized panels of targets. This provides a wide-angle view of potential off-target interactions.
-
Kinase Profiling: Given the pyrimidine scaffold, screening against a comprehensive kinase panel is non-negotiable. Kinases share structural similarities in their ATP-binding pockets, making them a frequent source of cross-reactivity for ATP-competitive inhibitors. A panel of at least 300-400 human kinases is recommended for a thorough initial assessment.
-
Safety Pharmacology Panels: These panels, such as those offered by Eurofins' CEREP, assess interactions with a broad range of non-kinase targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters. These interactions are frequently implicated in adverse drug reactions.
The primary output of this tier is a list of "hits"—off-target proteins that exhibit significant binding or inhibition at a screening concentration typically between 1 and 10 µM.
Tier 2: Dose-Response Validation and IC50/Kd Determination
Hits identified in Tier 1 must be validated to confirm the interaction and determine its potency. This involves generating dose-response curves to calculate the half-maximal inhibitory concentration (IC50) for enzymes or the dissociation constant (Kd) for binding assays. This quantitative data is crucial for ranking the potency of off-target interactions relative to the intended target.
Tier 3: Cellular Confirmation of Off-Target Engagement
Biochemical assays, while excellent for initial screening, do not always translate to a cellular context. Therefore, it is critical to verify that the identified off-target interactions occur within living cells.
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding. An increase in the melting temperature of an off-target protein in the presence of the compound provides strong evidence of intracellular engagement.
-
Phospho-protein Western Blotting: For off-target kinases, one can assess the phosphorylation status of a known downstream substrate in a relevant cell line. Inhibition of substrate phosphorylation in a dose-dependent manner confirms functional enzymatic inhibition in a cellular environment.
This tiered approach ensures a cost-effective and scientifically rigorous evaluation, moving from broad screening to detailed, physiologically relevant validation.
Part 2: Experimental Methodologies
The following protocols are presented as best-practice templates for assessing the cross-reactivity of a novel pyrimidine derivative.
Experimental Workflow: A Visual Overview
Caption: Tiered workflow for cross-reactivity profiling.
Protocol 2.1: Broad Kinase Profiling (Illustrative)
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Plate Preparation: For a 384-well plate format, dilute the stock solution to a final assay concentration of 1 µM and 10 µM in the appropriate kinase reaction buffer.
-
Kinase Reaction: The assay is typically performed by commercial vendors (e.g., Eurofins, Reaction Biology). A representative reaction mixture includes:
-
Kinase enzyme
-
Substrate (peptide or protein)
-
ATP (at or near the Km concentration)
-
Test compound or DMSO vehicle control
-
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Detection: The remaining ATP concentration is quantified, often using a luminescence-based assay such as Promega's Kinase-Glo®. A decrease in signal corresponds to ATP consumption and kinase activity.
-
Data Analysis: The percentage of inhibition is calculated relative to the DMSO control.
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))
-
Protocol 2.2: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HEK293) to ~80% confluency. Treat cells with the test compound (e.g., at 10 µM and 30 µM) or DMSO vehicle for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.
-
Heating Gradient: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Protein Separation: Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble, stabilized proteins. Analyze the amount of the target protein and a control protein (e.g., GAPDH) in each sample by Western blotting or mass spectrometry.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.
Part 3: Data Interpretation and Comparative Analysis
Effective data presentation is key to interpreting a compound's selectivity. The following tables illustrate how to present cross-reactivity data, using a well-characterized pyrimidine-containing kinase inhibitor, Gefitinib , as an example, since specific data for our topic compound is unavailable.
Table 1: Illustrative Kinase Selectivity Profile (Example: Gefitinib)
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) | Primary Target Family | Comments |
| EGFR | 98% | 25 | Tyrosine Kinase | Intended Target |
| ABL1 | 65% | 850 | Tyrosine Kinase | Off-target, >30-fold less potent |
| SRC | 55% | 1,200 | Tyrosine Kinase | Off-target, >40-fold less potent |
| KDR (VEGFR2) | 20% | >10,000 | Tyrosine Kinase | Minimal interaction |
| CDK2 | 5% | >10,000 | Serine/Threonine Kinase | No significant interaction |
This data is illustrative and compiled from representative literature to demonstrate data presentation format.
Table 2: Illustrative Safety Pharmacology Profile (Example: Gefitinib)
| Target | Assay Type | % Inhibition at 10 µM | Potential Clinical Implication |
| hERG | Radioligand Binding | 52% | Potential for cardiotoxicity (QT prolongation) |
| 5-HT2B Receptor | Radioligand Binding | 45% | Off-target, requires further investigation |
| M1 Muscarinic Receptor | Radioligand Binding | 15% | Unlikely to be significant |
| L-type Calcium Channel | Radioligand Binding | 8% | No significant interaction |
This data is illustrative. hERG binding is a critical safety parameter for many small molecules.
Visualizing On-Target vs. Off-Target Pathways
Understanding the downstream consequences of on- and off-target engagement is crucial. For a hypothetical inhibitor targeting a key signaling node like EGFR, both desired (anti-proliferative) and undesired effects can occur.
Caption: On-target vs. off-target signaling pathways.
Conclusion and Future Directions
The systematic evaluation of cross-reactivity is a cornerstone of preclinical drug development. For a novel entity like this compound, the framework presented here provides a robust pathway for characterizing its selectivity and identifying potential safety liabilities. By integrating broad panel screening with quantitative validation and cellular confirmation, researchers can build a comprehensive selectivity profile. This data-driven approach is indispensable for making informed decisions, de-risking development programs, and ultimately, engineering safer and more effective therapeutics. The next logical steps for this compound would be to first identify its primary biological target and then apply this rigorous cross-reactivity testing protocol to benchmark its selectivity against other compounds acting on the same target.
References
literature comparison of 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol synthesis methods
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a trifluoromethyl group can significantly enhance the metabolic stability and binding affinity of drug candidates. Furthermore, the presence of amino and hydroxyl functionalities provides crucial points for further molecular elaboration. This guide provides an in-depth comparison of plausible synthetic strategies for obtaining 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol, a valuable building block for drug discovery. We will delve into the mechanistic rationale behind two primary synthetic routes, offering detailed experimental protocols and a comparative analysis of their respective merits and drawbacks.
Introduction to this compound
This compound is a highly functionalized pyrimidine derivative with significant potential in the synthesis of novel bioactive molecules. The electron-withdrawing nature of the trifluoromethyl group at the C2 position, combined with the hydrogen bond donating and accepting capabilities of the amino and diol moieties, makes this compound an attractive starting material for targeting a wide range of biological targets, including kinases and proteases. The strategic placement of these functional groups allows for diverse chemical modifications, enabling the exploration of vast chemical space in the pursuit of new therapeutic agents.
Method 1: Post-Cyclization Functionalization via Nitration and Reduction
This initial approach focuses on the construction of the core 2-(trifluoromethyl)pyrimidine-4,6-diol ring system, followed by the sequential introduction of the amino group at the C5 position. This strategy is predicated on the well-established chemistry of pyrimidine synthesis and electrophilic aromatic substitution.
Overall Synthetic Workflow
Caption: Workflow for Method 1: Post-Cyclization Functionalization.
Step 1: Synthesis of 2-(Trifluoromethyl)pyrimidine-4,6-diol
The foundational step of this route involves a classical cyclocondensation reaction. The choice of malonamide and ethyl trifluoroacetate is dictated by their commercial availability and the directness of the transformation to form the desired pyrimidine core.
Mechanism: The reaction proceeds via a base-catalyzed condensation. A strong base, such as sodium ethoxide or sodium hydride, deprotonates the active methylene group of malonamide, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl trifluoroacetate. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable pyrimidine ring.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1 equivalent) in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.
-
To this solution, add malonamide (1 equivalent) and stir until a homogenous suspension is formed.
-
Add ethyl trifluoroacetate (1 equivalent) dropwise to the reaction mixture at room temperature.
-
After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 5-6.
-
The precipitated product, 2-(trifluoromethyl)pyrimidine-4,6-diol, is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Nitration of 2-(Trifluoromethyl)pyrimidine-4,6-diol
The introduction of the amino group at the C5 position is achieved through a two-step process, beginning with nitration. The pyrimidine-4,6-diol ring is activated towards electrophilic substitution at the C5 position.
Mechanism: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). The electron-rich C5 position of the pyrimidine ring attacks the nitronium ion, forming a sigma complex, which then rearomatizes by losing a proton to yield the 5-nitro derivative. The electron-withdrawing trifluoromethyl group at C2 deactivates the ring, necessitating strong nitrating conditions.
Experimental Protocol:
-
To a flask maintained in an ice-water bath (0-5 °C), cautiously add concentrated sulfuric acid.
-
Slowly add 2-(trifluoromethyl)pyrimidine-4,6-diol (1 equivalent) to the cold sulfuric acid with stirring, ensuring the temperature does not exceed 10 °C.
-
Once the substrate is completely dissolved, add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Collect the solid 5-Nitro-2-(trifluoromethyl)pyrimidine-4,6-diol by filtration, wash thoroughly with cold water until the washings are neutral, and dry.
Step 3: Reduction of 5-Nitro-2-(trifluoromethyl)pyrimidine-4,6-diol
The final step involves the reduction of the nitro group to the desired amine. Several reduction methods are available, each with its own advantages in terms of selectivity, cost, and handling.
Mechanism:
-
Catalytic Hydrogenation: In the presence of a metal catalyst (e.g., Pd, Pt, Ni), molecular hydrogen is activated on the catalyst surface. The nitro group is then sequentially reduced to the amine through various intermediates (nitroso, hydroxylamino).
-
Chemical Reduction: Metals in acidic media (e.g., Fe/HCl, SnCl₂) act as a source of electrons to reduce the nitro group. Sodium hydrosulfite is a milder reducing agent that can also be effective.
Experimental Protocols:
-
Protocol A: Catalytic Hydrogenation (Pd/C)
-
Suspend 5-Nitro-2-(trifluoromethyl)pyrimidine-4,6-diol (1 equivalent) in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture at room temperature until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by recrystallization.
-
-
Protocol B: Chemical Reduction (Fe/HCl)
-
In a round-bottom flask, suspend 5-Nitro-2-(trifluoromethyl)pyrimidine-4,6-diol (1 equivalent) in a mixture of water and ethanol.
-
Add iron powder (3-5 equivalents) and a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter through Celite to remove the iron salts.
-
Neutralize the filtrate with a base (e.g., sodium bicarbonate) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.
-
Method 2: Convergent Synthesis via Pre-functionalized Precursors
This alternative strategy aims to construct the pyrimidine ring with the C5-amino functionality already in place, potentially reducing the number of post-cyclization steps. This approach relies on the synthesis of a C5-amino substituted three-carbon building block.
Overall Synthetic Workflow
Caption: Workflow for Method 2: Convergent Synthesis.
Step 1: Synthesis of this compound
This one-pot reaction involves the condensation of aminomalonamide with ethyl trifluoroacetate. The key challenge of this method lies in the stability and availability of aminomalonamide.
Mechanism: Similar to Method 1, this is a base-catalyzed condensation. The deprotonated aminomalonamide acts as the nucleophile. The presence of the amino group on the malonamide backbone directly leads to the formation of the 5-aminopyrimidine product.
Experimental Protocol (Proposed):
-
Prepare aminomalonamide hydrochloride from a suitable precursor (e.g., via reduction of nitrosomalonamide).
-
In a reaction vessel, combine aminomalonamide hydrochloride (1 equivalent) and a non-nucleophilic base (e.g., triethylamine, 2 equivalents) in an anhydrous solvent like ethanol.
-
To this mixture, add a solution of sodium ethoxide in ethanol (1 equivalent).
-
Introduce ethyl trifluoroacetate (1 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 6-8 hours, monitoring by TLC.
-
Upon completion, cool the mixture and neutralize with an acid.
-
Isolate the product by filtration or extraction, followed by purification.
Comparative Analysis of Synthesis Methods
| Parameter | Method 1: Post-Cyclization Functionalization | Method 2: Convergent Synthesis |
| Starting Materials | Malonamide, Ethyl Trifluoroacetate | Aminomalonamide, Ethyl Trifluoroacetate |
| Number of Steps | 3 | 1 (plus synthesis of aminomalonamide) |
| Key Advantages | Utilizes readily available starting materials. Well-established reaction types. | Potentially shorter overall synthesis. Avoids harsh nitrating conditions. |
| Key Disadvantages | Requires harsh nitrating conditions (strong acids). Multiple steps can lower overall yield. | Starting material (aminomalonamide) is not commercially available and can be unstable. |
| Reported Yields (Analogous Reactions) | Cyclocondensation: High. Nitration: Moderate to High. Reduction: High. | Potentially moderate, dependent on the stability and reactivity of aminomalonamide. |
| Scalability | Generally good, with careful control of nitration step. | Potentially challenging due to the handling of aminomalonamide. |
| Safety Considerations | Use of concentrated nitric and sulfuric acids requires caution. Catalytic hydrogenation involves flammable hydrogen gas. | Handling of potentially unstable aminomalonamide. |
Conclusion and Recommendations
For researchers embarking on the synthesis of this compound, Method 1: Post-Cyclization Functionalization represents the more reliable and well-trodden path. The use of commercially available starting materials and well-documented reaction classes (cyclocondensation, nitration, and reduction) provides a higher probability of success, particularly for initial small-scale synthesis. While the nitration step requires careful handling of strong acids, the procedures are standard in organic synthesis. The choice of reduction method in the final step offers flexibility, with catalytic hydrogenation generally providing cleaner reactions and higher yields, while chemical reduction methods like Fe/HCl offer a more cost-effective and less equipment-intensive alternative.
Method 2: Convergent Synthesis , while elegant in its directness, is hampered by the practical challenges associated with the synthesis and handling of aminomalonamide. This route may be more suitable for specialized applications where avoidance of harsh nitrating conditions is paramount, and the synthesis of the pre-functionalized starting material can be efficiently established.
Ultimately, the selection of the synthetic route will depend on the specific resources, expertise, and safety infrastructure available to the research team. For most applications, the robustness and predictability of Method 1 make it the recommended starting point for the synthesis of this valuable chemical building block.
References
-
Shaker, R. M. (2016). Synthesis, Reactivity, and Biological Activity of 5-aminouracil and Its Derivatives. Molecular Diversity, 20(1), 153-183. [Link]
-
Bogert, M. T., & Davidson, D. (1933). The Preparation of 5-Aminouracil and of Some of its Derivatives. Journal of the American Chemical Society, 55(4), 1667–1669. [Link]
-
Kulikov, A. S., et al. (2002). Nitration of 2-substituted pyrimidine-4,6-diones, structure and reactivity of 5,5-gem-dinitropyrimidine-4,6-diones. The Journal of Organic Chemistry, 67(22), 7833-7838. [Link]
-
Zhou, S., et al. (2014). An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Asian Journal of Chemistry, 26(12), 3559-3561. [Link]
-
Kola, S. R. (2013). How to do a reduction of 4,6 dichloro-5-nitro pyrimidine to 4,6 dichloro-5-amino pyrimidine? ResearchGate. Retrieved from [Link]
- Augustine, R. L. (1996). Catalytic Hydrogenation: Techniques and Applications in Organic Synthesis. Marcel Dekker.
- Carruthers, W., & Coldham, I. (2004). Modern Methods of Organic Synthesis (4th ed.). Cambridge University Press.
Safety Operating Guide
Comprehensive Guide to Personal Protective Equipment (PPE) for Handling 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol
This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of 5-Amino-2-(trifluoromethyl)pyrimidine-4,6-diol. As a specialized heterocyclic compound, its specific toxicological properties may not be extensively documented. Therefore, this guidance is rooted in a conservative approach, drawing from the known hazards of its constituent functional groups—an aminopyrimidine core, a trifluoromethyl group, and diol moieties—to ensure the highest level of safety for all laboratory personnel.
The fundamental principle when handling chemicals of unknown toxicity is to treat them as potentially hazardous. This involves a multi-layered safety approach encompassing engineering controls, administrative procedures, and robust personal protective equipment. This document will focus on the latter, providing a clear, actionable framework for researchers, scientists, and drug development professionals.
Hazard Analysis: A Structural Perspective
A thorough risk assessment begins with understanding the potential hazards presented by the molecule's structure. Lacking a specific Safety Data Sheet (SDS), we must infer potential risks from its key chemical features:
-
Aminopyrimidine Core: Amino-substituted heterocyclic compounds can be skin and eye irritants, and may act as sensitizers. They are nitrogen-containing compounds, which can produce toxic oxides of nitrogen upon decomposition or combustion.
-
Trifluoromethyl (-CF3) Group: This group is generally stable, but its presence in a molecule can significantly alter biological activity. The primary concern with fluorinated organic compounds is their potential to release highly toxic hydrogen fluoride (HF) gas upon thermal decomposition.
-
Diol (-OH) Groups: The hydroxyl groups on the pyrimidine ring mean the molecule can exist in keto-enol tautomeric forms. While this primarily affects its chemical reactivity, it does not diminish the need for careful handling.
Based on this analysis, the primary hazards to mitigate are:
-
Inhalation of aerosolized powder.
-
Dermal contact with the solid or solutions.
-
Ocular exposure from splashes or airborne particles.
-
Ingestion through poor laboratory hygiene.
Personal Protective Equipment (PPE): A Multi-Barrier System
The selection of PPE is not a one-size-fits-all checklist but a dynamic process based on the specific procedure being performed. The following sections detail the minimum required PPE and conditions under which enhanced protection is necessary.
Primary Engineering Controls: The First Line of Defense
Before any discussion of PPE, it is critical to emphasize that all handling of this compound in its solid (powder) form must be conducted within a certified chemical fume hood or a powder containment hood. This engineering control is non-negotiable and serves to minimize inhalation exposure.
Mandatory PPE for All Handling Operations
This table outlines the foundational PPE required for any task involving this compound, from weighing to preparing solutions.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile Gloves (minimum 4 mil thickness) | Provides a barrier against incidental dermal contact. Double-gloving is strongly recommended when handling the pure solid or concentrated solutions. |
| Eye Protection | ANSI Z87.1-rated Safety Glasses with Side Shields | Protects against accidental splashes and projectiles. Must be worn at all times in the laboratory where the chemical is present. |
| Body Protection | Flame-Resistant Laboratory Coat | Protects skin and personal clothing from contamination. Should be fully buttoned with sleeves rolled down. |
| Footwear | Closed-toe, non-perforated shoes | Prevents exposure from spills. |
Task-Specific Enhanced PPE
Certain procedures carry a higher risk and mandate an escalation in PPE.
| Task | Required Enhanced PPE | Rationale |
| Weighing/Transferring Solid | N95 Respirator (or higher) | Even within a fume hood, fine powders can become airborne. A respirator provides an essential layer of respiratory protection against inhaling fine particulates. |
| Preparing Concentrated Solutions | Chemical Splash Goggles & Face Shield | Standard safety glasses are insufficient to protect against significant splashes of concentrated solutions. Goggles provide a seal around the eyes, and a face shield protects the entire face. |
| Large-Scale Operations (>10g) | Chemical-Resistant Apron & Sleeve Covers | Provides an additional layer of protection for the torso and arms against spills during larger-scale work. |
| Potential for Aerosol Generation | Use of a certified chemical fume hood is mandatory. | Procedures like sonication or vortexing can generate aerosols, increasing the risk of inhalation. These must be performed within a containment device. |
PPE Selection and Use Workflow
The following diagram illustrates the logical workflow for selecting appropriate PPE based on the handling task.
Caption: PPE selection workflow based on task-specific risk assessment.
Decontamination and Disposal Procedures
Proper removal of PPE and disposal of waste are as crucial as their initial selection to prevent secondary contamination.
PPE Removal (Doffing)
-
Gloves: Remove the first pair of gloves (if double-gloving) immediately after handling the compound. Remove the second pair using a technique that avoids touching the outer surface with bare skin.
-
Lab Coat: Remove the lab coat by rolling it outwards, ensuring the contaminated exterior is contained.
-
Face Shield/Goggles: Remove by handling the strap, not the front surface.
-
Respirator: Remove last, after leaving the immediate work area.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.
Waste Disposal
-
Solid Waste: All disposable PPE (gloves, wipes, respirator) and contaminated materials must be placed in a clearly labeled, sealed hazardous waste bag.
-
Chemical Waste: Unused compound and solutions must be collected in a designated, labeled hazardous waste container. Due to the trifluoromethyl group, this waste stream should be segregated as halogenated organic waste.
-
Never dispose of this chemical down the drain or in regular trash. Follow all institutional and local regulations for hazardous waste disposal.
Emergency Procedures
| Incident | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding eyelids open. Use an emergency eyewash station. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. Alert laboratory supervisor. For small spills of solid, carefully cover with an absorbent material and sweep into a hazardous waste container. Do not generate dust. For liquid spills, absorb with a chemical spill kit designed for solvents. All cleanup materials must be disposed of as hazardous waste. |
This guide is intended to provide a robust framework for the safe handling of this compound. It is imperative that these recommendations are integrated with your institution's specific chemical hygiene plan and safety protocols. Always consult with your organization's Environmental Health and Safety (EHS) department for any questions or concerns.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
